Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate
説明
特性
IUPAC Name |
lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYQFRXNMVWASF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16LiO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LAP Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has emerged as a highly efficient and biocompatible photoinitiator, particularly for the polymerization of hydrogels in biomedical applications.[1][2][3][4] Its superior water solubility, high initiation efficiency upon exposure to longer wavelength ultraviolet (UVA) and visible light, and excellent cytocompatibility compared to traditional photoinitiators like Irgacure 2959 make it an ideal choice for applications involving living cells, such as 3D bioprinting and tissue engineering.[3][5][6][7] This technical guide provides a comprehensive overview of the core mechanism of action of LAP, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Type I Photoinitiator
LAP is a Type I photoinitiator, meaning that upon absorption of light, the molecule itself undergoes cleavage to directly generate free radicals.[5][8] This process, known as photolysis, is a single-step radical generation pathway. The initiation of polymerization can be broken down into two primary stages:
-
Photoexcitation: The LAP molecule absorbs photons of a specific wavelength, causing it to transition from its ground electronic state to an excited state. LAP exhibits a strong absorption peak at approximately 375-380 nm and can be effectively activated by light in the 365-405 nm range.[6][7][9][10]
-
α-Cleavage and Radical Generation: In the excited state, the LAP molecule undergoes rapid α-cleavage, breaking the carbon-phosphorus bond. This cleavage event results in the formation of two distinct free radicals: a 2,4,6-trimethylbenzoyl radical and a phenylphosphinoyl radical.[11][12] These highly reactive species are responsible for initiating the polymerization chain reaction.
These generated free radicals then react with monomer units (e.g., acrylate or methacrylate groups on polymers like polyethylene glycol diacrylate (PEGDA) or gelatin methacryloyl (GelMA)), leading to the formation of a growing polymer chain and ultimately a crosslinked hydrogel network.[11][13]
Quantitative Data Summary
The efficiency of a photoinitiator is determined by several key quantitative parameters. The following table summarizes the critical data for LAP, with comparative values for the commonly used photoinitiator Irgacure 2959 where available.
| Parameter | LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) | Irgacure 2959 | Reference |
| Chemical Formula | C₁₆H₁₆LiO₃P | C₁₂H₁₆O₄ | [8][12] |
| Molecular Weight | 294.21 g/mol | 224.25 g/mol | [8] |
| Appearance | White to off-white powder | Crystalline solid | [14] |
| Water Solubility | High (up to 8.5 wt%) | Moderate | [5] |
| Absorption Maximum (λmax) | ~375-380 nm | ~275 nm | [6][7][10] |
| Molar Extinction Coefficient (ε) | 218 M⁻¹cm⁻¹ at 365 nm; 47 M⁻¹cm⁻¹ at 405 nm | 4 M⁻¹cm⁻¹ at 365 nm | [4][6][7] |
| Quantum Yield of Radical Formation (Φ) | ~0.3 | Not specified in searches | [10] |
| Typical Concentration Range | 0.05% - 1% (w/v) | Not specified in searches | [9] |
Mandatory Visualizations
Signaling Pathway: Mechanism of LAP Action
Caption: Mechanism of LAP photoinitiator action.
Experimental Workflow: Hydrogel Polymerization
Caption: General experimental workflow for hydrogel polymerization using LAP.
Experimental Protocols
The following provides a generalized methodology for key experiments involving LAP-initiated polymerization. Specific parameters may need to be optimized based on the monomer system, desired hydrogel properties, and cell type (if applicable).
Synthesis of LAP Photoinitiator
This protocol is based on the method described by Fairbanks et al.[5]
Materials:
-
2,4,6-trimethylbenzoyl chloride
-
Dimethyl phenylphosphonite
-
Lithium bromide (LiBr)
-
2-butanone (anhydrous)
-
Argon gas
-
Round bottom flask with stir bar
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Under an argon atmosphere, add an equimolar amount of 2,4,6-trimethylbenzoyl chloride dropwise to a continuously stirred solution of dimethyl phenylphosphonite at room temperature.[9]
-
Allow the reaction mixture to stir for 18 hours.[9]
-
Add a four-fold excess of lithium bromide dissolved in 2-butanone to the reaction mixture and heat to 50°C.[9]
-
A solid precipitate should form within 10 minutes. After formation, cool the mixture to room temperature and let it rest for four hours.[9]
-
Filter the solid product and wash it three times with 2-butanone to remove any unreacted lithium bromide.[9]
-
Dry the final LAP powder in a vacuum oven and store it protected from light.[9]
Hydrogel Polymerization using LAP
This protocol outlines the general steps for creating a hydrogel using LAP.
Materials:
-
Macromer solution (e.g., GelMA, PEGDA) in a biocompatible buffer (e.g., PBS)
-
LAP photoinitiator
-
Light source with a specific wavelength (e.g., 365 nm or 405 nm) and controlled intensity
-
Mold or culture plate
Procedure:
-
Preparation of Solutions:
-
Prepare the desired concentration of the macromer solution (e.g., 5-20% w/v) in a sterile buffer like PBS or cell culture medium. If the macromer is a solid, it may require warming to fully dissolve.[15]
-
Prepare a stock solution of LAP in the same buffer. A typical stock concentration is 17 mg/ml.[1] The final concentration of LAP in the hydrogel precursor solution is typically between 0.05% and 1% (w/v).[2][9]
-
-
Mixing:
-
Cell Encapsulation (if applicable):
-
If encapsulating cells, gently mix the cell suspension with the macromer/LAP solution.
-
-
Polymerization:
-
Dispense the final precursor solution into a mold or culture well.[1]
-
Expose the solution to a light source of the appropriate wavelength (e.g., 405 nm). The light intensity and exposure time will depend on the LAP concentration, monomer reactivity, and desired hydrogel stiffness. Typical intensities range from a few mW/cm² to tens of mW/cm².[9][13]
-
-
Post-Polymerization:
-
The crosslinked hydrogel is now formed and can be used for subsequent experiments.
-
Conclusion
LAP is a versatile and highly effective Type I photoinitiator with significant advantages for photopolymerization in aqueous and cell-laden systems. Its mechanism of action, characterized by efficient light absorption and subsequent α-cleavage to generate initiating free radicals, leads to rapid polymerization kinetics.[3][10] The ability to use longer, less damaging wavelengths of light, coupled with its excellent water solubility and biocompatibility, solidifies its role as a key tool for researchers and professionals in drug development, tissue engineering, and 3D bioprinting. This guide provides the foundational knowledge and practical protocols to effectively utilize LAP in a variety of research and development settings.
References
- 1. advancedbiomatrix.com [advancedbiomatrix.com]
- 2. LAP Solid Use Protocol and Tips - OkaSciences [okasciences.com]
- 3. cellink.com [cellink.com]
- 4. Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.1. Preparation of photoinitiator LAP [bio-protocol.org]
- 6. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. longchangchemical.com [longchangchemical.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Absorption Spectrum and Peak Absorbance of LAP Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a widely utilized Type I photoinitiator, particularly favored in biomedical applications such as the photopolymerization of hydrogels for 3D bioprinting and tissue engineering.[1][2][3][4] Its popularity stems from its notable water solubility, biocompatibility, and efficient polymerization kinetics, especially when compared to other photoinitiators like Irgacure 2959.[2][3][4][5][6] A critical aspect of its efficacy lies in its absorption characteristics, which dictate the wavelength of light required for initiation and the efficiency of the polymerization process. This guide provides a comprehensive overview of the absorption spectrum and peak absorbance of LAP, complete with quantitative data and experimental methodologies.
Absorption Characteristics of LAP
The absorption profile of a photoinitiator is crucial as it must overlap with the emission spectrum of the light source to efficiently initiate polymerization.[7][8] LAP exhibits a strong absorption peak in the near UV-A range, with a significant tail extending into the visible light spectrum.[5][6] This allows for polymerization using longer, more cell-friendly wavelengths of light.[1][2]
The peak absorbance for LAP is observed at approximately 370-375 nm.[5][6][7][9][10][11] Its absorption extends into the 400-420 nm range, enabling the use of visible light sources, such as 405 nm LEDs, for photocrosslinking.[1][7][10][11] This is a distinct advantage over photoinitiators like Irgacure 2959, which have very weak absorbance at these longer wavelengths.[7][10]
Upon exposure to light and subsequent cleavage, the acylphosphinate chromophore in LAP is destroyed, leading to a significant drop in absorbance below 400 nm.[7] This phenomenon, known as photobleaching, is characteristic of acylphosphine oxide initiators and can be advantageous for curing thicker samples by allowing deeper light penetration as the initiator is consumed.[7]
Quantitative Absorption Data
The following table summarizes the key quantitative data related to the absorption properties of LAP, compiled from various studies.
| Parameter | Value | Solvent | Notes | Source(s) |
| Peak Absorbance (λmax) | ~375 nm | Water | Local absorbance maximum. | [7][10][11] |
| 372 nm | Water | [12] | ||
| 371 nm | Not Specified | [13] | ||
| 370 nm | Ultrapure Water | Absorbance peak is centered at 370 nm. | [5][6] | |
| Molar Extinction Coefficient (ε) | 218 M⁻¹cm⁻¹ | Water | At 365 nm. | [7][10] |
| ~220 M⁻¹cm⁻¹ | Not Specified | At 375 nm. | [11] | |
| 179 l·mol⁻¹cm⁻¹ | Water | At 372 nm. | [12] | |
| ~30 M⁻¹cm⁻¹ | Not Specified | At 405 nm. | [11] | |
| Absorption Range | Extends into the visible region from 400 nm to 420 nm. | Water | Weak but measurable absorbance. | [7][10][11] |
| 14.1% of peak absorbance remains at 405 nm. | Ultrapure Water | [5][6] |
Photoinitiation Mechanism and Experimental Workflow
LAP functions as a Type I photoinitiator, meaning that upon absorption of a photon, the molecule undergoes cleavage to directly generate free radicals.[10][11] This process is highly efficient and does not require a co-initiator.[10]
The following diagram illustrates the cleavage of LAP into substituent radicals after absorbing a photon.
Caption: Cleavage of LAP into free radicals upon photon absorption.
The absorption spectrum and molar extinction coefficients of photoinitiators are typically determined using UV-Visible (UV-Vis) spectrophotometry.[8]
Methodology: A common experimental workflow for measuring the absorbance of LAP is outlined below. This protocol is based on methodologies described in the literature.[5][7][14]
-
Solution Preparation:
-
Prepare a stock solution of LAP at a known concentration (e.g., 4 mM) in a suitable solvent, typically ultrapure water, due to LAP's high water solubility.[7][14]
-
For determining the molar extinction coefficient, a series of dilutions from the stock solution are often prepared to create a calibration curve.[15]
-
-
Spectrophotometer Setup:
-
Absorbance Measurement:
-
Transfer the LAP solution(s) to a UV-transparent cuvette or a 96-well plate.[5]
-
Scan the absorbance across a range of wavelengths, for instance, from 190 nm to 850 nm, to capture the full spectrum.[5]
-
Record the absorbance values at different wavelengths. The peak absorbance (λmax) is the wavelength at which the highest absorbance is recorded.
-
-
Molar Extinction Coefficient Calculation:
-
The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the solution.[16]
-
-
Photobleaching Analysis (Optional):
-
To analyze photobleaching, expose a solution of LAP (e.g., 4 mM) to a light source of a specific wavelength (e.g., 365 nm) and intensity (e.g., 10 mW/cm²).[7][14]
-
Periodically measure the absorption spectrum until the absorbance values stabilize, which indicates complete photolysis of the initiator.[7][14]
-
The following diagram illustrates the general workflow for determining the absorption properties of LAP.
Caption: General experimental workflow for characterizing LAP's absorption.
References
- 1. cellink.com [cellink.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. advancedbiomatrix.com [advancedbiomatrix.com]
- 4. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate = 95 85073-19-4 [sigmaaldrich.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 9. longchangchemical.com [longchangchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemwhat.com [chemwhat.com]
- 13. Sinocure® LAP - 405nm Blue Light Photoinitiator for Hydrogels [sinocurechem.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
The Quantum Yield and Initiation Efficiency of LAP: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has emerged as a highly efficient and biocompatible Type I photoinitiator, particularly valued in the fields of bioprinting, hydrogel formation, and tissue engineering. Its superior performance, especially under visible light, stems from a favorable combination of its molar extinction coefficient, quantum yield, and initiation efficiency. This technical guide provides an in-depth analysis of these key parameters, supported by experimental data and methodologies.
Core Concepts: Quantum Yield and Initiation Efficiency
The overall efficiency of a photoinitiator in converting light energy into a polymerization reaction is governed by two fundamental parameters:
-
Quantum Yield (Φ): This represents the efficiency of the photochemical event that generates initiating radicals. For a Type I photoinitiator like LAP, this is the quantum yield of α-cleavage (Φα), which is the fraction of absorbed photons that result in the homolytic cleavage of the molecule to form radicals.
-
Initiation Efficiency (ƒ): This parameter describes the efficiency with which the generated primary radicals actually start a polymer chain. Not all radicals produced contribute to chain initiation; some may undergo recombination or other side reactions.
The rate of initiation is directly proportional to the product of the quantum yield and the initiation efficiency.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for LAP, providing a basis for comparison and for modeling photopolymerization kinetics.
| Parameter | Value | Wavelength (nm) | Solvent/System | Reference |
| Quantum Yield of α-Scission (Φα) | ~ 0.35 | Not Specified | Acrylamide and Methacrylamide in aqueous solution | [1] |
| Molar Extinction Coefficient (ε) | ~218 M-1cm-1 | 365 | Not Specified | [2] |
| ~20 M-1cm-1 | 405 | Not Specified | [2] |
Table 1: Photochemical Properties of LAP
| Monomer | Rate Constant (kR+M) in H₂O (L·mol⁻¹·s⁻¹) | Rate Constant (kR+M) in H₂O/CH₃CN (1:1, v/v) (L·mol⁻¹·s⁻¹) |
| Methacrylamide (MAA) | 3.8 x 10⁸ | - |
| Acrylamide (AA) | 2.2 x 10⁸ | - |
| Styrene (St) | - | 1.8 x 10⁷ |
| Methyl Methacrylate (MMA) | - | 1.2 x 10⁸ |
| Acrylonitrile (AN) | - | 8.4 x 10⁷ |
Table 2: Bimolecular Rate Constants for the Reaction of the Phenylphosphonate Radical Anion with Various Monomers at Room Temperature.[1]
Photochemical Initiation Mechanism of LAP
Upon absorption of light in the UV-A to the visible blue range (approximately 350-410 nm), the LAP molecule undergoes a Norrish Type I cleavage, also known as α-scission.[3] This process results in the formation of two radical species: a 2,4,6-trimethylbenzoyl radical and a phenylphosphonate radical anion. Both of these radicals are capable of initiating polymerization.[1]
Experimental Protocols
Determination of Quantum Yield of α-Scission
The quantum yield of photolysis is typically determined by measuring the disappearance of the photoinitiator as a function of the number of photons absorbed.
Workflow for Quantum Yield Determination
References
In-Depth Technical Guide: Water Solubility and Solvent Compatibility of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility and solvent compatibility of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP), a widely used Type I photoinitiator in photopolymerization applications, particularly in the fields of hydrogel formulation, 3D bioprinting, and tissue engineering.
Introduction to this compound (LAP)
This compound, commonly known as LAP, is a highly efficient and cytocompatible photoinitiator. Its chemical structure, featuring a lithium salt of a phosphinic acid derivative, confers advantageous properties, most notably its significant solubility in aqueous solutions. This characteristic is a primary driver for its preference over other photoinitiators, such as Irgacure 2959, in biomedical applications where the presence of organic solvents is undesirable.[1][2][3] LAP is particularly effective in initiating polymerization under UV-A and visible light, which is crucial for applications involving living cells.[4][5]
Quantitative Solubility Data
The solubility of LAP in various solvents is a critical parameter for its effective use in formulating photocurable resins and hydrogels. The following tables summarize the available quantitative solubility data for LAP in water and selected organic solvents.
Table 1: Solubility of LAP in Aqueous and Organic Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature | Solubility |
| Water | H₂O | 18.02 | Ambient | Up to 8.5% w/v |
| Water | H₂O | 18.02 | Ambient | 4.7% w/v[6] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Ambient | 25 mg/mL (84.97 mM) |
Note: The water solubility of LAP has been reported with some variation in the literature. This may be attributable to differences in experimental conditions, such as temperature and pH, as well as the purity of the LAP sample.
Table 2: Qualitative and Limited Quantitative Solubility in Other Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility |
| Ethanol | C₂H₅OH | 46.07 | Data not readily available in the searched literature. One study mentions the use of ethanol in the preparation of a desorbing solution containing LAP, suggesting some degree of solubility.[7] |
| Methanol | CH₃OH | 32.04 | Data not readily available in the searched literature. |
| Acetone | C₃H₆O | 58.08 | Data not readily available in the searched literature. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Data not readily available in the searched literature. |
The high water solubility of LAP is a key advantage, allowing for the preparation of aqueous stock solutions and hydrogel precursor solutions without the need for potentially cytotoxic organic co-solvents. Its solubility in DMSO also provides a versatile option for creating concentrated stock solutions that can be further diluted into aqueous or organic systems. The lack of readily available data for other common organic solvents highlights an area for future investigation.
Experimental Protocol for Determining Solubility
The following is a detailed methodology for determining the solubility of LAP in a given solvent. This protocol is based on standard laboratory practices for solubility assessment.
Objective: To determine the saturation solubility of this compound (LAP) in a specific solvent at a controlled temperature.
Materials:
-
This compound (LAP) powder
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature water bath or incubator
-
Syringe filters (0.22 µm pore size, compatible with the solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes for dilutions
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of LAP powder into a series of vials. The exact amount will depend on the expected solubility.
-
Add a precise volume of the solvent to each vial.
-
Cap the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visible in each vial.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Quantification:
-
Gravimetric Method (for non-volatile solvents):
-
Weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the LAP.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved LAP.
-
Calculate the solubility in mg/mL or g/100 mL.
-
-
Chromatographic/Spectroscopic Method (preferred for accuracy):
-
Prepare a series of standard solutions of LAP of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer at the wavelength of maximum absorbance for LAP (around 375 nm).
-
Accurately dilute the filtered sample solution to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as an average of multiple determinations (at least triplicate) with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of LAP.
Caption: Experimental workflow for determining the solubility of LAP.
Conclusion
This compound (LAP) is a valuable photoinitiator with excellent water solubility, a property that is highly advantageous for a range of applications, particularly in the biomedical field. While quantitative data for its solubility in water and DMSO are available, further research is needed to establish its compatibility with a broader range of common organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the solubility of LAP in specific solvent systems relevant to their work, thereby enabling the rational design and optimization of photocurable formulations.
References
- 1. thomassci.com [thomassci.com]
- 2. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate = 95 85073-19-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Benchchem [benchchem.com]
- 5. evo-chemical.com [evo-chemical.com]
- 6. Water-Soluble Photoinitiators [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Development of Acylphosphinate Salt Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of acylphosphinate salt photoinitiators. It details their evolution from acylphosphine oxides to enhance water solubility for biomedical applications. This document includes structured quantitative data, detailed experimental protocols for performance evaluation, and visualizations of the core chemical processes and workflows.
Introduction: The Evolution from Acylphosphine Oxides to Acylphosphinate Salts
Acylphosphine oxides, such as the widely recognized diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), are a class of highly efficient Norrish Type I photoinitiators.[1] Upon exposure to UV or visible light, they undergo α-cleavage to generate two highly reactive free radicals: a phosphinoyl radical and a benzoyl radical.[2] This dual-radical generation makes them exceptionally effective in initiating rapid polymerization of various monomers, a process critical in fields ranging from industrial coatings and 3D printing to dental materials.[1][3]
A significant limitation of traditional acylphosphine oxides, however, is their poor water solubility. This characteristic hinders their application in aqueous environments, which are central to many biomedical applications like the fabrication of hydrogels for tissue engineering, cell encapsulation, and controlled drug delivery.[4] To overcome this, researchers developed water-soluble derivatives: acylphosphinate salts.[4] These salts retain the core photo-cleavable structure of the parent acylphosphine oxide but are modified to be soluble in aqueous solutions, opening new avenues for their use in medicine and life sciences.[5][6]
Synthesis of Acylphosphinate Salts
The synthesis of acylphosphinate salts is typically a two-step process that begins with the creation of an acylphosphine oxide precursor via the Michaelis-Arbuzov reaction. This is followed by a salt formation step to enhance hydrophilicity.[4][7]
General Synthesis of Acylphosphine Oxide Precursors
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for forming carbon-phosphorus bonds.[8] In the context of photoinitiator synthesis, it involves the reaction of a trivalent phosphorus ester (e.g., a phosphonite) with an acyl halide.[7][8]
The general mechanism proceeds as follows:
-
Nucleophilic Attack : The phosphorus atom of the phosphonite attacks the electrophilic carbonyl carbon of the acyl halide.
-
Intermediate Formation : A phosphonium salt intermediate is formed.
-
Rearrangement : A subsequent rearrangement, often involving the displacement of a halide ion, leads to the final pentavalent acylphosphine oxide.[8]
Specific Synthesis of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP)
A prominent and widely used water-soluble acylphosphinate salt is this compound, commonly known as LAP.[4][7] Its synthesis is an excellent example of the principles described above.
Step 1: Michaelis-Arbuzov Reaction to form the Acylphosphine Oxide Precursor [4][7]
-
Dimethyl phenylphosphonite is reacted with 2,4,6-trimethylbenzoyl chloride.
-
The reaction is typically carried out at room temperature under an inert atmosphere (e.g., argon).[7]
-
The 2,4,6-trimethylbenzoyl chloride is added dropwise to the stirred dimethyl phenylphosphonite. The mixture is then stirred for an extended period (e.g., 18 hours) to ensure the reaction goes to completion.[4][7]
Step 2: Conversion to the Lithium Salt [4][7]
-
A solution of a lithium salt, such as lithium bromide, in a suitable solvent like 2-butanone is added to the reaction mixture from the first step.[7]
-
The mixture is heated (e.g., to 50°C), leading to the precipitation of the lithium acylphosphinate salt.[7]
-
After cooling, the solid product is filtered, washed to remove unreacted starting materials and byproducts, and dried under vacuum.[4][7] This process yields the final water-soluble LAP photoinitiator.[7]
Mechanism of Photoinitiation
Acylphosphinate salts, like their acylphosphine oxide precursors, are Type I photoinitiators. Their mechanism of action is centered around a light-induced homolytic cleavage of the carbon-phosphorus bond, a process known as α-cleavage or the Norrish Type I reaction.[3]
Caption: Photoinitiation mechanism via Norrish Type I cleavage.
Upon absorption of photons of appropriate energy (typically in the near-UV to visible range from 365-410 nm), the photoinitiator molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[3] It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁). From this triplet state, the molecule undergoes homolytic cleavage of the relatively weak carbon-phosphorus bond. This α-cleavage event generates two distinct free radicals: a phosphinoyl radical and a benzoyl radical. Both of these radical species are capable of initiating polymerization by attacking the double bonds of monomers (e.g., acrylates), thereby starting the chain reaction that leads to the formation of a polymer network.[2][3]
Quantitative Performance Data
The efficiency of a photoinitiator is determined by several factors, including its light absorption properties and its ability to generate radicals that effectively initiate polymerization. The following tables summarize key quantitative data for common acylphosphine oxide and acylphosphinate salt photoinitiators.
Table 1: Spectroscopic and Photochemical Properties
| Photoinitiator | Abbreviation | Molar Mass ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L mol-1 cm-1) |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | TPO | 348.37 | ~380 | ~400 |
| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide | BAPO / Irgacure 819 | 418.45 | ~370 | ~870[9] |
| This compound | LAP | 296.23 | ~380 (with absorbance up to 410 nm) | ~250 |
Note: Values can vary depending on the solvent and measurement conditions.
Table 2: Comparative Polymerization Performance
| Photoinitiator | Monomer System | Light Source | Polymerization Rate (Rp) | Final Conversion (%) | Reference |
| BAPO | Bis-GMA/3G | Halogen Lamp | Time to peak max: ~5.9 sec | ~50 | [3] |
| CQ/EDAB | Bis-GMA/3G | Halogen Lamp | Time to peak max: ~10 sec | ~45 | [3] |
| LAP (0.1 wt%) | PEG-diacrylate (10 wt%) | 365 nm (10 mW/cm²) | Gelation time: ~10 sec | >95 | [5] |
| Irgacure 2959 (0.1 wt%) | PEG-diacrylate (10 wt%) | 365 nm (10 mW/cm²) | Gelation time: ~100 sec | >95 | [5] |
Note: CQ/EDAB (Camphorquinone/Ethyl-4-dimethylaminobenzoate) is a common Type II photoinitiator system used as a benchmark. Irgacure 2959 is a common, but less efficient, water-soluble Type I photoinitiator.
Experimental Protocols for Performance Evaluation
The performance of acylphosphinate salt photoinitiators is typically evaluated by measuring the kinetics and extent of the polymerization reaction they initiate. Real-Time Fourier Transform Infrared (FTIR) Spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC) are two powerful and complementary techniques for this purpose.[10][11]
Caption: Experimental workflow for evaluating photoinitiators.
Real-Time Fourier Transform Infrared (FTIR) Spectroscopy
This technique directly monitors the disappearance of monomer functional groups (e.g., acrylate C=C double bonds) as they are converted into single bonds in the polymer backbone.[10][12]
Methodology:
-
Sample Preparation : A liquid formulation containing the monomer, co-monomers, and the acylphosphinate salt photoinitiator is prepared. A small drop of this formulation is placed between two transparent substrates (e.g., KBr or BaF₂ plates) separated by a spacer of known thickness (typically 10-25 µm) to create a thin film.[13]
-
Instrument Setup : An FTIR spectrometer equipped with a UV/Visible light source and rapid-scan capability is used. The sample is positioned in the IR beam path.[12]
-
Measurement :
-
A reference spectrum of the unreacted sample is collected before UV exposure.
-
The polymerization is initiated by activating the light source.
-
The instrument is set to collect full spectra at a high rate (e.g., several scans per second) throughout the reaction.[13]
-
-
Data Analysis : The decrease in the area of the characteristic absorption peak for the reactive functional group (e.g., the acrylate C=C stretching vibration around 1638 cm⁻¹ or the C=C-H wag at 810 cm⁻¹) is monitored over time.[14][15] The degree of conversion (DC) at any given time (t) is calculated using the following formula:
-
DC(t) (%) = [1 - (Peak Area(t) / Peak Area(0))] * 100
-
The rate of polymerization (Rp) can be determined from the first derivative of the conversion versus time plot.[10]
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released (exothermic reaction) during polymerization upon exposure to light. The rate of heat flow is directly proportional to the rate of polymerization.[9][11]
Methodology:
-
Sample Preparation : A small, precisely weighed amount of the liquid formulation (typically 5-10 mg) is placed in an open aluminum DSC pan.[9]
-
Instrument Setup : A differential scanning calorimeter equipped with a photochemical accessory (a UV/Visible light source) is used. An empty, open aluminum pan is placed in the reference position. The DSC cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition of the polymerization.[9][11]
-
Measurement :
-
The sample is allowed to equilibrate at a constant, isothermal temperature.
-
The light source is turned on, and the heat flow from the sample is recorded as a function of time until the reaction is complete and the heat flow returns to the baseline.[9]
-
-
Data Analysis :
-
The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak.[9]
-
The degree of conversion (DC) can be calculated by comparing the heat evolved at a given time to the total theoretical heat of reaction for the specific monomer.
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).[11]
-
Conclusion
Acylphosphinate salt photoinitiators represent a significant advancement in the field of photopolymerization, particularly for biomedical and drug development applications. By modifying the structure of highly efficient acylphosphine oxides to impart water solubility, researchers have developed a class of initiators that combine rapid polymerization kinetics with biocompatibility. Their high efficiency under near-UV and visible light allows for the encapsulation of living cells and the in-situ formation of hydrogels with minimal damage to biological components. The continued development and characterization of these photoinitiators, using robust analytical techniques like Real-Time FTIR and Photo-DSC, will undoubtedly expand their utility in creating advanced materials for medicine and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lithium phenyl-2,4,6-trimethylbenzoylphosphinate Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
free radical generation from LAP under visible light
An In-depth Technical Guide on the Generation of Free Radicals from LAP under Visible Light
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photochemical properties of Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), a widely used photoinitiator for free radical generation under visible light. It delves into the core mechanisms, quantitative parameters, and experimental methodologies relevant to its application in fields such as photopolymerization, 3D bioprinting, and drug delivery systems.
Introduction to LAP as a Type I Photoinitiator
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a water-soluble, cytocompatible photoinitiator that has gained significant attention in biomedical applications.[1][2] Unlike many traditional UV-sensitive photoinitiators, LAP exhibits significant absorbance in the visible light spectrum, particularly around 405 nm.[1] This characteristic is highly advantageous for applications involving living cells, as longer wavelength light is less damaging.[3]
LAP is classified as a Type I photoinitiator, which means it undergoes a unimolecular cleavage upon light absorption to generate free radicals.[1] This process, known as a Norrish Type I cleavage, is highly efficient and does not require a co-initiator, simplifying formulation and application.[1] The free radicals produced are highly reactive and can initiate polymerization of various monomers, making LAP a versatile tool in material science and tissue engineering.[4]
Photochemical Mechanism of Free Radical Generation
Upon exposure to visible light, LAP absorbs a photon and is promoted to an excited singlet state. It then undergoes intersystem crossing to a triplet state, from which it rapidly cleaves at the acyl-phosphorous bond. This Norrish Type I cleavage results in the formation of two distinct free radicals: a 2,4,6-trimethylbenzoyl radical and a phenylphosphinoyl radical.[1]
These primary radicals are the initiating species for subsequent chemical reactions, most notably polymerization.
Quantitative Data for LAP Photoinitiation
The efficiency of free radical generation and subsequent reactions is dependent on several key parameters. The following tables summarize important quantitative data for LAP.
Table 1: Photophysical Properties of LAP
| Property | Value | Wavelength (nm) | Reference |
| Molar Extinction Coefficient (ε) | ~218 M⁻¹cm⁻¹ | 365 | [1] |
| Molar Extinction Coefficient (ε) | ~30 M⁻¹cm⁻¹ | 405 | [5] |
| Quantum Yield (Φ) of α-scission | ~0.35 | Not Specified | [6] |
Table 2: Typical Experimental Parameters for LAP-initiated Photopolymerization
| Parameter | Typical Range | Application | Reference |
| LAP Concentration | 0.05% - 0.5% (w/v) | Hydrogel formation, 3D Bioprinting | [7] |
| Light Wavelength | 365 - 405 nm | Photopolymerization | [1] |
| Light Intensity | 5 - 20 mW/cm² | Cell Encapsulation, Tissue Engineering | [3] |
Experimental Protocols
Detection of Free Radicals using Electron Spin Resonance (ESR) Spectroscopy
ESR (also known as Electron Paramagnetic Resonance, EPR) is the most direct method for detecting and identifying free radicals.[8][9] Due to the short lifetime of the radicals generated from LAP, a technique called spin trapping is employed.[10][11] A spin trap molecule reacts with the transient radicals to form a more stable radical adduct that can be detected by ESR. 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is a commonly used spin trap for this purpose.[10][12][13]
Experimental Protocol: ESR Spin Trapping of LAP-Generated Radicals
-
Sample Preparation:
-
Prepare a solution of LAP in a suitable solvent (e.g., deionized water or a buffered solution) at the desired concentration (e.g., 0.1% w/v).
-
Add the spin trap, DMPO, to the LAP solution. A typical concentration for DMPO is 50-100 mM.
-
If studying a polymerization reaction, add the desired monomer to the solution.
-
Transfer the final solution to a flat quartz ESR cell.
-
-
ESR Spectrometer Setup:
-
Place the quartz cell inside the ESR spectrometer cavity.
-
Set the spectrometer parameters. Typical settings for X-band ESR are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Time Constant: 0.1 s
-
Sweep Time: 1-2 min
-
-
-
Data Acquisition:
-
Record a baseline ESR spectrum before illumination.
-
Irradiate the sample directly in the ESR cavity using a visible light source (e.g., a 405 nm LED) of known intensity.
-
Record the ESR spectra at different time points during and after illumination to observe the formation and decay of the spin adducts.
-
-
Data Analysis:
-
The resulting ESR spectrum will show hyperfine splitting patterns characteristic of the DMPO-radical adducts.
-
Simulate the experimental spectrum to determine the hyperfine coupling constants (aN and aH), which help in identifying the trapped radicals (2,4,6-trimethylbenzoyl and phenylphosphinoyl radicals).
-
Monitoring Polymerization Kinetics using Photorheometry
Photorheometry is a powerful technique to monitor the change in viscoelastic properties of a sample during photopolymerization in real-time. This allows for the determination of the gel point, which is the time at which the material transitions from a liquid to a solid-like gel.
Experimental Protocol: Photorheometry of LAP-initiated Polymerization
-
Sample Preparation:
-
Prepare a solution containing the monomer, LAP photoinitiator, and any other components (e.g., crosslinkers, cells).
-
Ensure the solution is well-mixed and free of air bubbles.
-
-
Photorheometer Setup:
-
Use a rheometer equipped with a UV/Visible light curing accessory. This typically includes a quartz or glass bottom plate to allow light transmission.
-
Set the geometry (e.g., parallel plate) and the gap size (typically 200-500 µm).
-
Load the sample onto the bottom plate and lower the top plate to the set gap.
-
Set the temperature control, if required.
-
Configure the light source with the desired wavelength (e.g., 405 nm) and intensity.
-
-
Measurement Protocol:
-
Perform a time sweep experiment in oscillatory mode.
-
Set the strain and frequency to be within the linear viscoelastic region of the material (e.g., 1% strain, 1 Hz).
-
Start the measurement and allow the system to equilibrate for a short period.
-
Turn on the light source to initiate polymerization.
-
Monitor the storage modulus (G') and loss modulus (G'') as a function of time.
-
-
Data Analysis:
-
The gel point is typically identified as the time at which G' equals G''.
-
The final storage modulus provides information about the stiffness of the cured material.
-
The rate of increase in G' is related to the polymerization rate.
-
Signaling Pathway: Free Radical Polymerization
The free radicals generated from LAP initiate a chain reaction of polymerization. This process can be divided into three main stages: initiation, propagation, and termination.[14]
-
Initiation: The primary radicals (R•) from LAP react with a monomer molecule (M) to form an initiated monomer radical (RM•).
-
R• + M → RM•
-
-
Propagation: The initiated monomer radical then reacts with another monomer molecule, and this process repeats, leading to the growth of a polymer chain.
-
RM• + M → RM₂•
-
RMₙ• + M → RMₙ₊₁•
-
-
Termination: The growth of the polymer chains is terminated when two growing radical chains react with each other. This can occur through combination (coupling) or disproportionation.
-
RMₙ• + RMₘ• → Pₙ₊ₘ (Combination)
-
RMₙ• + RMₘ• → Pₙ + Pₘ (Disproportionation)
-
Conclusion
LAP is a highly efficient and versatile Type I photoinitiator for generating free radicals under visible light. Its water solubility and cytocompatibility make it particularly suitable for biomedical applications. Understanding the photochemical mechanism, quantitative parameters, and appropriate experimental methodologies is crucial for the effective utilization of LAP in research and development. This guide provides a foundational understanding for scientists and professionals working in areas that leverage photopolymerization and free radical chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 3. Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 10. researchgate.net [researchgate.net]
- 11. Spin trapping - Wikipedia [en.wikipedia.org]
- 12. interchim.fr [interchim.fr]
- 13. Investigation into the Direct Photolysis Process of Photo-Induced RAFT Polymerization by ESR Spin Trapping | MDPI [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Photobleaching Characteristics of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a widely utilized water-soluble, Type I photoinitiator, particularly favored in biomedical applications such as 3D bioprinting and hydrogel formation for tissue engineering. Its biocompatibility and efficient polymerization kinetics under UV-A and visible light have made it a popular choice. A key characteristic of LAP, and other acylphosphine oxide photoinitiators, is its tendency to photobleach upon exposure to light. This guide provides a comprehensive overview of the photobleaching characteristics of LAP, detailing the underlying photochemical processes, quantitative data, and experimental protocols for its characterization.
Photobleaching Mechanism of LAP
LAP functions as a Type I photoinitiator, meaning it undergoes a unimolecular bond cleavage upon absorption of light to generate free radicals, which in turn initiate polymerization. The photobleaching of LAP is a direct consequence of this photo-cleavage process.
Upon irradiation with light of a suitable wavelength (typically in the 365-405 nm range), the LAP molecule undergoes α-cleavage of the carbon-phosphorus bond. This homolytic cleavage results in the formation of two radical species: a 2,4,6-trimethylbenzoyl radical and a phenylphosphinoyl radical.
The photobleaching, or loss of color, occurs because the primary chromophore responsible for the absorption of near-UV and visible light is destroyed during this cleavage. The resulting radical fragments have significantly different absorption spectra, with their primary absorption shifted to shorter wavelengths outside of the visible spectrum. This change in the absorption profile is the basis for the observable photobleaching of LAP solutions.
dot
Caption: Photobleaching mechanism of LAP.
Quantitative Data
The efficiency and rate of photobleaching are critical parameters for applications where light penetration through a material is important. The key quantitative parameters for LAP's photobleaching are its molar extinction coefficient and photobleaching quantum yield.
| Parameter | Value | Wavelength | Reference |
| Molar Extinction Coefficient (ε) | 218 M⁻¹cm⁻¹ | 365 nm | --INVALID-LINK-- |
| Photobleaching Quantum Yield (Φ) | ~0.35 | N/A | --INVALID-LINK-- |
Note: The quantum yield of ~0.35 is for the α-scission of phenyl-2,4,6-trimethylbenzoylphosphinates, the class of compounds to which LAP belongs.
Experimental Protocols
Measurement of Photobleaching Kinetics using UV-Vis Spectroscopy
This protocol outlines the steps to monitor the decrease in LAP absorbance over time upon light exposure.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Light source with a controlled wavelength and intensity (e.g., 365 nm or 405 nm LED)
-
Quartz cuvettes
-
Solution of LAP in a suitable solvent (e.g., deionized water or phosphate-buffered saline)
-
Stirring mechanism for the cuvette (optional but recommended)
Procedure:
-
Prepare a stock solution of LAP of a known concentration (e.g., 1 mM) in the desired solvent.
-
Determine the wavelength of maximum absorbance (λ_max) of the LAP solution by acquiring a full UV-Vis spectrum.
-
Set up the light source to irradiate the sample in the spectrophotometer's cuvette holder. Ensure the light path for irradiation is perpendicular to the spectrophotometer's measurement beam if possible, or that the irradiation can be paused for measurements.
-
Place the LAP solution in a quartz cuvette and place it in the spectrophotometer.
-
Record the initial absorbance at λ_max before irradiation.
-
Start the irradiation of the sample.
-
At regular time intervals, stop the irradiation and record the absorbance at λ_max. If the setup allows for simultaneous irradiation and measurement, record the absorbance continuously.
-
Continue this process until the absorbance value stabilizes, indicating that the photobleaching is complete.
-
Plot the absorbance at λ_max as a function of irradiation time to obtain the photobleaching kinetics curve.
dot
Caption: Workflow for measuring photobleaching kinetics.
Determination of Photobleaching Quantum Yield (Φ)
The photobleaching quantum yield is the ratio of the number of molecules that have photobleached to the number of photons absorbed. This protocol is a simplified method using a chemical actinometer for light source calibration.
Materials and Equipment:
-
Same as Protocol 1
-
Chemical actinometer solution with a known quantum yield (e.g., potassium ferrioxalate)
Procedure:
-
Calibrate the photon flux of the light source using a chemical actinometer. This involves irradiating the actinometer solution for a set time and measuring the change in its absorbance to calculate the number of photons emitted by the source per unit time.
-
Prepare a dilute solution of LAP with an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption throughout the sample.
-
Irradiate the LAP solution for a specific time, ensuring that the photobleaching is in the initial, linear phase (typically less than 10% bleaching).
-
Measure the change in absorbance (ΔA) of the LAP solution before and after irradiation.
-
Calculate the number of moles of LAP photobleached (Δn_LAP) using the Beer-Lambert law (ΔA = εbc, where Δn = Δc * V).
-
Calculate the number of photons absorbed by the LAP solution (N_p) during the irradiation time using the calibrated photon flux and the absorbance of the LAP solution.
-
Calculate the photobleaching quantum yield (Φ) using the following formula:
Φ = (Number of LAP molecules photobleached) / (Number of photons absorbed)
dot
Caption: Workflow for determining photobleaching quantum yield.
Signaling Pathways and Byproducts
The primary event in LAP photobleaching is the α-cleavage. The resulting free radicals are highly reactive and can participate in several subsequent reactions.
-
2,4,6-Trimethylbenzoyl Radical: This radical can initiate polymerization by adding to a monomer, abstract a hydrogen atom from the solvent or another molecule to form 2,4,6-trimethylbenzaldehyde, or undergo other radical-radical recombination reactions. The formation of 2,4,6-trimethylbenzaldehyde is a known photoproduct.
-
Phenylphosphinoyl Radical: This radical is also highly reactive and can initiate polymerization. It can also be oxidized or react with other species in the solution.
The exact distribution of final photoproducts will depend on the specific reaction conditions, including the presence of monomers, solvent, and oxygen.
dot
Caption: Reaction pathway of LAP photolysis.
Conclusion
The photobleaching of this compound is an intrinsic property directly linked to its function as a photoinitiator. Understanding its photobleaching characteristics, including the underlying mechanism, quantitative parameters like the quantum yield, and the nature of the resulting photoproducts, is crucial for optimizing its use in various applications, particularly in the fields of biomaterials and drug delivery. The experimental protocols provided in this guide offer a framework for researchers to characterize the photobleaching behavior of LAP in their specific systems, enabling better control over photopolymerization processes.
An In-depth Technical Guide to the Thermal Stability and Storage of LAP Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability and recommended storage conditions for the photoinitiator Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) powder. Understanding these parameters is critical for ensuring the material's performance, integrity, and shelf-life in research and development applications, particularly in the fields of bioprinting, hydrogel formulation, and drug delivery systems.
Summary of Storage and Stability
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a white to off-white crystalline powder. For optimal performance and longevity, it is crucial to adhere to the recommended storage conditions. The dry powder is hygroscopic and sensitive to both light and heat.
Key Storage Recommendations:
-
Temperature: The recommended storage temperature for LAP powder is between 2°C and 8°C.[1][2][3]
-
Atmosphere: Store in a dry and well-ventilated place.[4]
-
Light Exposure: Protect from light.[3]
-
Container: Keep the container tightly closed.[4]
Under these conditions, dry LAP powder has been reported to be stable for over a year.[1] Once solubilized, for instance in a buffer or cell culture media, it is recommended to use the solution within two weeks.[1]
Thermal Properties: A Data Gap
A thorough review of available scientific literature, technical data sheets, and chemical databases did not yield specific quantitative data regarding the thermal decomposition and melting point of LAP powder as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While the material is known to be heat-sensitive, precise temperatures for the onset of decomposition or melting have not been publicly documented.
The absence of this data highlights a critical knowledge gap for a compound widely used in photosensitive formulations. Thermal analysis is essential for:
-
Determining maximum processing temperatures: Understanding the decomposition temperature is vital for any manufacturing or formulation process that involves heating.
-
Assessing shelf-life and stability: TGA can provide insights into the long-term stability of the compound under various temperature conditions.
-
Ensuring material purity and quality control: DSC can be used to identify impurities and characterize the crystalline structure of the powder.
Researchers and developers are strongly encouraged to perform their own thermal analysis on LAP powder to establish a baseline for their specific applications and to ensure the quality and consistency of their results.
Experimental Protocols for Thermal Analysis
While specific data for LAP is unavailable, the following sections outline standardized experimental protocols for TGA and DSC that can be adapted for the analysis of LAP powder. These protocols are based on general best practices for organic and polymeric materials.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of LAP powder by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of LAP powder into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample at a linear rate, typically 10°C/min, to a final temperature of at least 500°C to ensure complete decomposition.
-
-
Data Collection: Record the sample mass, sample temperature, and furnace temperature as a function of time.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%) as indicators of thermal stability.
-
DOT Script for TGA Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis of LAP Powder.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, glass transition temperature, and other thermal transitions of LAP powder by measuring the heat flow into or out of the sample as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of LAP powder into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from room temperature to a temperature above any expected transitions but below the decomposition temperature (a preliminary TGA is recommended to determine this). A heating rate of 10°C/min is common.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to observe crystallization.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan. This scan is often used for analysis as it provides information on the material's properties after a controlled thermal history.
-
-
Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization).
-
Determine the onset temperature, peak temperature, and enthalpy of melting (area under the peak).
-
Identify any glass transitions (a step change in the baseline).
-
DOT Script for DSC Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry of LAP Powder.
Degradation Pathway
LAP is a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon exposure to light to form free radicals. The primary degradation pathway relevant to its function is photolytic cleavage.
DOT Script for LAP Photodegradation Pathway:
Caption: Simplified photodegradation pathway of LAP photoinitiator.
While the photolytic degradation pathway is well-understood, the thermal degradation pathway has not been explicitly detailed in the available literature. It is plausible that at elevated temperatures, similar bond cleavage could occur, leading to the formation of radicals and subsequent decomposition products. However, without experimental data (e.g., from TGA-MS), this remains speculative.
Conclusion and Recommendations
The stability of LAP powder is well-documented under recommended storage conditions of 2-8°C in a dry, dark environment. Adherence to these conditions is paramount for maintaining the photoinitiator's efficacy.
A significant information gap exists concerning the specific thermal properties of LAP powder, such as its decomposition temperature and melting point. This lack of quantitative TGA and DSC data presents a challenge for researchers and developers in optimizing processing parameters and fully characterizing their formulations.
It is strongly recommended that users of LAP powder conduct their own thermal analyses to determine its stability profile for their specific application. The generalized TGA and DSC protocols provided in this guide can serve as a starting point for such investigations. The generation and dissemination of this data would be of great benefit to the scientific community.
References
Methodological & Application
Application Notes and Protocols for GelMA Hydrogel Preparation using LAP Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation of Gelatin Methacryloyl (GelMA) hydrogels using the visible light photoinitiator Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). This document outlines the key advantages of LAP, detailed experimental protocols, and expected material properties, making it an essential resource for applications in 3D cell culture, tissue engineering, and drug delivery.
Introduction to LAP Photoinitiator
LAP is a highly efficient and water-soluble photoinitiator that is widely used for the photocrosslinking of hydrogels. Its key advantages over traditional UV-sensitive photoinitiators, such as Irgacure 2959, make it particularly suitable for biomedical applications.
Key Characteristics of LAP:
-
Excellent Water Solubility : LAP exhibits high solubility in water (up to 4.7 wt%), which simplifies the preparation of homogeneous precursor solutions.[1]
-
Visible Light Activation : LAP is most effective when exposed to violet or blue light in the range of 350-410 nm, with a peak absorbance around 370 nm.[1][2] This allows for the use of cytocompatible visible light sources (e.g., 405 nm LEDs), minimizing the risk of UV-induced cellular damage.[1][3]
-
High Reactivity and Efficiency : LAP demonstrates superior photoinitiating capabilities, enabling rapid gelation and the formation of stable hydrogel networks.[1][4][5][6] This allows for shorter light exposure times, which is beneficial for maintaining high cell viability.[3][7]
-
Low Cytotoxicity : At recommended concentrations, LAP exhibits excellent cell compatibility, making it ideal for encapsulating living cells in 3D hydrogel matrices.[1][2]
Experimental Protocols
This section provides detailed protocols for the preparation of GelMA hydrogels using LAP.
Materials and Reagents
-
Gelatin Methacryloyl (GelMA)
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator
-
Phosphate Buffered Saline (PBS, 1X, sterile)
-
Cell culture medium (if encapsulating cells)
-
Visible light source (e.g., 405 nm LED lamp)
Protocol 1: Preparation of GelMA-LAP Precursor Solution
-
Dissolving GelMA :
-
Warm sterile 1X PBS or cell culture medium to approximately 60°C.
-
Add the desired amount of lyophilized GelMA powder to the warm solvent to achieve the target concentration (e.g., 5%, 10%, or 15% w/v).[8][9]
-
Mix the solution on a shaker or rotator at 37°C until the GelMA is completely dissolved.[9] This may take some time depending on the concentration and degree of methacrylation.
-
-
Preparing LAP Stock Solution :
-
Mixing GelMA and LAP :
Protocol 2: Hydrogel Crosslinking
-
Cell Encapsulation (Optional) :
-
If encapsulating cells, prepare a cell suspension in culture medium.
-
Gently mix the cell suspension with the GelMA-LAP precursor solution. Ensure the final cell density is appropriate for your application.
-
-
Casting the Hydrogel :
-
Photocrosslinking :
-
Expose the precursor solution to a visible light source (e.g., 405 nm) to initiate crosslinking.[9]
-
The light intensity and exposure time will depend on the GelMA concentration, LAP concentration, and the desired hydrogel stiffness. Typical exposure times can range from a few seconds to several minutes.[2][3]
-
Data Presentation
The following tables summarize quantitative data on the physical and biological properties of LAP-crosslinked GelMA hydrogels.
Table 1: Effect of LAP Concentration on GelMA Hydrogel Properties
| GelMA Concentration (w/v) | LAP Concentration (w/v) | Light Source (nm) | Exposure Time (s) | Compressive Modulus (kPa) | Cell Viability (%) | Reference(s) |
| 10% | 0.05% | 395-480 | 5 | - | >80% | [3] |
| 10% | 0.067% | 395-480 | 5 | - | >80% | [3] |
| 10% | 0.1% | 395-480 | 5 | - | ~50% | [3] |
| 10% | 0.1% | 365 | 30-300 | 15-38 | 92.5% | [2][7] |
| 10% | 0.25% | 365 | 30-300 | - | 85.4% | [2] |
| 10% | 0.5% | 365 | 30-300 | - | 78.9% | [2] |
| 10% | 1% | 365 | 30-300 | - | 67.1% | [2] |
| 5% | 0.1% | 365 | - | ~8 | - | [8] |
| 10% | 0.1% | 365 | - | ~35 | - | [8] |
| 15% | 0.1% | 365 | - | ~35 | - | [8] |
Table 2: Effect of GelMA Concentration on Hydrogel Stiffness
| GelMA Concentration (w/v) | LAP Concentration (w/v) | Light Source (nm) | Compressive Modulus (kPa) | Reference(s) |
| 5% | 0.1% | 365 | ~8 | [8] |
| 10% | 0.1% | 365 | ~35 | [8] |
| 15% | 0.1% | 365 | ~35 | [8] |
| 5% | 0.1% | - | 3.02 ± 1.13 | [12] |
| 7% | 0.25% | ~405 | - | [11] |
| 10% | 0.25% | ~405 | - | [11] |
| 15% | 0.25% | ~405 | - | [11] |
| 30% | 0.25% | ~405 | - | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing LAP-crosslinked GelMA hydrogels.
Caption: Workflow for GelMA hydrogel preparation using LAP photoinitiator.
Signaling Pathway: Cell-Matrix Interaction
GelMA hydrogels provide a 3D environment that mimics the natural extracellular matrix (ECM). The presence of RGD (arginine-glycine-aspartic acid) motifs in gelatin allows for cell adhesion through integrin binding, which triggers downstream signaling pathways crucial for cell survival, proliferation, and differentiation.
Caption: RGD-Integrin signaling in GelMA hydrogels.
References
- 1. fcad.com [fcad.com]
- 2. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photopolymerization of cell-laden gelatin methacryloyl hydrogels using a dental curing light for regenerative dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Photoinitiation Process on Photo‐Crosslinking of Gelatin Methacryloyl Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. GelMA hydrogel dual photo-crosslinking to dynamically modulate ECM stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. darl-p-001.sitecorecontenthub.cloud [darl-p-001.sitecorecontenthub.cloud]
- 11. Preparation and In Vitro Characterization of Gelatin Methacrylate for Corneal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [diposit.ub.edu]
Application Notes and Protocols for PEGDA Hydrogel Crosslinking with LAP Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) diacrylate (PEGDA) hydrogels are widely utilized in biomedical applications, including tissue engineering, drug delivery, and 3D cell culture, owing to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix.[1] The crosslinking of PEGDA is commonly achieved through photopolymerization, a method that offers rapid curing times and precise spatial and temporal control over the hydrogel formation process.[2][3] Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has emerged as a highly efficient and cytocompatible photoinitiator, particularly for applications involving the encapsulation of living cells, due to its excellent water solubility and absorbance at longer, less damaging wavelengths of light, such as blue light (around 405 nm).[4][5][6]
This document provides detailed protocols for the preparation and crosslinking of PEGDA hydrogels using LAP as a photoinitiator. It includes quantitative data on how varying key parameters can modulate the hydrogel's mechanical properties, swelling behavior, and cytocompatibility, presented in easily comparable tables. Additionally, visual diagrams of the experimental workflow and the underlying chemical signaling pathway are provided to facilitate understanding.
Materials and Methods
Materials
-
Poly(ethylene glycol) diacrylate (PEGDA) of various molecular weights (e.g., 3.4 kDa, 6 kDa, 10 kDa)
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (if encapsulating cells)
-
UV or visible light source (e.g., 365 nm or 405 nm) with controlled intensity
Experimental Protocols
Protocol 1: Preparation of PEGDA-LAP Pre-polymer Solution
-
Dissolving LAP: Prepare a stock solution of LAP in sterile PBS or cell culture medium. For example, to create a 0.5% (w/v) LAP stock solution, dissolve 50 mg of LAP in 10 mL of PBS. Gently warm the solution (e.g., at 60°C) and protect it from light to facilitate dissolution.[7]
-
Dissolving PEGDA: In a separate light-protected vial, dissolve the desired concentration of PEGDA in the LAP-containing solution. For instance, to prepare a 20% (w/v) PEGDA solution, add 2 g of PEGDA to 10 mL of the LAP solution. Mix thoroughly at an elevated temperature (e.g., 60°C) until the PEGDA is completely dissolved.[7]
-
pH Adjustment: Adjust the pH of the final pre-polymer solution to 7.4 for applications involving cells.[7]
-
Sterilization: If required for cell culture applications, sterilize the pre-polymer solution by filtering it through a 0.22 µm or 0.45 µm syringe filter.[7]
Protocol 2: Hydrogel Crosslinking
-
Molding: Pipette the desired volume of the PEGDA-LAP pre-polymer solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass slides with a spacer).
-
Photocrosslinking: Expose the pre-polymer solution to a UV or visible light source with a specific wavelength (e.g., 365 nm or 405 nm) and intensity for a predetermined duration. The crosslinking time can range from a few seconds to several minutes, depending on the desired hydrogel properties and the specific formulation.[8]
-
Post-Crosslinking: After crosslinking, the hydrogel can be carefully removed from the mold and washed with PBS or cell culture medium to remove any unreacted components.
Protocol 3: Characterization of Hydrogel Properties
-
Swelling Ratio: To determine the swelling ratio, immerse the hydrogel in PBS at 37°C and allow it to reach equilibrium swelling (typically 24 hours). The swollen weight (Ws) is recorded. The hydrogel is then lyophilized or dried in an oven until a constant dry weight (Wd) is achieved. The swelling ratio (Q) is calculated as: Q = (Ws - Wd) / Wd.[9][10]
-
Mechanical Testing: The compressive modulus of the hydrogel can be measured using a mechanical testing system. Cylindrical hydrogel samples are compressed at a constant strain rate, and the compressive modulus is determined from the linear region of the stress-strain curve.[11]
-
Cell Viability: For cell-laden hydrogels, cell viability can be assessed using assays such as the LIVE/DEAD™ assay, where live cells fluoresce green and dead cells fluoresce red.[8]
Quantitative Data Summary
The properties of PEGDA hydrogels can be tailored by adjusting various parameters. The following tables summarize the effects of PEGDA concentration, molecular weight, and LAP concentration on the mechanical properties, swelling ratio, and cell viability of the resulting hydrogels.
Table 1: Effect of PEGDA Concentration and Molecular Weight on Mechanical Properties and Swelling Ratio
| PEGDA Concentration (% w/v) | PEGDA Molecular Weight (Da) | Compressive Modulus (kPa) | Swelling Ratio (Q) | Reference(s) |
| 20 | 700 | 503 ± 57 | - | [12] |
| 20 | 3400 | - | ~15 | [12] |
| 20 | 5000 | - | ~20 | [12] |
| 20 | 10000 | 4.73 ± 0.46 | ~30 | [12] |
| 10 | 10000 | 30 | - | [11] |
| 20 | 10000 | 90 | - | [11] |
| 30 | 10000 | 110 | - | [11] |
Note: The specific values can vary depending on the exact experimental conditions.
Table 2: Effect of LAP Concentration and UV Exposure on Cell Viability
| PEGDA Concentration (% w/v) | LAP Concentration (% w/v) | Light Source | Light Intensity (mW/cm²) | Exposure Time (min) | Cell Viability (%) | Reference(s) |
| 10 | 0.022 (2.2 mM) | 365 nm | 10 | 1 | >95 | [4] |
| 10 | 0.0022 (0.22 mM) | 365 nm | 10 | 10 | >95 | [4] |
| 20 | 0.5 | Blue Light | - | 2 | No significant difference | [8] |
| 20 | 0.5 | Blue Light | - | 5 | No significant difference | [8] |
| 20 | 0.5 | Blue Light | - | 10 | No significant difference | [8] |
| 10 | 0.1 | 405 nm | - | - | >90 (up to 7 days) | [13] |
Note: Cell viability is highly dependent on the cell type and culture conditions.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the preparation, crosslinking, and characterization of PEGDA hydrogels.
LAP-Initiated Photopolymerization Mechanism
References
- 1. cellink.com [cellink.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fcad.com [fcad.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. allevi3d.com [allevi3d.com]
- 8. allevi3d.com [allevi3d.com]
- 9. Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of Visible Light-based Projection Stereolithography for Live Cell-Scaffold Fabrication with Designed Architecture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Encapsulation Using Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a highly efficient and water-soluble photoinitiator used for the polymerization of hydrogels in a variety of biomedical applications, including cell encapsulation, 3D bioprinting, and tissue engineering.[1][2] Its key advantages over traditional UV photoinitiators, such as Irgacure 2959, include enhanced water solubility, faster polymerization kinetics, and the ability to be activated by longer wavelength light (violet and blue light, typically around 365-405 nm).[2][3] This allows for cell encapsulation under more cytocompatible conditions, leading to higher cell viability and functionality.[1]
These application notes provide detailed protocols and supporting data for the use of LAP in cell encapsulation techniques, particularly with gelatin methacryloyl (GelMA), a commonly used biomaterial.
Key Characteristics of LAP
-
High Water Solubility: LAP exhibits excellent solubility in aqueous solutions, making it ideal for creating homogenous photoinitiator-hydrogel precursor solutions.[3]
-
Visible Light Activation: LAP can be activated by visible light (typically 405 nm), which is less damaging to cells compared to the UV light required for many other photoinitiators.[3]
-
High Reactivity and Fast Curing: LAP's high reactivity allows for rapid hydrogel crosslinking, which is crucial for maintaining the homogenous distribution of encapsulated cells.[3]
-
Biocompatibility: At recommended concentrations, LAP demonstrates low cytotoxicity, contributing to high cell viability post-encapsulation.[3][4]
Signaling Pathway: Free Radical Polymerization
Upon exposure to an appropriate wavelength of light, LAP undergoes a Norrish Type I cleavage reaction, generating free radicals. These radicals then initiate a chain polymerization reaction with the methacrylate groups of the hydrogel precursor (e.g., GelMA), leading to the formation of a crosslinked hydrogel network that encapsulates the cells.
Quantitative Data
Cell Viability
The concentration of LAP and the duration of light exposure are critical parameters that influence cell viability. The following tables summarize findings from various studies.
Table 1: Effect of LAP Concentration on Cell Viability in GelMA Hydrogels
| LAP Concentration (% w/v) | Cell Type | Light Source | Light Intensity | Exposure Time | Cell Viability (%) | Reference |
| 0.05 | Odontoblast-like (OD21) | Dental Curing Light | 1650 mW/cm² | 5 s | >80 | [5] |
| 0.067 | Odontoblast-like (OD21) | Dental Curing Light | 1650 mW/cm² | 5 s | >80 | [5] |
| 0.1 | Odontoblast-like (OD21) | Dental Curing Light | 1650 mW/cm² | 5 s | ~50 | [5] |
| 0.1 | hRPTECs | UV-A | 2.87 mW/cm² | Various | 92.5 | [6] |
| 0.25 | hRPTECs | UV-A | 2.87 mW/cm² | Various | 85.4 | [6] |
| 0.5 | hRPTECs | UV-A | 2.87 mW/cm² | Various | 78.9 | [6] |
| 1.0 | hRPTECs | UV-A | 2.87 mW/cm² | Various | 67.1 | [6] |
| <0.5 | hADSCs | - | - | 5 hours (in solution) | Not significantly affected | [7] |
hRPTECs: human primary renal proximal tubule epithelial cells; hADSCs: human adipose-derived stem cells.
Table 2: Effect of Light Exposure on Cell Viability
| LAP Concentration (% w/v) | Cell Type | Light Source | Light Intensity | Exposure Time | Cell Viability (%) | Reference |
| 0.05 | Odontoblast-like (OD21) | Dental Curing Light | 1650 mW/cm² | 20 s | Decreased | [5] |
Mechanical Properties of Hydrogels
The concentration of LAP can also influence the mechanical properties of the resulting hydrogel.
Table 3: Effect of LAP Concentration on the Mechanical Properties of 10% GelMA Hydrogels
| LAP Concentration (% w/w) | UV-A Exposure (mJ/cm²) | Elastic Modulus (kPa) | Reference |
| 0.25 | 855 | 25.2 | [6] |
| 0.5 | 855 | 23.1 | [6] |
| 1.0 | 855 | 19.1 | [6] |
Experimental Protocols
General Workflow for Cell Encapsulation
The following diagram outlines the general workflow for encapsulating cells in a hydrogel using LAP as a photoinitiator.
Detailed Protocol: Cell Encapsulation in GelMA Hydrogel
This protocol is a general guideline and may require optimization for specific cell types and applications.
Materials and Equipment:
-
Lyophilized GelMA
-
This compound (LAP) powder
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture medium
-
Cells of interest
-
Light source (e.g., 405 nm LED)
-
Sterile filters (0.22 µm)
-
Water bath or incubator at 37°C
-
Vortex mixer
-
Pipettes and sterile consumables
-
Culture plates or molds
Procedure:
-
Preparation of LAP Stock Solution (e.g., 0.5% w/v):
-
Under sterile conditions, weigh the desired amount of LAP powder. For a 0.5% (w/v) solution, this would be 5 mg of LAP per 1 ml of solvent.
-
Dissolve the LAP powder in sterile DPBS or cell culture medium.[8]
-
Vortex until fully dissolved. Gentle warming in a 37-50°C water bath can aid dissolution.[8]
-
Sterile filter the LAP solution using a 0.22 µm syringe filter.[8]
-
Protect the solution from light by wrapping the container in aluminum foil.
-
-
Preparation of GelMA Precursor Solution (e.g., 10% w/v):
-
Preparation of Cell-Laden Hydrogel Solution:
-
Maintain the GelMA solution at 37°C to prevent gelation.
-
Add the prepared LAP stock solution to the GelMA solution to achieve the desired final LAP concentration (typically 0.05% - 0.25% w/v).[4] For example, to obtain a final concentration of 0.1% LAP in a 10% GelMA solution, add 200 µL of 0.5% LAP stock solution to 800 µL of 10% GelMA solution.
-
Mix thoroughly but gently to ensure a homogenous solution.
-
Harvest your cells and resuspend them in a small volume of culture medium.
-
Gently mix the cell suspension with the GelMA-LAP solution. Avoid introducing air bubbles.
-
-
Photocrosslinking:
-
Dispense the cell-laden hydrogel solution into your desired culture vessel (e.g., well plate, custom mold).
-
Expose the solution to a light source (e.g., 405 nm) for a predetermined time. The exposure time will depend on the LAP concentration, light intensity, and desired hydrogel stiffness.
-
After crosslinking, add pre-warmed cell culture medium to the hydrogel constructs.
-
-
Cell Culture and Analysis:
-
Incubate the encapsulated cells under standard cell culture conditions.
-
Perform cell viability assays (e.g., Live/Dead staining) and functional analyses at desired time points.
-
Logical Relationships and Optimization
The success of cell encapsulation using LAP depends on the interplay between LAP concentration, light intensity, and exposure time. The following diagram illustrates these relationships and their impact on cell viability and hydrogel properties.
Optimization Considerations:
-
Minimizing Cytotoxicity: To maximize cell viability, it is crucial to use the lowest effective LAP concentration and the shortest possible light exposure time that still achieves the desired hydrogel properties.[4]
-
Achieving Desired Stiffness: The mechanical properties of the hydrogel can be tuned by adjusting the LAP concentration and light exposure. Higher concentrations and longer exposure times generally result in stiffer hydrogels.[10]
-
Cell-Type Specificity: The optimal encapsulation parameters can vary depending on the cell type being used. It is recommended to perform a pilot study to determine the optimal conditions for your specific cells.
Conclusion
LAP is a versatile and highly effective photoinitiator for cell encapsulation in hydrogels. Its favorable properties, particularly its water solubility and activation by visible light, make it a superior choice for applications where high cell viability is paramount. By carefully optimizing the LAP concentration and light exposure conditions, researchers can create robust, cell-laden hydrogels for a wide range of applications in tissue engineering, drug delivery, and regenerative medicine.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. cellink.com [cellink.com]
- 3. fcad.com [fcad.com]
- 4. researchgate.net [researchgate.net]
- 5. Photopolymerization of cell-laden gelatin methacryloyl hydrogels using a dental curing light for regenerative dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of Visible Light-based Projection Stereolithography for Live Cell-Scaffold Fabrication with Designed Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LAP Solid Use Protocol and Tips - OkaSciences [okasciences.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Fabricating Scaffolds in Regenerative Medicine Using LAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a highly efficient and biocompatible photoinitiator increasingly utilized in regenerative medicine for the fabrication of hydrogel scaffolds.[1][2] Its high water solubility and absorbance in the long-wavelength UVA and visible blue light spectrum (365-405 nm) make it particularly suitable for applications involving the encapsulation of living cells, as it minimizes cytotoxicity compared to traditional UV initiators.[1][2][3][4] These application notes provide detailed protocols for using LAP to fabricate gelatin methacrylate (GelMA) hydrogel scaffolds, along with quantitative data on how key parameters influence scaffold properties and subsequent cellular behavior.
Mechanism of Action
LAP is a Type I photoinitiator, meaning that upon exposure to light of the appropriate wavelength, it undergoes photocleavage to generate free radicals.[4][5] These highly reactive species then initiate a chain polymerization reaction with photo-crosslinkable polymers, such as GelMA, resulting in the rapid formation of a stable, crosslinked hydrogel network.[5] This process allows for precise spatial and temporal control over scaffold fabrication, which is essential for creating complex 3D structures for tissue engineering.[4]
Quantitative Data Summary
The concentration of LAP and the duration of light exposure are critical parameters that can be tuned to control the physicochemical properties of the resulting hydrogel scaffold and subsequently influence cell fate. The following tables summarize the impact of these parameters on key scaffold characteristics.
Table 1: Effect of LAP Concentration on the Mechanical Properties of 10% (w/v) GelMA Hydrogels
| LAP Concentration (% w/w) | UV-A Exposure (mJ/cm²) | Elastic Modulus (kPa) | Reference |
| 0.1 | 86 | 11.9 | [6] |
| 0.1 | 342 | ~20-25 | [6] |
| 0.1 | 855 | 38.0 | [6] |
| 0.25 | 86 | 11.9 | [6] |
| 0.25 | 342 | ~20-25 | [6] |
| 0.25 | 855 | 25.2 | [6] |
| 0.5 | 86 | 10.3 | [6] |
| 0.5 | 342 | ~20-25 | [6] |
| 0.5 | 855 | 23.1 | [6] |
| 1.0 | 86 | 7.6 | [6] |
| 1.0 | 342 | ~20-25 | [6] |
| 1.0 | 855 | 19.1 | [6] |
Table 2: Effect of LAP Concentration and Printing Time on Cell Viability in GelMA Hydrogels
| LAP Concentration (% w/v) | Printing Time (min) | Cell Viability (%) | Reference |
| 0.3 | 60 | Good | [7] |
| 0.5 | 60 | Good | [7] |
| 0.7 | 60 | Higher than Irgacure 2959 | [7] |
| 0.9 | 60 | Higher than Irgacure 2959 | [7] |
| 0.1 | N/A | 92.5 | [8] |
| 0.25 | N/A | 85.4 | [8] |
| 0.5 | N/A | 78.9 | [8] |
| 1.0 | N/A | 67.1 | [8] |
Experimental Protocols
Protocol 1: Preparation of GelMA-LAP Precursor Solution
Materials:
-
Gelatin methacrylate (GelMA)
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (if preparing a cell-laden hydrogel)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Warm sterile PBS or cell culture medium to 60°C.
-
Dissolve the desired concentration of GelMA (e.g., 10% w/v) in the warmed PBS or media by gentle stirring until fully dissolved.[9]
-
Cool the GelMA solution to 37°C.
-
In a separate light-protected tube, dissolve the desired concentration of LAP (e.g., 0.5% w/v) in a small volume of PBS or media at 37°C.
-
Add the LAP solution to the GelMA solution and mix thoroughly until a homogenous precursor solution is obtained. Protect the solution from light from this point forward.
-
If encapsulating cells, gently mix the cell suspension into the GelMA-LAP precursor solution at the desired cell density.
-
For sterile applications, filter the final precursor solution through a 0.22 µm syringe filter.
Protocol 2: Fabrication of Acellular Hydrogel Scaffolds
Materials:
-
GelMA-LAP precursor solution
-
Molds of desired shape and size (e.g., PDMS molds)
-
UV or visible light source (365-405 nm)
Procedure:
-
Pipette the GelMA-LAP precursor solution into the molds.
-
Expose the molds to a UV or visible light source (e.g., 405 nm) for a specified duration to initiate photocrosslinking. The exposure time will depend on the LAP concentration, light intensity, and desired scaffold stiffness.
-
After crosslinking, gently remove the hydrogel scaffolds from the molds.
-
Wash the scaffolds with sterile PBS to remove any unreacted components.
Protocol 3: 3D Bioprinting of Cell-Laden Scaffolds
Materials:
-
Cell-laden GelMA-LAP bioink
-
3D Bioprinter equipped with a light source (365-405 nm)
-
Sterile printing nozzle
-
CAD model of the desired scaffold architecture
Procedure:
-
Load the cell-laden GelMA-LAP bioink into a sterile syringe compatible with the 3D bioprinter.
-
Equilibrate the bioink to the desired printing temperature (often room temperature or 37°C).
-
Upload the CAD model to the bioprinter software and set the printing parameters (e.g., layer height, printing speed, light exposure time per layer).
-
Initiate the printing process, where the bioink is extruded layer-by-layer and simultaneously crosslinked by the integrated light source.
-
After printing, transfer the cell-laden scaffold to a sterile petri dish containing cell culture medium.
-
Incubate the scaffold under standard cell culture conditions (37°C, 5% CO2).
Protocol 4: Characterization of Scaffold Properties
A. Mechanical Testing (Compression Modulus):
-
Prepare cylindrical hydrogel scaffolds.
-
Equilibrate the scaffolds in PBS at 37°C for 24-48 hours.[1]
-
Perform unconfined compression testing using a mechanical tester with parallel plates.[1][4]
-
Apply a constant strain rate (e.g., 1 µm/s) and record the stress-strain curve.[1]
-
Calculate the compressive modulus from the initial linear region of the stress-strain curve (typically 0-10% strain).
B. Swelling Ratio:
-
Record the initial weight of the lyophilized (dry) scaffold (Wd).
-
Immerse the scaffold in PBS at 37°C.
-
At predetermined time points, remove the scaffold, gently blot to remove excess surface water, and record the swollen weight (Ws).
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.
C. In Vitro Degradation:
-
Record the initial dry weight of the scaffold (Wi).
-
Immerse the scaffold in a solution containing a relevant enzyme (e.g., collagenase for GelMA) at 37°C.
-
At various time points, remove the scaffold, wash with distilled water to stop the enzymatic reaction, and lyophilize to obtain the dry weight (Wt).
-
Calculate the weight loss percentage: Weight Loss (%) = [(Wi - Wt) / Wi] x 100.
D. Cell Viability Assay (Live/Dead Staining):
-
Wash the cell-laden scaffolds with PBS.
-
Incubate the scaffolds in a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's protocol.
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify cell viability by counting the number of live and dead cells from multiple images.
Signaling Pathways and Cellular Response
The physical properties of the hydrogel scaffold, which can be precisely tuned using LAP, play a crucial role in directing cell behavior through mechanotransduction. Scaffold stiffness, in particular, is a potent regulator of cell fate.
Mechanotransduction Signaling
Increased scaffold stiffness, achieved by higher LAP concentrations or longer light exposure, promotes the formation of focal adhesions and stress fibers in encapsulated cells.[10] This increased cytoskeletal tension can activate the RhoA/ROCK signaling pathway, which further promotes actomyosin contractility.[8][10] Concurrently, increased tension leads to the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif).[1][2][11] In the nucleus, YAP/TAZ regulate the expression of genes involved in cell proliferation, migration, and differentiation.[1][2] For example, stiffer hydrogels have been shown to promote osteogenic differentiation of mesenchymal stem cells, while softer matrices favor adipogenic or chondrogenic lineages.[3][12]
Experimental Workflow
The following diagram illustrates the general workflow for fabricating and characterizing LAP-crosslinked hydrogel scaffolds for regenerative medicine applications.
References
- 1. Dimensionality and spreading influence MSC YAP/TAZ signaling in hydrogel environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Stiffness modification of photopolymerizable gelatin-methacrylate hydrogels influences endothelial differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of hydrogels for regenerative engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extracellular Matrix Stiffness and TGFβ2 Regulate YAP/TAZ Activity in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomaterials Regulate Mechanosensors YAP/TAZ in Stem Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Effects of Matrix Stiffness and RhoA on the Phenotypic Plasticity of Smooth Muscle Cells in a 3-D Biosynthetic Hydrogel System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Recent advances in GelMA hydrogel transplantation for musculoskeletal disorders and related disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tuning Hydrogel Stiffness using LAP Photoinitiator in 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanical properties of the extracellular matrix (ECM) play a critical role in regulating cell behavior, including proliferation, differentiation, and migration. In three-dimensional (3D) cell culture, hydrogels are widely used to mimic the native ECM. The ability to control hydrogel stiffness is crucial for creating physiologically relevant in vitro models. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a highly efficient and cytocompatible photoinitiator used for the photopolymerization of hydrogels. The concentration of LAP directly influences the crosslinking density of the hydrogel network, thereby allowing for the precise tuning of its stiffness. This document provides detailed application notes and protocols for optimizing LAP concentration to achieve desired hydrogel stiffness for 3D cell culture applications.
Data Presentation: Quantitative Relationship between LAP Concentration and Hydrogel Stiffness
The following tables summarize the quantitative data from cited studies on the effect of LAP concentration on the mechanical properties of commonly used hydrogels.
Table 1: Gelatin Methacryloyl (GelMA) / Hyaluronic Acid Methacryloyl (HAMA) Hydrogels
| Hydrogel Composition | LAP Concentration (% w/v) | UV Light Conditions | Storage Modulus (G') | Reference(s) |
| GelMA/HAMA | 0.005 | 365 nm, 100 mW/cm² | Low (exact value not specified) | [1] |
| GelMA/HAMA | 0.01 | 365 nm, 100 mW/cm² | Intermediate (exact value not specified) | [1] |
| GelMA/HAMA | 0.05 | 365 nm, 100 mW/cm² | ~70 kPa | [1] |
| GelMA/HAMA | 0.1 | 365 nm, 100 mW/cm² | ~70 kPa | [1] |
| 10% GelMA | 0.1 | Not specified | Not specified, but higher than lower concentrations | [2] |
| 10% GelMA | 0.25 | 342 mJ/cm² UV-A | ~25.2 kPa (Elastic Modulus) | [2] |
| 10% GelMA | 0.5 | 342 mJ/cm² UV-A | ~23.1 kPa (Elastic Modulus) | [2] |
| 10% GelMA | 1.0 | 342 mJ/cm² UV-A | ~19.1 kPa (Elastic Modulus) | [2] |
Table 2: Collagen-PEG Hydrogels
| Hydrogel Composition | LAP Concentration (% w/v) | Storage Modulus (G') | Reference(s) |
| Collagen-PEG Thiol-Ene | 0.1 | 232 Pa | Not specified |
| Collagen-PEG Thiol-Ene | 0.5 | 3360 Pa | Not specified |
Experimental Protocols
This section provides detailed protocols for preparing hydrogels with tunable stiffness using varying LAP concentrations and for measuring the resulting mechanical properties.
Protocol 1: Preparation of GelMA Hydrogels with Tunable Stiffness
Materials:
-
Gelatin Methacryloyl (GelMA)
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
-
Phosphate-buffered saline (PBS), sterile
-
UV or visible light source (365-405 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Prepare GelMA Solution:
-
Dissolve GelMA powder in sterile PBS at the desired concentration (e.g., 5%, 10% w/v) by incubating at 37°C until fully dissolved. Ensure the solution is homogenous.
-
-
Prepare LAP Stock Solution:
-
Dissolve LAP powder in sterile PBS to create a stock solution (e.g., 1% w/v). Protect the solution from light.
-
-
Prepare Pre-polymer Solutions with Varying LAP Concentrations:
-
Add the LAP stock solution to the GelMA solution to achieve the desired final LAP concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5% w/v). Mix gently but thoroughly.
-
-
Cell Encapsulation (Optional):
-
If encapsulating cells, prepare a cell suspension at the desired density.
-
Gently mix the cell suspension with the GelMA/LAP pre-polymer solution.
-
-
Hydrogel Crosslinking:
-
Pipette the pre-polymer solution into the desired molds.
-
Expose the solution to a UV or visible light source (e.g., 365 nm, 10 mW/cm²) for a specific duration (e.g., 30-180 seconds). The exposure time will also influence the final stiffness and should be optimized for your specific system.
-
-
Hydrogel Equilibration:
-
After crosslinking, gently remove the hydrogels from the molds and place them in sterile PBS or cell culture medium to equilibrate.
-
Protocol 2: Measurement of Hydrogel Stiffness
A. Rheometry:
-
Use a rheometer with a parallel-plate geometry.
-
Place a hydrogel disc of known dimensions onto the bottom plate.
-
Lower the upper plate to contact the hydrogel surface.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G').
B. Atomic Force Microscopy (AFM):
-
Mount the hydrogel sample on a glass slide.
-
Use a cantilever with a spherical tip.
-
Calibrate the cantilever spring constant and deflection sensitivity.
-
Obtain force-indentation curves at multiple locations on the hydrogel surface.
-
Apply a suitable contact model (e.g., Hertz model) to the force curves to calculate the Young's modulus (E).[3][4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to hydrogel stiffness and cell signaling, as well as the experimental workflow.
Caption: LAP-mediated photopolymerization for hydrogel formation.
Caption: Workflow for creating and characterizing hydrogels with varying stiffness.
Caption: Key signaling pathways influenced by extracellular matrix stiffness.
Discussion and Best Practices
-
Optimizing LAP Concentration: The optimal LAP concentration depends on the specific hydrogel system, desired stiffness, and cell type.[1] Generally, concentrations between 0.05% and 0.5% (w/v) are effective.[5] Higher concentrations lead to faster polymerization and increased stiffness, but may also increase cytotoxicity.[4]
-
Cytotoxicity: While LAP is considered highly cytocompatible, it is essential to assess cell viability for each specific application.[3] Cytotoxicity can be influenced by LAP concentration, light intensity, and exposure duration.
-
Light Source: The choice of light source (wavelength and intensity) is critical. LAP is most effective with light in the 365-405 nm range. Higher light intensity can reduce the required exposure time but may increase the risk of photodamage to cells.
-
Characterization is Key: It is crucial to experimentally verify the mechanical properties of the fabricated hydrogels using techniques like rheometry or AFM to ensure they meet the requirements of the intended application.[3][4]
-
Signaling Pathway Considerations: The stiffness of the hydrogel will directly impact intracellular signaling pathways such as the RhoA/ROCK and YAP/TAZ pathways, which are key regulators of mechanotransduction.[6][7] Understanding these pathways is essential for interpreting cellular responses in 3D culture. Increased matrix stiffness generally promotes the nuclear translocation of YAP/TAZ, leading to changes in gene expression related to cell proliferation and differentiation.[6][8][9][10]
By following these guidelines and protocols, researchers can effectively utilize LAP to create hydrogels with tailored stiffness, enabling the development of more accurate and predictive 3D cell culture models for basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the elastic modulus of soft culture surfaces and 3D hydrogels using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomic Force Microscopy for Live-Cell and Hydrogel Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyaluronic acid methacrylate/laponite hydrogel loaded with BMP4 and maintaining its bioactivity for scar-free wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular Matrix Stiffness and TGFβ2 Regulate YAP/TAZ Activity in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Matrix Stiffness and RhoA on the Phenotypic Plasticity of Smooth Muscle Cells in a 3-D Biosynthetic Hydrogel System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A spatial model of YAP/TAZ signaling reveals how stiffness, dimensionality, and shape contribute to emergent outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for LAP Photoinitiator Activation
Topic: Light Source and Wavelength for Activating LAP Photoinitiator
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a highly efficient and water-soluble photoinitiator widely used in biomedical applications, including the fabrication of hydrogels for 3D cell culture, tissue engineering, and 3D bioprinting.[1] Its primary advantage lies in its high biocompatibility and efficiency when activated by long-wavelength ultraviolet (UVA) and visible blue light, which minimizes cell damage compared to traditional UV photoinitiators.[2][3][4] LAP operates through a Type I photoinitiation mechanism, where the molecule undergoes cleavage upon light absorption to generate free radicals, initiating rapid polymerization.[5] This document provides detailed information on the optimal light sources and wavelengths for activating LAP, along with protocols for its use.
Mechanism of Action
Upon exposure to an appropriate wavelength of light, the LAP molecule absorbs photons and undergoes photocleavage, generating two distinct free radicals: a benzoyl radical and a phosphinoyl radical. These highly reactive species then initiate a chain polymerization reaction with available monomers (e.g., methacrylated gelatin - GelMA, polyethylene glycol diacrylate - PEGDA) to form a crosslinked polymer network, resulting in the formation of a hydrogel.[5][6]
Optimal Light Source and Wavelength
LAP is most effectively activated by light in the long-wavelength UVA to the visible blue light spectrum.[2][3]
-
Absorption Spectrum: The absorption peak of LAP is approximately 375 nm, and its absorption spectrum extends into the visible range, up to around 420 nm.[3][7]
-
Recommended Wavelength: For applications involving live cells, a wavelength of 405 nm is most commonly used and recommended.[8][9][10] This wavelength provides an excellent balance between efficient activation of LAP and high cell viability, as it is less energetic and damaging than shorter UV wavelengths.[2][3] Wavelengths around 365 nm can also be used and may result in faster polymerization rates, but with potentially lower cell viability.[4][11]
-
Light Sources: LED-based light sources are highly recommended due to their narrow emission spectra, stable intensity, and minimal heat production.[7] Commonly used light sources include:
Quantitative Parameters for LAP Activation
The efficiency of polymerization and the final properties of the hydrogel depend on several key parameters. The table below summarizes typical ranges found in the literature for hydrogel fabrication.
| Parameter | Typical Range | Application Example | Source |
| LAP Concentration | 0.05% - 1.0% (w/v) | 0.1% for optimal mechanical properties; 0.5% for robust cell viability in GelMA. | [1][3][14] |
| Wavelength | 365 - 405 nm | 405 nm for cell-laden bioinks to improve biocompatibility. | [3][8] |
| Light Intensity | 3 - 20 mW/cm² | 9.6 mW/cm² for M-1 cells; 10 mW/cm² for GelMA crosslinking. | [6][14] |
| Exposure Time | 10 seconds - 10 minutes | 10-40 seconds for achieving ~0.5 kPa stiffness in GelMA; up to 10 minutes for full crosslinking. | [6][15] |
Note: These parameters are interdependent and must be optimized for each specific biomaterial, cell type, and application. Higher LAP concentration and light intensity generally lead to faster polymerization but may increase cytotoxicity.[3][6]
Experimental Protocols
Preparation of a Sterile LAP Stock Solution
This protocol describes the preparation of a sterile LAP stock solution, which can be diluted into the final biomaterial solution.
-
Determine Required Concentration: Calculate the mass of LAP powder needed to achieve the desired stock concentration. A common stock concentration is 17 mg/mL.[13][16]
-
Dissolution: Under sterile conditions (e.g., in a biosafety cabinet), dissolve the weighed LAP powder in a sterile solvent. Phosphate-buffered saline (PBS) or cell culture medium can be used.[1][16] LAP has excellent water solubility.[2]
-
Aid Dissolution (Optional): If the LAP powder does not dissolve easily at room temperature, vortex the solution.[1] If necessary, incubate in a 37-50°C water bath for up to 20 minutes until fully dissolved.[1]
-
Sterile Filtration: To ensure sterility, filter the LAP solution through a 0.2 µm syringe filter into a sterile, light-protected container (e.g., an amber tube).[4][13]
-
Storage: Store the sterile LAP solution at 2-8°C, protected from light. It is recommended to use the solubilized LAP within two weeks.[4][13]
Protocol for Hydrogel Photocrosslinking
This protocol provides a general procedure for creating a cell-laden hydrogel using a LAP-containing precursor solution.
-
Prepare Precursor Solution: Warm the biomaterial solution (e.g., 10% GelMA) to 37°C to ensure it is in a liquid state.
-
Add LAP: Add the sterile LAP stock solution to the precursor solution to achieve the desired final concentration (e.g., 0.1% - 0.5% w/v). Mix thoroughly by gentle pipetting, avoiding the introduction of air bubbles.[16]
-
Add Cells (Optional): If creating a cell-laden hydrogel, resuspend the cells in a small volume of medium and gently mix them into the LAP-containing precursor solution.
-
Dispense: Dispense the final cell-laden bioink into the desired mold or culture plate.
-
Photocrosslink: Expose the solution to a 405 nm light source.[10][17] The exposure time and light intensity should be optimized based on the desired hydrogel stiffness and cell viability (refer to the table in Section 4). For example, an exposure of 45 seconds at 10 mW/cm² can be a starting point.[14]
-
Post-Crosslinking: After crosslinking, add cell culture medium to the hydrogel and place it in an incubator for subsequent experiments.
3D Bioprinting Workflow
LAP is an ideal photoinitiator for light-based 3D bioprinting techniques such as stereolithography (SLA) and digital light processing (DLP).
References
- 1. LAP Solid Use Protocol and Tips - OkaSciences [okasciences.com]
- 2. fcad.com [fcad.com]
- 3. researchgate.net [researchgate.net]
- 4. cellsystems.eu [cellsystems.eu]
- 5. researchgate.net [researchgate.net]
- 6. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longchangchemical.com [longchangchemical.com]
- 8. cellink.com [cellink.com]
- 9. Sinocure® LAP - 405nm Blue Light Photoinitiator for Hydrogels [sinocurechem.com]
- 10. adbioink.com [adbioink.com]
- 11. allevi3d.com [allevi3d.com]
- 12. advancedbiomatrix.com [advancedbiomatrix.com]
- 13. advancedbiomatrix.com [advancedbiomatrix.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cellsystems.eu [cellsystems.eu]
Preparing Sterile Solutions of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing sterile solutions of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP), a widely used water-soluble photoinitiator in biomedical applications such as 3D bioprinting and hydrogel formation.[1][2][3] Adherence to sterile techniques is critical to prevent contamination and ensure the safety and efficacy of the final product, particularly in cell-laden applications.
Application Notes
This compound (LAP) is a Type I photoinitiator that is sensitive to visible light, with a peak absorbance around 365-405 nm.[1][4] This property allows for the polymerization of hydrogels under cytocompatible visible light, reducing the potential for UV-induced cell damage.[1] LAP's high water solubility and biocompatibility make it a preferred choice over other photoinitiators like Irgacure 2959 for biological applications.[3][5]
Typical working concentrations for LAP in hydrogel formulations range from 0.05% to 0.5% (w/v).[1] The optimal concentration is dependent on the specific application, balancing crosslinking efficiency with cell viability. It is recommended to use the lowest effective concentration to minimize potential cytotoxicity.[1]
Due to the thermosensitive nature of many biological hydrogel precursors and the LAP itself, the preferred method for sterilization of LAP solutions is sterile filtration.[1][4] Autoclaving (steam sterilization) or gamma irradiation are generally not recommended as they can degrade the photoinitiator and affect its performance.
Quantitative Data Summary
The following tables summarize key quantitative data for LAP, compiled from various sources.
Table 1: Physicochemical Properties of LAP
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆LiO₃P | [1] |
| Molecular Weight | 294.21 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [3][5] |
| Absorbance Peak | 365-400 nm | [1] |
| Water Solubility | Up to 8.5 wt% | [1] |
Table 2: Recommended Operating Parameters
| Parameter | Recommended Range | Reference |
| Working Concentration | 0.05% - 0.5% (w/v) | [1] |
| Dissolving Temperature | 40-60°C | [4] |
| Sterilization Method | 0.22 µm sterile filtration | [1][4] |
| Storage of Stock Solution | -20°C for 1 month, -80°C for 6 months (sealed, protected from light and moisture) | |
| Storage of Dry Powder | 2-8°C, protected from light | [5] |
Experimental Protocols
Protocol 1: Preparation of a Sterile 0.5% (w/v) LAP Stock Solution
This protocol details the steps for preparing a 10 mL sterile stock solution of 0.5% (w/v) LAP in Phosphate-Buffered Saline (PBS).
Materials:
-
This compound (LAP) powder
-
Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 15 mL conical tube (light-blocking or wrapped in foil)
-
Sterile 0.22 µm syringe filter (Polyethersulfone (PES) membrane recommended)[6]
-
Sterile 10 mL syringe
-
Sterile container for the final solution (e.g., sterile amber vial)
-
Vortex mixer
-
Water bath set to 50°C
-
Analytical balance
-
Biological safety cabinet (BSC)
Methodology:
-
Preparation: Perform all subsequent steps within a certified biological safety cabinet (BSC) to maintain sterility.
-
Weighing: Accurately weigh 50 mg of LAP powder using an analytical balance. To minimize light exposure, perform this step in a subdued lighting environment.
-
Dissolution:
-
Transfer the weighed LAP powder into a sterile 15 mL conical tube.
-
Add 10 mL of sterile 1X PBS to the tube.
-
Vortex the solution until the powder is fully dissolved.[2]
-
If the LAP does not dissolve easily, place the tube in a 50°C water bath for up to 20 minutes and vortex intermittently.[2] Ensure the solution cools to room temperature before proceeding.
-
-
Sterile Filtration:
-
Aseptically attach a sterile 0.22 µm syringe filter to a sterile 10 mL syringe.
-
Draw the LAP solution into the syringe.
-
Carefully filter the solution into a sterile, light-protected container (e.g., an amber vial).
-
-
Storage:
-
Label the sterile container with the contents, concentration, and date of preparation.
-
Store the sterile LAP solution at 4°C for immediate use (within 2 weeks is recommended). For longer-term storage, aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light at all times.
-
Protocol 2: Quality Control of Sterile LAP Solution
This protocol outlines essential quality control checks to ensure the sterility and functionality of the prepared LAP solution.
1. Sterility Testing:
-
Method: Direct inoculation or membrane filtration method.
-
Procedure: Aseptically transfer a small aliquot of the sterile LAP solution to a suitable sterile culture medium (e.g., Tryptic Soy Broth for bacteria and Fluid Thioglycollate Medium for fungi).
-
Incubation: Incubate the media at appropriate temperatures (e.g., 30-35°C for TSB and 20-25°C for FTM) for a specified period (typically 14 days).
-
Result: Observe for any signs of microbial growth (turbidity). The absence of growth indicates sterility.
2. Visual Inspection:
-
Procedure: Visually inspect the sterile solution against a black and white background.
-
Criteria: The solution should be clear and free from any particulate matter.
3. pH Measurement:
-
Procedure: Measure the pH of the solution using a calibrated pH meter.
-
Criteria: The pH should be within the acceptable range for the intended application (e.g., close to physiological pH of 7.4 for cell-based assays).
4. Performance Validation (Photo-activity Test):
-
Objective: To confirm that the sterilization process did not degrade the photoinitiator's activity.
-
Procedure:
-
Prepare a small volume of a standard hydrogel precursor solution (e.g., 10% GelMA in PBS).
-
Add the sterile LAP solution to the precursor solution to the desired final concentration (e.g., 0.1% w/v).
-
Expose the solution to a light source with the appropriate wavelength (e.g., 405 nm) and intensity.
-
Measure the time to gelation.
-
-
Criteria: The gelation time should be comparable to that of a hydrogel prepared with a freshly made, non-sterilized LAP solution of the same concentration. A significant increase in gelation time may indicate degradation of the LAP.
Diagrams
References
- 1. This compound | Benchchem [benchchem.com]
- 2. LAP Solid Use Protocol and Tips - OkaSciences [okasciences.com]
- 3. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | 85073-19-4 [chemicalbook.com]
- 4. LAP Photoinitiator - Matexcel [matexcel.com]
- 5. フェニル-2,4,6-トリメチルベンゾイルホスフィン酸リチウム ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Light-Addressable Potentiometric Sensors (LAPS) in Microfluidic Device Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Light-Addressable Potentiometric Sensor (LAPS) is a semiconductor-based chemical sensor that measures changes in surface potential.[1][2] It operates on the field-effect principle, where a focused, modulated light source generates a photocurrent in an electrolyte-insulator-semiconductor (EIS) structure.[3][4][5] The magnitude of this AC photocurrent is dependent on the local surface potential, which is influenced by the concentration of ions (e.g., H+) in the adjacent solution.[3]
A key feature of LAPS is its "light addressability," which allows for the creation of a virtual sensor at any point on its surface simply by directing the light beam.[2][6] This enables two-dimensional chemical imaging by scanning the light beam across the surface.[1][3] The sensor surface is completely flat, requiring no physical structuring or wiring, which makes it exceptionally well-suited for integration with microfluidic devices.[3] By fabricating microchannels on the LAPS surface, researchers can perform spatially and temporally resolved chemical and biological measurements on minute sample volumes, making it a powerful tool for lab-on-a-chip applications.[2]
Key Applications in Microfluidic Systems
The integration of LAPS with microfluidics provides a versatile platform for a range of applications, from fundamental research to high-throughput screening.
1. Spatially-Resolved Chemical Imaging
LAPS can visualize the distribution of chemical species within microfluidic channels in real-time. By scanning the laser across a channel, a 2D map of ion concentration can be generated.[3] This is particularly useful for studying diffusion dynamics, mixing efficiency, and reaction kinetics in micro-scale environments. For example, researchers have successfully imaged the interface between two merging laminar flow streams containing different pH buffer solutions, clearly visualizing the pH gradient.[3]
2. Real-Time Monitoring of Cellular Metabolism
A significant application of LAPS-microfluidic devices is in cell biology, particularly for monitoring metabolic activity through the detection of the extracellular acidification rate (ECAR).[6][7] Cells cultured in a microfluidic chamber on the LAPS surface release acidic byproducts like lactic acid during metabolic processes such as glycolysis, causing a localized change in the extracellular pH.[7] The LAPS can detect these minute, rapid pH changes in real-time.
This capability is highly valuable for:
-
Drug Discovery and Toxicology: Assessing the metabolic response of cells to drug candidates or toxins. For instance, the ECAR of cancer cells can be monitored after the introduction of a chemotherapy agent to evaluate the drug's efficacy and mechanism of action.[2][7]
-
Basic Research: Studying fundamental cellular processes and signal transduction pathways that involve changes in metabolic activity.[7]
3. Enzymatic Reaction Monitoring
LAPS-microfluidic systems can be used to monitor the progress of enzymatic reactions that involve a change in pH.[2][8] By immobilizing an enzyme on the sensor surface within a microchannel, the local pH change resulting from the enzymatic conversion of a substrate can be detected. A common example is the hydrolysis of urea by urease, which produces ammonia and causes a local pH increase.[8] This label-free method allows for the quantification of substrate concentration or enzyme activity with high sensitivity.[8]
4. Plug-Based (Droplet) Microfluidics
In droplet microfluidics, discrete microliter- to nanoliter-volume droplets (or "plugs") are used as individual micro-reactors. The light-addressability of LAPS is uniquely suited for this technology.[8] A LAPS system can not only measure the chemical content (e.g., pH) of individual plugs as they pass over the sensor but can also use the photocurrent signal to detect the position of the plugs, enabling precise control and analysis of a large number of discrete reactions.[2][8]
Quantitative Performance Data
The performance of LAPS-based microfluidic devices can be characterized by several key metrics. The following table summarizes quantitative data reported in the literature for specific applications.
| Parameter | Reported Value | Application Context | Reference |
| pH Sensitivity | 335.5 nA/pH | ECAR detection of HepG2 cells in constant voltage mode | [7] |
| pH Sensitivity | 53 mV/pH | Bioimaging with ZnO nanorod-based LAPS | [6] |
| Lateral Resolution | As low as 3.0 µm | Imaging of a PMMA dot on ZnO nanorods | [6] |
| ECAR (Normal Glucose) | -48.53 mpH/min | HepG2 hepatoma cells in 25 mM glucose medium | [7] |
| ECAR (High Glucose) | -114.42 mpH/min | HepG2 hepatoma cells in 125 mM glucose medium | [7] |
| ECAR (Drug Treatment) | -17.88 mpH/min | HepG2 cells treated with 10 µM doxorubicin | [7] |
| Liquid Flow Rate | Down to dozens of nanoliters per second | General microchannel analysis | [1][2] |
Protocols
Protocol 1: Fabrication of a PDMS Microfluidic Device for LAPS Integration
This protocol describes a standard soft lithography process to create a polydimethylsiloxane (PDMS) microfluidic device suitable for bonding onto a flat LAPS sensing surface.[3][7][9]
Materials:
-
Silicon wafer
-
SU-8 negative photoresist
-
PDMS elastomer kit (base and curing agent)
-
Solvents for developing (e.g., SU-8 developer) and cleaning (e.g., isopropanol, acetone)
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (for mold silanization)
-
Photomask with desired channel design
Equipment:
-
Spin coater
-
UV light source for photolithography
-
Hot plates
-
Vacuum desiccator
-
Plasma cleaner
-
Microscope
Procedure:
-
Master Mold Fabrication (SU-8):
-
Clean a silicon wafer with acetone and isopropanol, then dry it thoroughly.
-
Apply SU-8 photoresist to the center of the wafer.
-
Spin coat the SU-8 to achieve the desired channel height (e.g., 2000 rpm for 30 seconds).
-
Soft bake the wafer on a hot plate to evaporate the solvent (refer to SU-8 datasheet for specific temperatures and times).
-
Place the photomask over the coated wafer and expose it to UV light to crosslink the photoresist in the pattern of the channels.
-
Perform a post-exposure bake on a hot plate to further solidify the crosslinked SU-8.
-
Develop the wafer by immersing it in SU-8 developer to wash away the unexposed photoresist.
-
Hard bake the master mold on a hot plate to ensure robustness.
-
Silanize the master mold by placing it in a vacuum desiccator with a few drops of trichlorosilane for 1-2 hours to create a non-stick surface.
-
-
PDMS Casting:
-
Thoroughly mix the PDMS base and curing agent in a 10:1 (w/w) ratio.
-
Place the mixture in a vacuum desiccator for ~30 minutes to remove air bubbles (degassing).
-
Pour the degassed PDMS mixture over the SU-8 master mold and cure it in an oven (e.g., at 70°C for 1-2 hours).
-
Once cured, carefully peel the PDMS slab from the master mold.
-
Cut out the individual microfluidic devices and punch inlet/outlet holes using a biopsy punch.
-
-
Bonding to LAPS Sensor:
-
Clean the PDMS device and the LAPS sensor surface with isopropanol and dry with nitrogen.
-
Treat the bonding surfaces of both the PDMS device and the LAPS sensor with oxygen plasma for 30-60 seconds. This activates the surfaces, making them hydrophilic.
-
Immediately bring the PDMS device into contact with the LAPS sensor surface. Conformal contact will form an irreversible covalent bond.
-
Place the bonded device in an oven (e.g., at 70°C for 30 minutes) to strengthen the bond.
-
Protocol 2: Experimental Measurement of Extracellular Acidification Rate (ECAR)
This protocol outlines the steps for measuring cellular ECAR in a LAPS-microfluidic device to assess metabolic response to a stimulus, such as a drug.[7]
Materials:
-
Fabricated LAPS-microfluidic device
-
Cell culture medium (e.g., DMEM)
-
Cell line of interest (e.g., HepG2)
-
Stimulant/drug solution (e.g., glucose, doxorubicin)
-
Phosphate-buffered saline (PBS)
-
Syringe pumps
Equipment:
-
LAPS measurement system (light source, potentiostat, computer)
-
Incubator
-
Microscope
Procedure:
-
Device Preparation and Cell Seeding:
-
Sterilize the microfluidic device by flushing with 70% ethanol followed by sterile PBS.
-
Pre-fill the microchannels with cell culture medium.
-
Prepare a suspension of the desired cells and gently introduce them into the cell culture chamber of the microfluidic device.
-
Place the device in an incubator and allow the cells to adhere and grow to the desired confluency (this may take several hours to days).
-
-
LAPS System Setup:
-
Mount the microfluidic device onto the LAPS measurement stage.
-
Connect the inlet and outlet ports to syringe pumps for precise fluid control.
-
Position the light source to address the specific region of interest within the cell culture chamber.
-
-
Baseline ECAR Measurement:
-
Perfuse the chamber with normal cell culture medium at a constant, low flow rate (e.g., 1-5 µL/min).
-
Allow the system to stabilize and record the baseline pH by measuring the LAPS photocurrent for a set period (e.g., 10-15 minutes).
-
The rate of pH change during this period represents the baseline ECAR.
-
-
Stimulation and Data Acquisition:
-
Switch the perfusion to a medium containing the drug or stimulus (e.g., high glucose concentration or a test compound).
-
Continuously record the LAPS photocurrent to monitor the change in extracellular pH in real-time.
-
Continue recording until the response has stabilized or for a predetermined experimental duration.
-
-
Data Analysis:
-
Convert the measured photocurrent values to pH values using a pre-established calibration curve for the sensor.
-
Calculate the ECAR by determining the slope of the pH versus time plot (dpH/dt) before and after the introduction of the stimulus.
-
Compare the ECAR values to quantify the cellular metabolic response to the treatment.
-
Logical Relationships and Principles
The functionality of a LAPS-microfluidic system is based on a clear set of principles, from the generation of a signal to its interpretation.
References
- 1. Frontiers | Light-Addressable Potentiometric Sensors in Microfluidics [frontiersin.org]
- 2. Light-Addressable Potentiometric Sensors in Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bme.ecei.tohoku.ac.jp [bme.ecei.tohoku.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. Light-addressable potentiometric sensor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cell Viability in 3D Bioprinting with LAP Photoinitiator
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance cell viability in 3D bioprinting applications using Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) as a photoinitiator.
Frequently Asked Questions (FAQs)
Q1: What is LAP and why is it a preferred photoinitiator for 3D bioprinting?
A1: LAP (this compound) is a water-soluble, cytocompatible photoinitiator used to polymerize hydrogels and bioinks.[1][2] It is often preferred over other photoinitiators, such as Irgacure 2959, for several reasons:
-
Higher Biocompatibility: LAP generally exhibits lower cytotoxicity, especially at higher concentrations, leading to improved cell viability.[3][4]
-
Visible Light Activation: LAP can be activated by visible blue light (typically around 405 nm), which is less damaging to cells compared to the UV light required for many other photoinitiators.[3][5][6]
-
Increased Water Solubility: Its excellent water solubility makes it easy to dissolve in aqueous bioink formulations.[1][5]
-
Efficient Polymerization: LAP allows for rapid and efficient crosslinking of hydrogels, which can reduce the overall light exposure time for cells.[1]
Q2: What is the optimal concentration range for LAP in a bioink?
A2: The optimal LAP concentration depends on the specific bioink composition, cell type, and desired mechanical properties of the construct. However, a general range for tissue engineering applications is between 0.05% and 0.5% (w/v).[6] Lower concentrations (0.05% - 0.1% w/v) are often used to minimize cytotoxicity when encapsulating cells, while higher concentrations (0.3% - 0.5% w/v) may be necessary for faster polymerization and increased crosslinking density in acellular constructs.[6] It is crucial to optimize the concentration for your specific experimental setup.
Q3: What wavelength of light should be used to activate LAP and for how long?
A3: LAP is most effectively activated by light in the violet and blue range, specifically around 405 nm.[5] The exposure time is a critical parameter that needs to be minimized to reduce potential cell damage.[7] Generally, shorter crosslinking times are associated with better cell viability.[7] The ideal exposure time will vary based on the light intensity, LAP concentration, bioink formulation, and the desired degree of crosslinking. It is recommended to perform an optimization study to determine the minimum exposure time required to achieve stable constructs with high cell viability.
Q4: How does LAP compare to Irgacure 2959 in terms of cell viability?
A4: Studies have shown that LAP is generally more biocompatible than Irgacure 2959, especially at higher concentrations.[3][4] For example, at high photoinitiator concentrations (e.g., 0.7% and 0.9% w/v), cell viability with LAP is significantly higher than with Irgacure 2959 over a 60-minute printing time.[8][9] At lower concentrations (e.g., 0.3% and 0.5% w/v), both photoinitiators can yield good cell viability within a 60-minute printing window.[8][9]
Troubleshooting Guide: Low Cell Viability
This guide addresses common issues that can lead to decreased cell viability during 3D bioprinting with LAP.
Issue 1: Low cell viability after photocrosslinking.
| Potential Cause | Troubleshooting Steps |
| LAP concentration is too high. | Reduce the LAP concentration to the lowest effective level for your bioink (typically in the 0.05% - 0.25% w/v range for cell-laden constructs). |
| Light exposure is too long or intense. | Decrease the light exposure time and/or intensity. Optimize for the minimum dose required for stable construct formation.[7] |
| Incorrect light wavelength. | Ensure you are using a light source with a wavelength appropriate for LAP, ideally around 405 nm.[5] |
| Generation of cytotoxic free radicals. | While inherent to the process, minimizing LAP concentration and light exposure can reduce the generation of damaging free radicals.[10][11] |
Issue 2: Inconsistent or poor hydrogel crosslinking.
| Potential Cause | Troubleshooting Steps |
| LAP concentration is too low. | Incrementally increase the LAP concentration. |
| Insufficient light exposure. | Increase the light exposure time or intensity. |
| Oxygen inhibition. | While challenging to eliminate in cell-laden bioinks, ensuring a consistent and rapid printing process can help mitigate the effects of oxygen which can inhibit polymerization.[10] |
| Bioink formulation issues. | Ensure all components of the bioink are compatible and properly mixed. Avoid alkaline additives which can interfere with LAP's reactivity.[5] |
Issue 3: Cell damage during the bioprinting process.
| Potential Cause | Troubleshooting Steps |
| High shear stress from the nozzle. | Use a larger diameter or tapered nozzle to reduce shear stress on the cells.[12] |
| High print pressure. | Lower the printing pressure to the minimum required for consistent extrusion.[12] |
| Prolonged print time. | Optimize the printing path and speed to minimize the time cells spend in the bioink before and during printing.[12] |
| Suboptimal bioink viscosity. | Adjust the bioink formulation to achieve a viscosity that allows for smooth extrusion at lower pressures. |
Data Summary Tables
Table 1: Effect of LAP Concentration and Light Exposure on Cell Viability
| Cell Type | Bioink | LAP Concentration (% w/v) | Light Intensity (mW/cm²) | Exposure Time | Cell Viability (%) | Reference |
| M-1 collecting duct cells | GelMA | 0.1 (3.4 mmol/L) | 9.6 | 10 min | ~48-68% | [10] |
| 3T3 fibroblasts | GelMA | Not specified | 0.044 - 0.11 | 10 s | High | [7] |
| 3T3 fibroblasts | GelMA | Not specified | 0.044 - 0.11 | 30 s | ~52% (decrease of 47.59%) | [7] |
| C3H/10T1/2 cells | 5% GelMA + 5% PEGDA | 0.25 | 2.17 | 3 s/layer | High | [13] |
| C3H/10T1/2 cells | 5% GelMA + 5% PEGDA | 0.5 | 2.17 | 3 s/layer | High (Optimized) | [13] |
| C3H/10T1/2 cells | 5% GelMA + 5% PEGDA | 1.0 | 2.17 | 3 s/layer | Lower | [13] |
Table 2: Comparison of Cell Viability with LAP and Irgacure 2959
| Photoinitiator | Concentration (% w/v) | Printing Time (min) | Cell Viability (%) | Reference |
| LAP | 0.9 | 60 | 53% | [4][14] |
| Irgacure 2959 | 0.9 | 60 | Almost 0% | [4][14] |
| LAP | 0.7 | 60 | Significantly higher than Irgacure 2959 | [8][9] |
| Irgacure 2959 | 0.7 | 60 | Low | [8][9] |
| LAP | 0.3 - 0.5 | 60 | Good | [8][9] |
| Irgacure 2959 | 0.3 - 0.5 | 60 | Good | [8][9] |
Experimental Protocols
Protocol 1: Live/Dead Viability Assay
This protocol provides a general method for qualitatively assessing the viability of cells within 3D bioprinted constructs.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific) containing Calcein AM and Ethidium homodimer-1 (EthD-1)
-
Phosphate-buffered saline (PBS)
-
3D bioprinted cell-laden constructs
-
Fluorescence microscope
Procedure:
-
Prepare a fresh staining solution by diluting Calcein AM and EthD-1 in PBS according to the manufacturer's instructions. A common concentration is 2 µM Calcein AM and 4 µM EthD-1.
-
Gently wash the 3D bioprinted constructs twice with sterile PBS to remove any residual culture medium.
-
Immerse the constructs in the Live/Dead staining solution. Ensure the entire construct is submerged.
-
Incubate the constructs at 37°C for 30-45 minutes, protected from light.
-
After incubation, carefully remove the staining solution and wash the constructs again with PBS.
-
Immediately visualize the constructs using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (EthD-1).
Protocol 2: AlamarBlue™ Cell Viability Assay
This protocol provides a quantitative measure of cell viability and metabolic activity.
Materials:
-
AlamarBlue™ HS Cell Viability Reagent
-
Basal medium or PBS
-
3D bioprinted cell-laden constructs in a multi-well plate
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Prepare the AlamarBlue™ working solution by diluting the reagent 1:10 in basal medium or PBS.
-
Remove the culture medium from the wells containing the 3D bioprinted constructs.
-
Add a sufficient volume of the AlamarBlue™ working solution to each well to completely cover the constructs.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
After incubation, measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate cell viability as the percentage of AlamarBlue™ reduction compared to a positive control (untreated cells) after subtracting the background (medium only).
Visualizations
Caption: Experimental workflow for 3D bioprinting with LAP photoinitiator.
Caption: Troubleshooting logic for low cell viability in 3D bioprinting.
Caption: Comparison of LAP and Irgacure 2959 for bioprinting applications.
References
- 1. cellsystems.eu [cellsystems.eu]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. A review on cell damage, viability, and functionality during 3D bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fcad.com [fcad.com]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs. (2020) | Heqi Xu | 103 Citations [scispace.com]
- 10. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. allevi3d.com [allevi3d.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hydrogel Polymerization with LAP
Welcome to the technical support center for troubleshooting hydrogel polymerization using the photoinitiator Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during hydrogel crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is LAP and why is it used as a photoinitiator?
A1: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) is a water-soluble photoinitiator used to initiate the polymerization of hydrogels.[1][2] Upon exposure to UV or visible light, LAP generates free radicals that trigger the crosslinking of polymer chains to form a hydrogel network.[3] It is often preferred for biological applications over other photoinitiators like Irgacure 2959 due to its higher water solubility, increased polymerization rates, and ability to be activated by longer wavelength light (around 365-405 nm), which is less damaging to cells.[1][4][5]
Q2: At what wavelength is LAP most effective?
A2: LAP has a broad absorption spectrum, but it is most effective in the violet and blue light range, specifically between 350-410 nm.[5] It exhibits a local absorbance maximum at approximately 375 nm and can be efficiently activated using light sources at 365 nm or 405 nm.[2][4]
Q3: What is the recommended concentration range for LAP?
A3: The optimal concentration of LAP can vary depending on the specific hydrogel system and application. However, a general concentration range for LAP is between 0.05% and 0.5% (w/v).[6] For applications involving cell encapsulation, lower concentrations (0.05% - 0.1% w/v) are often used to minimize potential cytotoxicity.[6] For acellular constructs or when faster polymerization is required, higher concentrations (0.3% - 0.5% w/v) may be necessary.[6]
Q4: How should I prepare and store my LAP solution?
A4: To prepare a LAP solution, dissolve the desired amount of LAP powder in a suitable solvent, such as 1X PBS or cell culture media.[1] Gentle warming (40-60°C) and vortexing can aid in dissolution.[7] It is recommended to sterile filter the solution through a 0.2 µm filter if it will be used for cell culture applications.[1] Once solubilized, the LAP solution should be stored at 2-8°C, protected from light, and used within two weeks.[1] The dry powder is stable for over a year when stored at 2-8°C.[1][2]
Q5: Can oxygen inhibit LAP-initiated polymerization?
A5: Yes, oxygen can inhibit free-radical polymerization by scavenging the free radicals necessary for the reaction to proceed.[8][9] This can result in a tacky or uncured surface on the hydrogel. To mitigate oxygen inhibition, you can purge the precursor solution with an inert gas like nitrogen or argon, or create a physical barrier on the surface of the solution during polymerization (e.g., using a glass coverslip).[8]
Troubleshooting Guide
Issue: Incomplete or Slow Polymerization
If you are experiencing incomplete or slow hydrogel polymerization, work through the following troubleshooting steps.
Troubleshooting Workflow
References
- 1. advancedbiomatrix.com [advancedbiomatrix.com]
- 2. adbioink.com [adbioink.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fcad.com [fcad.com]
- 6. researchgate.net [researchgate.net]
- 7. LAP Photoinitiator - Matexcel [matexcel.com]
- 8. benchchem.com [benchchem.com]
- 9. uvebtech.com [uvebtech.com]
Technical Support Center: The Effect of LAP Concentration on Hydrogel Degradation
Welcome to the technical support center for hydrogel experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered when investigating the effect of Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) concentration on hydrogel degradation rates.
Frequently Asked Questions (FAQs)
Q1: How does LAP concentration generally affect the degradation rate of a hydrogel?
A1: Generally, a higher concentration of the photoinitiator LAP leads to a higher cross-linking density in the hydrogel upon UV exposure. This denser network structure enhances the hydrogel's mechanical stiffness and, as a result, increases its resistance to enzymatic or hydrolytic degradation, thus slowing the degradation rate. Conversely, lower LAP concentrations result in less cross-linking, leading to softer gels that degrade more rapidly.[1]
Q2: What is the relationship between LAP concentration, hydrogel stiffness, and degradation?
A2: There is a direct correlation between these three properties. Increased LAP concentration typically leads to a proportional increase in hydrogel stiffness (Young's Modulus or Storage Modulus).[1][2] This increased stiffness is a direct result of a more densely cross-linked polymer network. Stiffer, more densely cross-linked hydrogels present less surface area for enzymes to act upon and have smaller mesh sizes, which hinders enzyme diffusion into the matrix, thereby demonstrating greater resistance to enzymatic breakdown and a slower degradation rate.[1][3]
Q3: Are there optimal LAP concentrations for hydrogel fabrication?
A3: The "optimal" LAP concentration is highly application-dependent and requires balancing several factors: desired degradation rate, required mechanical properties, and cytocompatibility for cell-laden constructs. For applications requiring long-term mechanical stability, higher LAP concentrations might be favorable.[4] For applications like 3D bioprinting or injectable hydrogels where faster gelation and subsequent degradation might be beneficial, different concentration ranges will be required.[1][4] Concentrations typically used in tissue engineering range from 0.05% to 0.5% w/v.[5]
Q4: How does LAP concentration impact cell viability in cell-laden hydrogels?
A4: LAP concentration is negatively correlated with cell viability, especially at higher concentrations. While LAP is considered more cytocompatible than some other photoinitiators, high concentrations can lead to increased production of reactive oxygen species (ROS) during photopolymerization, which can cause cell membrane damage and reduce cell viability.[6][7] Therefore, it is crucial to use the minimum LAP concentration necessary to achieve the desired hydrogel properties, particularly for long-term cell culture applications.[5][8]
Q5: Have any atypical behaviors been observed with varying LAP concentrations?
A5: Yes, some studies have reported unexpected behaviors. For instance, at very low concentrations (e.g., 0.01-0.02% w/v), some GelMA hydrogels have shown an unexpectedly higher final storage modulus compared to intermediate concentrations.[1] This suggests that the relationship is not always linear and that factors like UV light intensity and exposure duration also play a complex role in the final hydrogel properties.[1] Additionally, a slight downward trend in elastic modulus has been noted with increasing LAP concentration in some specific formulations and conditions.[6][9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving LAP and hydrogel degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Hydrogel degrades too quickly. | 1. Low LAP Concentration: Insufficient photoinitiator leads to a low cross-linking density.[1] 2. Inadequate UV Exposure: Insufficient light energy (due to low intensity or short duration) results in incomplete polymerization. | 1. Increase LAP Concentration: Incrementally increase the w/v percentage of LAP in your prepolymer solution. 2. Optimize UV Exposure: Increase the exposure time or the intensity of the UV light source. Ensure the wavelength matches LAP's absorbance peak (~365 nm).[4] |
| Hydrogel degrades too slowly or not at all. | 1. High LAP Concentration: An excessively high photoinitiator concentration can create a very dense, degradation-resistant network.[5] 2. High Polymer Concentration: The base polymer concentration may be too high, contributing to a dense structure. | 1. Decrease LAP Concentration: Systematically reduce the LAP concentration to achieve a lower cross-linking density.[3] 2. Adjust Polymer Concentration: Consider lowering the concentration of the primary polymer (e.g., GelMA). |
| Inconsistent degradation rates between experimental batches. | 1. Variability in Reagent Preparation: Inconsistent weighing of LAP or polymer can alter final concentrations. 2. Inconsistent Polymerization Conditions: Fluctuations in UV light intensity, distance from the light source, or exposure time can significantly impact cross-linking.[3] 3. Inconsistent Hydrogel Dimensions: Variations in hydrogel volume or thickness affect surface area-to-volume ratios. | 1. Standardize Protocols: Prepare a stock solution of LAP to ensure consistent dosing. Use precise measurements for all components.[3] 2. Control UV Exposure: Use a UV meter to ensure consistent light intensity for every experiment. Precisely control the timing and distance of exposure. 3. Use Molds: Fabricate hydrogels using standardized molds to ensure consistent size and shape. |
| High cytotoxicity or poor cell viability in 3D bioprinted constructs. | 1. LAP Concentration is Too High: Excess photoinitiator can be toxic to encapsulated cells.[6][7][8] 2. Prolonged UV Exposure: Extended exposure to UV light, even at low intensities, can damage cells. | 1. Reduce LAP Concentration: Use the lowest concentration of LAP that still provides structural integrity (e.g., 0.05% - 0.1% w/v).[5] 2. Minimize UV Exposure: Reduce the printing and cross-linking time. LAP allows for much faster gelation compared to other photoinitiators like Irgacure 2959, which can be leveraged to reduce exposure times.[10] |
Quantitative Data Summary
The following tables summarize quantitative data from cited literature on the effect of LAP concentration on hydrogel properties.
Table 1: Effect of LAP Concentration on Enzymatic Degradation Time of 5% GelMA Hydrogels
| LAP Concentration (% w/v) | Time to Complete Degradation (minutes) |
| 0.01 | ~60 - 90 |
| 0.02 | ~60 - 90 |
| 0.05 | ~90 - 120 |
| 0.10 | ~90 - 120 |
| 0.25 | ~90 - 120 |
| 0.50 | ~135 |
| Data synthesized from a study on 5% GelMA hydrogels subjected to enzymatic degradation.[1] |
Table 2: Effect of LAP Concentration on Young's Modulus of GelMA Hydrogels
| Polymer | LAP Concentration (% w/v) | Young's Modulus (kPa) |
| 5% GelMA | 0.5 | ~3.3 |
| 10% GelMA | 0.5 | ~29 |
| 10% GelMA | 0.25 | 25.2 |
| 10% GelMA | 0.50 | 23.1 |
| 10% GelMA | 1.00 | 19.1 |
| Data compiled from studies showing a general positive correlation, though some studies show a slight decrease at very high concentrations under specific conditions.[1][6][9] |
Experimental Protocols
Protocol 1: Enzymatic Degradation Assay of GelMA Hydrogels
This protocol provides a methodology for assessing the degradation rate of hydrogels by measuring mass loss over time.
1. Materials and Reagents:
- Gelatin Methacryloyl (GelMA)
- Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Collagenase Type II (or other appropriate enzyme)
- Enzyme inhibitor (e.g., EDTA for metalloproteinases)
- UV light source (365 nm)
- Lyophilizer (freeze-dryer)
- Analytical balance
2. Hydrogel Preparation: a. Prepare a 5% (w/v) GelMA solution in PBS. b. Add LAP from a stock solution to achieve the desired final concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5% w/v). Ensure LAP is fully dissolved. c. Pipette a standard volume (e.g., 50 µL) of the prepolymer solution into a non-treated 96-well plate or custom molds. d. Expose the prepolymer solution to UV light (365 nm, e.g., 10 mW/cm²) for a standardized time (e.g., 60 seconds) to ensure complete cross-linking.[1] e. Gently remove the cross-linked hydrogels.
3. Initial Mass Measurement: a. Place triplicate hydrogel samples for each LAP concentration into pre-weighed, labeled microcentrifuge tubes. b. Freeze the samples and then lyophilize them until all water is removed (24-48 hours) to obtain the initial dry weight (W_i).
4. Degradation Procedure: a. Rehydrate the lyophilized hydrogels in PBS for 1-2 hours. b. Prepare a collagenase solution (e.g., 10 µg/mL) in PBS. c. Remove the PBS and add a standard volume (e.g., 1 mL) of the enzyme solution to each tube. For control samples, add only PBS. d. Incubate all samples at 37°C on a shaker.
5. Data Collection: a. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction in triplicate samples by adding an enzyme inhibitor. b. Centrifuge the tubes to pellet the remaining hydrogel. c. Carefully aspirate the supernatant. d. Wash the remaining hydrogel with distilled water to remove salts. e. Lyophilize the samples to obtain the final dry weight at that time point (W_t).
6. Calculation: a. Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(W_i - W_t) / W_i] * 100
Mandatory Visualizations
Caption: Relationship between LAP concentration and key hydrogel properties.
References
- 1. biorxiv.org [biorxiv.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of LAP in Cell-Laden Constructs
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to minimize the cytotoxicity of the photoinitiator Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) in 3D cell-laden hydrogel constructs.
Frequently Asked Questions (FAQs)
Q1: What is LAP and why is it a preferred photoinitiator in bioprinting?
A1: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is a highly efficient, water-soluble, Type I photoinitiator used to crosslink photosensitive hydrogels like Gelatin Methacryloyl (GelMA).[1][2] It is preferred for biomedical applications because it can be activated by longer wavelength light (near-UV to blue light, ~365-405 nm), which is less damaging to cells than the UV light required for many other photoinitiators.[3][4] Compared to initiators like Irgacure 2959, LAP often demonstrates higher water solubility, faster polymerization kinetics, and lower cytotoxicity at effective concentrations.[4][5][6]
Q2: What is the primary mechanism of LAP-induced cytotoxicity?
A2: The primary cause of cytotoxicity is the generation of highly reactive free radicals when LAP is exposed to light.[1][7] While these free radicals are essential for initiating the polymerization (crosslinking) of the hydrogel, they can also induce oxidative stress and damage the membranes of encapsulated cells, leading to reduced viability.[2][8][9] The combination of LAP and light exposure is the critical factor for cytotoxicity; LAP alone shows significantly less toxicity at typical concentrations.[1][10]
Q3: What is a generally safe concentration range for LAP?
A3: The optimal LAP concentration is a balance between efficient crosslinking and maintaining high cell viability. Concentrations typically used in tissue engineering range from 0.05% to 0.5% w/v.[11][12] Lower concentrations (0.05% - 0.1% w/v) are often recommended to minimize cytotoxicity.[12][13] Studies have shown that cell viability can decrease significantly at concentrations of 0.1% w/v and higher, depending on the cell type and light exposure conditions.[13] Concentrations below 0.5% w/w are generally reported as not cytotoxic in several studies.[2][12]
Q4: How do light wavelength, intensity, and exposure duration impact cell viability?
A4: All three light parameters are critical.
-
Wavelength: Longer wavelengths (e.g., 405 nm visible blue light) are less energetic and generally cause less cell damage than shorter UV wavelengths (e.g., 365 nm).[3][4]
-
Intensity (Irradiance): Higher light intensity can accelerate crosslinking but may also increase cell death. Optimizing for the lowest effective intensity is recommended.
-
Exposure Duration: This is a major factor. Cell viability decreases as exposure time increases.[13] It is crucial to determine the minimum exposure time required for stable hydrogel formation. For example, one study noted decreased viability when exposure time was increased to 20 seconds at a high intensity.[13]
Q5: Is LAP toxic to cells in the absence of light?
A5: In the absence of light, LAP is significantly less toxic. One study found that up to 0.5 wt% (17 mmol/L) LAP without light was not cytotoxic to M-1 mouse kidney collecting duct cells over a 24-hour period.[1] However, cytotoxicity was observed immediately upon concurrent exposure to light, even at concentrations as low as 0.1 wt%.[1]
Q6: How does LAP's cytotoxicity compare to Irgacure 2959?
A6: LAP is generally considered less cytotoxic than Irgacure 2959.[4][6] In comparative studies, LAP-supplemented media resulted in higher cell survival rates than I2959-supplemented media at the same concentrations (e.g., at 0.1% w/v, 86% survival for LAP vs. 62% for I2959).[6][14] Additionally, LAP is more efficient, requiring shorter light exposure times for gelation, which further contributes to better cell viability.[5]
Troubleshooting Guide
Problem 1: My cell viability is low after photocrosslinking.
| Possible Cause | Recommended Solution |
| LAP concentration is too high. | Reduce the LAP concentration. Titrate down to the 0.05% - 0.1% w/v range, which is often sufficient for crosslinking while minimizing toxicity.[12][13] |
| Light exposure is too long or intense. | Decrease the light exposure time and/or intensity. Determine the minimum energy dose (Intensity x Time) required to achieve the desired hydrogel stiffness.[13] |
| Wavelength is too short (e.g., UV). | If possible, switch to a longer wavelength light source, such as a 405 nm LED, which is less damaging to cells.[3][15] |
| Cell type is particularly sensitive. | Some cell types are more susceptible to damage from free radicals or lithium ions.[1] If optimization fails, consider testing alternative photoinitiators like Eosin-Y, which operates via a different mechanism.[16] |
| Uneven light distribution. | Ensure the light source provides uniform illumination across the entire construct to avoid "hot spots" of high intensity that could kill cells locally. |
Problem 2: The hydrogel does not crosslink sufficiently at lower, cell-safe LAP concentrations.
| Possible Cause | Recommended Solution |
| Insufficient free radical generation. | While avoiding high intensity, a modest increase in light intensity or a slight, carefully tested increase in exposure time may be necessary to achieve sufficient crosslinking.[17] |
| Inhibitors in the system. | Oxygen is a known inhibitor of free-radical polymerization. Minimize the exposure of the prepolymer solution to air before and during crosslinking. |
| Low polymer concentration or methacrylation degree. | Ensure the concentration and degree of functionalization of your polymer (e.g., GelMA) are adequate. Higher concentrations or degrees of methacrylation can crosslink more efficiently. |
Problem 3: I see conflicting results between different viability assays (e.g., metabolic vs. membrane integrity).
| Possible Cause | Recommended Solution | | Different mechanisms of cytotoxicity. | LAP-induced free radicals can cause cell membrane damage.[2][8] An assay measuring membrane integrity (like CyQuant or a live/dead stain) might show reduced viability, while a metabolic assay (like Alamar Blue) might initially show normal metabolic activity in cells with compromised membranes.[2][5] | | Assay Interference. | Some reports suggest that LAP may interfere with certain assay reagents. Run controls with LAP in cell-free media to check for any background signal or interaction with the assay dyes.[18] | | Timing of the assay. | Assess viability at multiple time points (e.g., 24h, 48h, 72h) post-encapsulation to understand the progression of cell death or recovery. |
Data Summary Tables
Table 1: Effect of LAP Concentration on Cell Viability
| LAP Concentration (% w/v) | Cell Type | Resulting Cell Viability | Source |
| 0.05% | OD21 Cells | >80% | [13] |
| 0.067% | OD21 Cells | >80% | [13] |
| 0.1% | OD21 Cells | ~50% | [13] |
| 0.1% | G292 Cells | 86% | [6][14] |
| 0.5% | G292 Cells | 8% | [6][14] |
| 1.0% | hRPTECs | 67.1% (CyQuant assay) | [5] |
Table 2: Comparison of LAP and Irgacure 2959 Cytotoxicity
| Photoinitiator | Concentration (% w/v) | Cell Type | Resulting Cell Viability | Source |
| LAP | 0.1% | G292 Cells | 86% | [6][14] |
| Irgacure 2959 | 0.1% | G292 Cells | 62% | [6][14] |
| LAP | 0.5% | G292 Cells | 8% | [6][14] |
| Irgacure 2959 | 0.5% | G292 Cells | 2% | [6][14] |
Experimental Protocols
Protocol: Optimizing LAP Concentration and Light Exposure for High Cell Viability
This protocol provides a framework for systematically determining the optimal photocrosslinking parameters for your specific cell type and hydrogel system.
1. Materials Preparation:
- Prepare a sterile, stock solution of LAP (e.g., 1% w/v) in phosphate-buffered saline (PBS) or cell culture medium. Protect from light.
- Prepare your sterile, photosensitive hydrogel solution (e.g., 10% GelMA) at the desired temperature (e.g., 37°C) to keep it in a liquid state.
- Harvest and resuspend your cells to a known concentration in culture medium.
2. Experimental Setup (Matrix Design):
- Design a matrix of conditions to test.
- LAP Concentrations (rows): e.g., 0.05%, 0.1%, 0.25%, 0.5% (w/v).
- Light Exposure Times (columns): e.g., 15s, 30s, 45s, 60s.
- Keep the light source, wavelength (e.g., 405 nm), and intensity constant. Include a "no light" and a "no LAP" control group.
3. Cell Encapsulation and Crosslinking:
- Work in a sterile environment. For each condition, mix the hydrogel solution, LAP stock solution, and cell suspension to achieve the final target concentrations. Mix gently to ensure homogeneity without introducing air bubbles.
- Pipette a defined volume of the cell-laden prepolymer solution into your desired mold or well plate.
- Immediately expose the sample to the light source for the designated time.
4. Post-Crosslinking Culture:
- After crosslinking, add warm cell culture medium to the hydrogel constructs.
- Incubate under standard cell culture conditions (37°C, 5% CO₂).
5. Viability Assessment:
- At 24 hours post-encapsulation, assess cell viability using a standard method. A live/dead staining assay (e.g., Calcein-AM/Ethidium Homodimer-1) is highly recommended as it provides direct visualization of viable and non-viable cells within the 3D construct.
- Quantify viability by acquiring fluorescent images and using image analysis software to count live (green) and dead (red) cells.
- Calculate the percentage of viable cells for each condition: Viability (%) = (Live Cell Count / (Live Cell Count + Dead Cell Count)) * 100.
6. Analysis:
- Plot cell viability against LAP concentration and exposure time.
- Identify the combination of parameters that provides adequate hydrogel stability (assessed visually or mechanically) while maintaining the highest cell viability (ideally >80-90%).
Visualizations
Caption: Workflow for optimizing LAP concentration and light exposure.
Caption: Key factors influencing LAP-mediated cytotoxicity.
Caption: Simplified mechanism of LAP photoinitiation and cytotoxicity.
References
- 1. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. fcad.com [fcad.com]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. [PDF] The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photopolymerization of cell-laden gelatin methacryloyl hydrogels using a dental curing light for regenerative dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. abstracts.biomaterials.org [abstracts.biomaterials.org]
Technical Support Center: Optimizing Light Exposure for LAP-Initiated Crosslinking
Welcome to the technical support center for optimizing light exposure time in Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)-initiated crosslinking. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of LAP photoinitiator to use?
A1: The optimal concentration of LAP can vary depending on the specific polymer, desired hydrogel properties, and cell type being used. However, a common starting range is between 0.05% and 0.5% (w/v).[1][2][3] Studies have shown that for materials like Gelatin Methacryloyl (GelMA), a concentration of 0.1% (w/v) LAP can provide a good balance between crosslinking efficiency and cell viability.[4][5] It is crucial to perform a concentration optimization study for your specific system to achieve the desired mechanical properties without inducing cytotoxicity.[4][6]
Q2: At what wavelength of light is LAP most effective?
A2: LAP has a peak absorbance in the UV-A spectrum around 370 nm, but it also exhibits sufficient absorbance at 405 nm in the visible light spectrum.[3][7][8] The ability to use 405 nm light is a significant advantage as it is generally more cytocompatible ("cell-friendly") compared to UV light.[9][10]
Q3: How do I determine the correct light exposure time for my experiments?
A3: The ideal light exposure time is dependent on the LAP concentration, light intensity, and the desired degree of crosslinking. Shorter exposure times are generally preferred to minimize potential cell damage.[3] It is recommended to perform a time-course study to identify the minimum exposure time required to achieve the desired hydrogel stiffness. Photo-rheology can be used to monitor the increase in storage modulus (G') in real-time during light exposure to pinpoint the gelation point and the time to reach a plateau, indicating the completion of crosslinking.[1][7]
Q4: Can crosslinking continue after the light source is turned off?
A4: Yes, a phenomenon known as "dark polymerization" can occur, where the crosslinking process continues for a period after the light source is removed.[1] This is due to the presence of remaining free radicals. It is important to be aware of this, as the final mechanical properties of the hydrogel may continue to evolve for some time after the initial light exposure.[1]
Q5: What are the signs of over-exposure to light, and what are the consequences?
A5: Over-exposure can lead to several negative consequences, including reduced cell viability due to the generation of excessive reactive oxygen species (ROS) and potential photodamage.[11][12] Paradoxically, in some systems, excessive light exposure can lead to a decrease in the mechanical properties of the hydrogel.[13] It is crucial to find a balance that ensures adequate crosslinking without compromising the biological components of your system.
Troubleshooting Guide
This guide addresses common issues encountered during LAP-initiated crosslinking in a question-and-answer format.
Issue 1: My hydrogel is too soft or mechanically weak.
-
Question: I have crosslinked my hydrogel, but it is not stiff enough for my application. How can I increase its mechanical strength?
-
Answer: Low mechanical strength is typically a result of insufficient crosslinking. Consider the following adjustments:
-
Increase LAP Concentration: A higher concentration of LAP will generate more free radicals upon light exposure, leading to a more densely crosslinked network and a stiffer hydrogel.[1] However, be mindful that excessively high concentrations can become cytotoxic.[7][11]
-
Increase Light Exposure Time: Longer exposure to the light source will allow the crosslinking reaction to proceed further, increasing the hydrogel's stiffness.[6] Be cautious of over-exposure, which can negatively impact cell viability.[6]
-
Increase Light Intensity: A higher light intensity can accelerate the crosslinking process and lead to a stiffer gel.[4][5] It is important to optimize this parameter carefully, as high light intensities can also be detrimental to cells.
-
Optimize Polymer Concentration: The concentration of the polymer in your precursor solution is a key factor. A higher polymer concentration will result in a denser network and a stiffer hydrogel.[14]
-
Issue 2: My hydrogel is not forming, or the gelation is inconsistent.
-
Question: I am not getting a solid hydrogel after light exposure. What could be the problem?
-
Answer: Failure to form a gel can be due to several factors:
-
Insufficient Light Exposure: The duration or intensity of the light may not be enough to initiate polymerization. Verify the output of your light source and consider increasing the exposure time.[14]
-
Incorrect LAP Concentration: Too low a concentration of LAP will not generate enough radicals to initiate crosslinking.[1] Ensure your LAP stock solution is correctly prepared and that the final concentration in the hydrogel precursor is appropriate.
-
Inhibitors: The presence of oxygen can inhibit free-radical polymerization.[12] Try degassing your precursor solution before crosslinking. Other components in your solution could also act as inhibitors.
-
LAP Degradation: LAP is light-sensitive and should be stored properly in the dark. If the powder or stock solution has been improperly stored, it may have lost its activity. It is recommended to use freshly prepared LAP solutions.[15]
-
Issue 3: I am observing low cell viability after encapsulation and crosslinking.
-
Question: My cells are dying after being encapsulated in the hydrogel. How can I improve cell viability?
-
Answer: Low cell viability is a common concern and can be addressed by optimizing the crosslinking parameters to be more "cell-friendly":
-
Reduce LAP Concentration: High concentrations of LAP can be cytotoxic.[7][11] Determine the minimum concentration of LAP that still provides the desired mechanical properties. Studies have shown good cell viability at LAP concentrations below 0.5% (w/v).[11]
-
Reduce Light Exposure Time: Minimize the duration of light exposure to the shortest time necessary for adequate gelation.[3] This reduces the total dose of light the cells receive and the duration of exposure to free radicals.
-
Reduce Light Intensity: Use the lowest light intensity that can effectively initiate crosslinking. High-intensity light can be harmful to cells.
-
Use a Cytocompatible Wavelength: Whenever possible, use a 405 nm light source, as it is generally less damaging to cells than UV light.[9][10]
-
Experimental Protocols
Protocol 1: Preparation of LAP Stock Solution
-
Weigh the desired amount of LAP powder in a sterile conical tube.
-
Add sterile 1X PBS or cell culture medium to achieve the desired stock concentration (e.g., 17 mg/mL).[15][16]
-
Vortex or mix thoroughly until the LAP is completely dissolved. The solution should be protected from light.
-
Sterile filter the LAP solution through a 0.2 µm syringe filter into a new sterile, light-protected tube.[15]
-
Store the stock solution at 2-8°C and use within two weeks for best results.[15]
Protocol 2: General LAP-Initiated Hydrogel Crosslinking
-
Prepare your hydrogel precursor solution under sterile conditions.
-
If encapsulating cells, prepare the cell suspension at the desired concentration.
-
Add the appropriate volume of the LAP stock solution to the hydrogel precursor to achieve the final desired LAP concentration. Mix thoroughly but gently to avoid introducing air bubbles.
-
If applicable, gently mix the cell suspension into the LAP-containing hydrogel precursor solution.
-
Dispense the final solution into the desired mold or culture vessel.
-
Expose the solution to a light source of the appropriate wavelength (typically 405 nm) and intensity for the predetermined optimal exposure time.
-
After crosslinking, add cell culture medium to the hydrogels to maintain hydration and cell viability.
Data Presentation
Table 1: Influence of LAP Concentration and Light Exposure on Hydrogel Properties
| Polymer System | LAP Concentration (% w/v) | Light Wavelength (nm) | Light Intensity (mW/cm²) | Exposure Time | Resulting Property (e.g., Storage Modulus, G') | Reference |
| GelMA/HAMa | 0.005 - 0.1 | 365 | 100 | Varied | Increasing LAP concentration increased reaction rate and final storage modulus. | [1] |
| PF Hydrogel | 0.025 - 1 | 405 | 2 | Varied | Optimal G' plateau at 0.1% w/v LAP. | [4] |
| PEG-DA | 0.1 | 405 | 0.1 - 2 | Varied | Storage modulus is dependent on light intensity. | [4] |
| 10% GelMA | 0.1 - 1 | 365 (UV-A) | 2.87 | 30 - 300 s | Elastic modulus plateaued after a certain UV-A exposure, regardless of LAP concentration. | [7] |
| 5% & 10% GelMA | 0.01 - 0.5 | 365 | 10 | 5 min | Atypical behavior observed, with lower LAP concentrations sometimes resulting in higher storage modulus. | [2][13] |
Visualizations
Caption: Experimental workflow for LAP-initiated hydrogel crosslinking with cell encapsulation.
Caption: Troubleshooting logic for common issues in LAP-initiated crosslinking.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellink.com [cellink.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Photoinitiation Process on Photo‐Crosslinking of Gelatin Methacryloyl Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. advancedbiomatrix.com [advancedbiomatrix.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Premature Polymerization of LAP-Containing Solutions
This technical support center is designed for researchers, scientists, and drug development professionals working with the photoinitiator Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent the premature polymerization of your LAP-containing solutions, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is LAP and why is it used?
A1: LAP (Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate) is a highly efficient and water-soluble photoinitiator.[1] It is widely used in biomedical applications, such as the fabrication of hydrogels for 3D bioprinting and tissue engineering, because it can initiate polymerization upon exposure to visible light (specifically around 395-405 nm).[2] This is advantageous as it allows for the encapsulation of cells with higher viability compared to photoinitiators that require UV light, which can be damaging to cells.[3][4]
Q2: What causes premature polymerization of LAP solutions?
A2: Premature polymerization, or gelation of your LAP-containing solution before the intended light application, is primarily caused by unintended exposure to light, particularly in the UV and blue light spectrum. Other contributing factors can include elevated temperatures and contamination with other reactive species.[5]
Q3: How can I tell if my LAP solution has started to prematurely polymerize?
A3: Signs of premature polymerization include an increase in the viscosity of the solution, the appearance of gel-like particles, or the solution becoming cloudy or opaque. In advanced stages, the entire solution may solidify in its container.
Q4: Is it common for LAP solutions to polymerize spontaneously without light?
A4: Studies have shown that LAP-containing precursor solutions are generally stable over time when properly stored in the dark.[6] Premature polymerization is almost always linked to inadvertent light exposure or improper storage conditions.
Q5: Can I use any type of container to store my LAP solutions?
A5: No, it is crucial to use opaque or amber-colored containers to protect the solution from light.[3] This prevents ambient lab lighting from initiating the polymerization process.
Troubleshooting Guide
This guide addresses specific issues you might encounter with premature polymerization of LAP solutions.
| Symptom | Potential Cause | Recommended Solution |
| Increased viscosity or partial gelation of the stock solution. | Inadvertent Light Exposure: The stock solution was likely exposed to ambient light during preparation or storage. | Discard the partially polymerized solution. When preparing a new stock solution, work under subdued lighting and wrap the container in aluminum foil or use an opaque bottle. Store the solution in a dark environment, such as a light-proof box inside a refrigerator or freezer.[3] |
| The entire LAP solution solidified in the vial. | Prolonged or Intense Light Exposure: The vial may have been left on the lab bench under direct light for an extended period. | The solution is unusable and must be discarded. Review your lab's standard operating procedures for handling photosensitive materials to prevent recurrence. |
| Solution appears cloudy or contains small particles. | Contamination or Temperature Fluctuations: Contaminants can sometimes initiate polymerization, or repeated freeze-thaw cycles can affect solution stability. | If sterility is not a concern, you can try to filter the solution through a 0.22 µm filter to remove particulates. However, if the cloudiness is due to widespread micro-gel formation, the solution should be discarded. Always use high-purity solvents and sterile techniques when preparing solutions for cell culture.[3] |
| Premature gelation occurs in the syringe or bioprinter nozzle before printing. | Heat or Light in the Printing System: The printing nozzle or chamber might be too warm, or there could be a light source within the printer that is activating the LAP. | Ensure the temperature of the printhead and printing chamber is appropriately controlled. Check the bioprinter for any internal light sources (e.g., indicator LEDs) that may be inadvertently exposing the bioink. If possible, cover any such light sources or use a printer with a light-blocking cover. |
Experimental Protocols
Protocol for Preparation and Storage of a LAP Stock Solution
This protocol outlines the steps for preparing a stable LAP stock solution.
Materials:
-
LAP powder
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile, opaque or amber-colored centrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm sterile syringe filter
Procedure:
-
Work in a light-protected environment: Perform all steps under a fume hood with the lights dimmed or turned off, or in a room with red or yellow safelights.
-
Weighing LAP: Weigh the desired amount of LAP powder. A common stock solution concentration is 1% w/v. For example, to make 10 mL of a 1% stock solution, weigh out 100 mg of LAP.
-
Dissolving LAP: Add the LAP powder to the sterile solvent (e.g., PBS) in your light-protected container.
-
Mixing: Vortex the solution until the LAP is fully dissolved. If you encounter difficulty in dissolving the powder, you can warm the solution in a water bath at around 40-50°C for a short period (e.g., 15-20 minutes) with intermittent vortexing.[7]
-
Sterile Filtration: If the solution is for use in cell culture, sterile filter it through a 0.22 µm syringe filter into a new sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and light exposure of the entire batch.
Quantitative Data on LAP Storage
| Storage Condition | Recommended Duration | Notes |
| LAP Powder | >1 year at 2-8°C | Must be protected from light and moisture.[3] |
| Solubilized LAP Solution | Within 2 weeks at 2-8°C | For short-term use. Must be kept in the dark.[3] |
| Stock Solution (Frozen) | 1 month at -20°C | Sealed and protected from moisture.[3] |
| Stock Solution (Deep Frozen) | 6 months at -80°C | Sealed and protected from moisture for long-term storage.[3] |
Visual Guides
Mechanism of LAP Photoinitiation
The following diagram illustrates the process by which LAP initiates polymerization upon exposure to light.
Caption: LAP absorbs light, generating free radicals that initiate the crosslinking of monomers.
Troubleshooting Workflow for Premature Polymerization
This workflow provides a logical sequence of steps to diagnose and resolve issues with premature polymerization.
Caption: A step-by-step guide to identifying the cause of premature polymerization.
Chemical Structure of LAP
This diagram shows the chemical structure of Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate.
References
- 1. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. thomassci.com [thomassci.com]
- 5. grid.uns.ac.rs [grid.uns.ac.rs]
- 6. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LAP Solid Use Protocol and Tips - OkaSciences [okasciences.com]
Technical Support Center: Influence of Oxygen Inhibition on LAP Photopolymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LAP (Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate) photopolymerization. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to oxygen inhibition that you may encounter during your experiments.
Troubleshooting Guides
This section addresses common problems encountered during LAP photopolymerization, their potential causes related to oxygen inhibition, and actionable solutions.
Issue 1: Tacky or Uncured Surface After Polymerization
| Potential Cause | Description | Recommended Solutions |
| Oxygen Inhibition at the Surface | Free radicals at the air-biomaterial interface are quenched by atmospheric oxygen. This reaction forms stable, non-propagating peroxy radicals, which prematurely terminate the polymerization chain reaction, leaving the surface uncured or tacky.[1] | 1. Create an Inert Environment: Perform the polymerization under a nitrogen or argon blanket to displace oxygen. 2. Use a Barrier Coating: Apply a layer of oxygen-impermeable material, such as paraffin wax or a commercially available barrier coating, on top of the prepolymer solution before curing. 3. Increase Light Intensity: Higher light intensity generates a greater concentration of free radicals, which can outcompete the oxygen quenching reaction.[1] 4. Add Oxygen Scavengers: Incorporate chemical agents that react with and consume dissolved oxygen. |
Issue 2: Incomplete or Slow Bulk Polymerization
| Potential Cause | Description | Recommended Solutions |
| High Dissolved Oxygen in Prepolymer Solution | Oxygen dissolved throughout the bulk of the prepolymer solution can inhibit polymerization, leading to low monomer conversion and poor mechanical properties. | 1. Degas the Prepolymer Solution: Before adding the LAP photoinitiator, sparge the solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen. 2. Increase Photoinitiator Concentration: A higher concentration of LAP will generate more initiating radicals upon light exposure, helping to consume dissolved oxygen more rapidly.[1] However, excessive concentrations can lead to increased material brittleness. 3. Optimize Light Exposure Time: A longer exposure to the light source can help drive the reaction to completion. |
| Low Radical Quantum Yield | The efficiency of radical generation by LAP may be insufficient to overcome the inhibitory effects of oxygen present in the system. | 1. Add a Co-initiator or Sensitizer: In some systems, the addition of a sensitizer can improve the efficiency of the photoinitiator. 2. Consider a Thiol-Ene System: Thiol-ene photopolymerization is significantly less sensitive to oxygen inhibition and can be a suitable alternative for certain applications.[2] |
Issue 3: Poor Mechanical Properties of the Cured Polymer
| Potential Cause | Description | Recommended Solutions |
| Incomplete Monomer Conversion | A low degree of polymerization due to oxygen inhibition results in a poorly formed polymer network with suboptimal mechanical characteristics such as brittleness or low modulus. | 1. Implement Oxygen Mitigation Strategies: Utilize the methods described above, such as creating an inert environment or adding oxygen scavengers, to increase the final monomer conversion. 2. Post-Curing: After the initial polymerization, a post-curing step in an inert atmosphere or under high-intensity light can help to polymerize any remaining unreacted monomers. |
Frequently Asked Questions (FAQs)
Q1: Why is oxygen such a potent inhibitor of free-radical photopolymerization?
A1: Molecular oxygen (O₂) is a diradical in its ground state, making it highly reactive with the carbon-centered free radicals generated during photopolymerization. This reaction forms a peroxy radical, which is significantly less reactive and often terminates the polymerization chain, thus preventing the formation of long polymer chains. This is particularly problematic at the surface where there is a continuous supply of atmospheric oxygen.
Q2: What is LAP and why is it a commonly used photoinitiator?
A2: LAP (Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate) is a water-soluble photoinitiator that is efficient in initiating polymerization under blue light (around 405 nm). Its high water solubility makes it ideal for hydrogel formulations and bioprinting applications. It is also considered to be cytocompatible, which is crucial for drug delivery and tissue engineering applications.
Q3: How can I determine if oxygen inhibition is the primary cause of my polymerization issues?
A3: A simple diagnostic test is to perform a polymerization reaction under a nitrogen or argon environment and compare the results to a reaction performed in the presence of air. If the polymerization is significantly faster and results in a tack-free, well-cured polymer in the inert environment, then oxygen inhibition is likely the main issue.
Q4: Are there any visual indicators of successful oxygen inhibition mitigation?
A4: A key indicator is the absence of a tacky or sticky surface on the cured polymer. A tack-free surface suggests that polymerization has proceeded to a high degree of completion at the air-polymer interface.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Mitigating Oxygen Inhibition using Nitrogen Purging
This protocol describes the steps to create an oxygen-deficient environment for photopolymerization using nitrogen gas.
Materials:
-
Prepolymer solution
-
LAP photoinitiator
-
Nitrogen gas cylinder with a regulator and tubing
-
Reaction vessel (e.g., petri dish, mold)
-
Enclosed chamber or glove box
Procedure:
-
Prepare the Prepolymer Solution: Prepare your monomer and crosslinker solution in a suitable container.
-
Degas the Solution: Before adding the LAP photoinitiator, gently bubble nitrogen gas through the solution for 15-30 minutes. This will help to remove dissolved oxygen.
-
Add Photoinitiator: After degassing, add the appropriate amount of LAP photoinitiator and mix thoroughly, minimizing the re-introduction of air.
-
Transfer to Reaction Vessel: Transfer the prepolymer solution to your desired mold or reaction vessel.
-
Create Inert Environment: Place the reaction vessel inside an enclosed chamber or glove box. Purge the chamber with nitrogen gas for 5-10 minutes to displace the air. Maintain a gentle, continuous flow of nitrogen throughout the polymerization process.
-
Initiate Polymerization: While maintaining the inert atmosphere, expose the prepolymer solution to a light source of the appropriate wavelength (e.g., 405 nm for LAP) and intensity for the required duration.
-
Post-Curing (Optional): After the initial curing process, you can continue to expose the polymer to the light source within the inert environment for an additional period to ensure complete conversion.
Protocol 2: Measuring Double Bond Conversion using FTIR Spectroscopy
This protocol provides a method to quantify the extent of polymerization by measuring the decrease in the carbon-carbon double bond (C=C) peak using Fourier Transform Infrared (FTIR) spectroscopy.[5][6][7][8]
Materials:
-
Uncured prepolymer solution with LAP
-
Cured polymer sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Pipette
Procedure:
-
Acquire Spectrum of Uncured Sample: Place a small drop of the uncured prepolymer solution onto the ATR crystal of the FTIR spectrometer. Record the infrared spectrum. This will serve as your reference.
-
Polymerize the Sample: Prepare a sample for polymerization according to your experimental conditions (with or without oxygen inhibition mitigation).
-
Acquire Spectrum of Cured Sample: Place the cured polymer sample onto the ATR crystal and record the infrared spectrum.
-
Identify Characteristic Peaks: Identify the acrylate or methacrylate C=C stretching vibration peak, which is typically located around 1635 cm⁻¹. Also, identify an internal standard peak that does not change during polymerization, such as the carbonyl (C=O) peak around 1720 cm⁻¹.
-
Calculate Double Bond Conversion (DBC): The degree of conversion can be calculated using the following formula:
DBC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of C=O)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of C=O)uncured ) ] * 100
A higher DBC percentage indicates a more complete polymerization.
Quantitative Data Summary
The following table summarizes the comparative effectiveness of different anti-oxygen inhibition strategies based on the final double bond conversion (DBC) achieved. The base formulation consisted of a 1:1 w/w mixture of polyether urethane diacrylate and DPGDA with 2 wt% of a photoinitiator, cured at 365 nm in air.
| Additive (Hydrogen Donors) | Molar Equivalents | Double Bond Conversion (DBC) % |
| N-methyl diethanolamine (MDEA) | 1 | 42 |
| Tribenzyl amine (Bz3N) | 1 | 38 |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 1 | 34 |
| Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) | 1 | 46 |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 1 | 47 |
| Additive (Reducing Agents) | Molar Equivalents | Double Bond Conversion (DBC) % |
| Triphenyl phosphine (PPh₃) | 1 | 60 |
| Triphenyl phosphine (PPh₃) | 3 | 91 |
| Trioctyl phosphine (TOP) | 1 | 38 |
| Data adapted from a study on anti-oxygen inhibition strategies in LED curing.[9] |
Visualizations
Caption: Mechanism of oxygen inhibition in photopolymerization.
Caption: Workflow for mitigating oxygen inhibition.
Caption: Troubleshooting logic for oxygen inhibition issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cerakote.de [cerakote.de]
- 4. techspray.com [techspray.com]
- 5. mdpi.com [mdpi.com]
- 6. thejcdp.com [thejcdp.com]
- 7. researchgate.net [researchgate.net]
- 8. The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage [mdpi.com]
- 9. radtech.org [radtech.org]
Technical Support Center: Adjusting Hydrogel Mechanical Properties with LAP
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in fine-tuning the mechanical properties of hydrogels using the photoinitiator Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How does increasing the concentration of LAP affect the mechanical properties of my hydrogel?
Generally, increasing the concentration of LAP leads to a higher storage modulus and Young's modulus, resulting in a stiffer hydrogel.[1][2][3] This is because a higher concentration of LAP generates more free radicals upon UV exposure, leading to a more densely crosslinked polymer network. However, this effect is not always linear and can plateau at higher concentrations.
Troubleshooting:
-
Issue: My hydrogel is too soft.
-
Solution: Incrementally increase the LAP concentration. Be aware that the relationship between LAP concentration and stiffness may plateau, so large increases may not yield significant changes.[4][5] Consider also increasing the UV exposure time or intensity, as these factors work in conjunction with LAP concentration.
-
-
Issue: I'm not seeing a significant change in stiffness despite increasing the LAP concentration.
-
Solution: You may have reached a plateau where the mechanical properties are no longer limited by the photoinitiator concentration.[4][5] At this point, the polymer concentration or the degree of functionalization of the polymer itself might be the limiting factors.[6][7] Also, ensure your UV light source has the correct wavelength (typically 365-405 nm for LAP) and sufficient intensity.[8]
-
Q2: I've noticed that at very high concentrations of LAP, the stiffness of my hydrogel starts to decrease. Why is this happening?
While counterintuitive, a slight decrease in elastic modulus has been observed at higher LAP concentrations (e.g., above 0.25% w/w in some systems).[4][5] This phenomenon could be attributed to several factors, including potential interference of the photoinitiator molecules with chain propagation at very high concentrations or other complex kinetic effects.
Troubleshooting:
-
Issue: My hydrogel stiffness is decreasing after I increased the LAP concentration significantly.
-
Solution: Reduce the LAP concentration to a previously tested optimal level. It is recommended to perform a concentration-response curve to identify the optimal LAP concentration for your specific hydrogel system.
-
Q3: What is the typical concentration range for LAP in hydrogel formulations?
The concentration of LAP typically used in tissue engineering and bioprinting applications ranges from 0.05% to 0.5% w/v.[9][10][11]
-
Lower concentrations (0.05% - 0.1% w/v): Often used to minimize potential cytotoxicity, which is crucial for cell-laden hydrogels.[9][10][11][12]
-
Higher concentrations (0.3% - 0.5% w/v): Employed for faster polymerization and to achieve higher crosslinking density, particularly in acellular constructs.[9][10][11]
Q4: How do I balance achieving the desired mechanical properties with maintaining cell viability in cell-laden hydrogels?
This is a critical consideration. Higher LAP concentrations and longer UV exposure times, which lead to stiffer hydrogels, can negatively impact cell viability due to increased production of reactive oxygen species (ROS) and potential cytotoxicity of unreacted photoinitiator.[4][5][12]
Troubleshooting and Optimization:
-
Start with a low LAP concentration (e.g., 0.05% w/v) and the minimum UV exposure time required for gelation.
-
Gradually increase LAP concentration and/or UV exposure time while monitoring cell viability in parallel with mechanical properties.
-
Consider using a more sensitive photoinitiator system if high stiffness is required with minimal UV exposure. LAP is generally considered more cytocompatible than some other photoinitiators like Irgacure 2959.[13]
Q5: My hydrogel polymerization is inconsistent across different batches. What could be the cause?
Inconsistent polymerization can arise from several factors related to the LAP solution and the polymerization setup.
Troubleshooting:
-
Ensure complete dissolution of LAP: LAP powder must be fully dissolved in your precursor solution. Protect the solution from light after adding LAP to prevent premature initiation.
-
Standardize UV exposure: Ensure the distance between the UV source and the hydrogel is consistent for every experiment. The intensity of the UV lamp can also decrease over time, so regular calibration is recommended.
-
Control for oxygen inhibition: Oxygen can quench free radicals and inhibit polymerization, especially at the surface. To minimize this, you can polymerize in a low-oxygen environment (e.g., in a nitrogen-filled glove box) or by placing a coverslip directly on top of the hydrogel precursor solution.[14]
Quantitative Data Summary
The following table summarizes the effect of LAP concentration on the mechanical properties of different hydrogel systems, as reported in the literature. Note that direct comparison between studies may be challenging due to variations in polymer type, concentration, UV light source, and measurement techniques.
| Hydrogel System | LAP Concentration (% w/v) | UV Light Conditions | Resulting Mechanical Property (Approx. Value) | Reference |
| 10% GelMA | 0.1 | 342 mJ/cm² (365 nm) | Elastic Modulus: ~25 kPa | [5] |
| 10% GelMA | 0.25 | 855 mJ/cm² (365 nm) | Elastic Modulus: 25.2 kPa | [4][5] |
| 10% GelMA | 0.5 | 855 mJ/cm² (365 nm) | Elastic Modulus: 23.1 kPa | [4][5] |
| 10% GelMA | 1.0 | 855 mJ/cm² (365 nm) | Elastic Modulus: 19.1 kPa | [4][5] |
| GelMA/HAMa | 0.005 | 100 mW/cm² (365 nm) | Storage Modulus: < 10 kPa | [1] |
| GelMA/HAMa | 0.01 | 100 mW/cm² (365 nm) | Storage Modulus: ~30 kPa | [1] |
| GelMA/HAMa | 0.05 | 100 mW/cm² (365 nm) | Storage Modulus: ~70 kPa | [1] |
| GelMA/HAMa | 0.1 | 100 mW/cm² (365 nm) | Storage Modulus: ~70 kPa | [1] |
| Collagen-PEG | 0.1 | Not Specified | Storage Modulus: 232 Pa | [3] |
| Collagen-PEG | 0.5 | Not Specified | Storage Modulus: 3360 Pa | [3] |
Experimental Protocols
Protocol 1: Preparation of a LAP Stock Solution
Objective: To prepare a sterile stock solution of LAP for use in hydrogel formulations.
Materials:
-
This compound (LAP) powder
-
Sterile, light-blocking container (e.g., amber tube)
-
Sterile phosphate-buffered saline (PBS) or other suitable solvent
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile, light-blocking tube, weigh the desired amount of LAP powder.
-
Add the corresponding volume of sterile PBS to achieve the desired stock concentration (e.g., 0.5% w/v).
-
Vortex the solution until the LAP powder is completely dissolved. Gentle heating (e.g., 37°C) can aid dissolution.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile, light-blocking tube.
-
Store the stock solution at 4°C, protected from light.
Protocol 2: Photopolymerization of a Hydrogel with Tunable LAP Concentration
Objective: To fabricate a hydrogel with a specific stiffness by adjusting the LAP concentration.
Materials:
-
Hydrogel precursor solution (e.g., GelMA, PEGDA)
-
Sterile LAP stock solution (from Protocol 1)
-
UV light source with a defined wavelength (e.g., 365 nm or 405 nm)
-
Mold for the hydrogel (e.g., PDMS mold)
Procedure:
-
Prepare the hydrogel precursor solution at the desired polymer concentration.
-
Add the appropriate volume of the LAP stock solution to the precursor to achieve the final desired concentration (e.g., 0.05%, 0.1%, 0.25% w/v). Mix thoroughly by gentle pipetting.
-
From this point, protect the solution from ambient light.
-
Pipette the final solution into the desired mold.
-
Place the mold under a UV light source at a fixed distance and intensity.
-
Expose the solution to UV light for a predetermined time to initiate cross-linking. This time may need to be optimized in conjunction with the LAP concentration.
-
After exposure, gently remove the polymerized hydrogel from the mold for subsequent experiments.
Visualizations
Caption: Workflow for hydrogel preparation and analysis.
Caption: Effect of LAP concentration on hydrogel stiffness.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the composition of gelatin methacryloyl and hyaluronic acid methacryloyl hydrogels to maximize mechanical and transport properties using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A tough act to follow: collagen hydrogel modifications to improve mechanical and growth factor loading capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fcad.com [fcad.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photopolymerization of cell-laden gelatin methacryloyl hydrogels using a dental curing light for regenerative dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Species-Based Differences in Mechanical Properties, Cytocompatibility, and Printability of Methacrylated Collagen Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle for Cell Survival: LAP vs. Irgacure 2959 Photoinitiators
For researchers in tissue engineering and drug development, the choice of photoinitiator is critical for ensuring the viability of cells within 3D-bioprinted hydrogel scaffolds. This guide provides a detailed comparison of two commonly used photoinitiators, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) and Irgacure 2959, with a focus on their impact on cell viability, supported by experimental data and detailed protocols.
When selecting a photoinitiator, the primary goal is to achieve efficient hydrogel crosslinking with minimal damage to encapsulated cells. Both LAP and Irgacure 2959 are widely used, but they differ significantly in their activation wavelengths and, consequently, their biocompatibility. Irgacure 2959 is activated by UV light (typically around 365 nm), which can be harmful to cells, while LAP is activated by visible light (around 405 nm), a more cell-friendly option. This fundamental difference often translates to LAP exhibiting superior performance in terms of cell viability.
Quantitative Comparison of Cell Viability
Experimental data consistently demonstrates that LAP is less cytotoxic than Irgacure 2959, particularly at higher concentrations and with longer exposure times. A systematic study using Gelatin Methacrylate (GelMA) hydrogels provides a clear quantitative comparison.
| Photoinitiator | Concentration (% w/v) | Printing Time (min) | Cell Viability (%) |
| Irgacure 2959 | 0.3 | 60 | Good |
| 0.5 | 60 | Good | |
| 0.7 | 60 | Significantly Decreased | |
| 0.9 | 60 | Almost Zero[1] | |
| LAP | 0.3 | 60 | Good[1] |
| 0.5 | 60 | Good[1] | |
| 0.7 | 60 | High[1] | |
| 0.9 | 60 | ~53[1] |
Table 1: Comparison of cell viability in GelMA hydrogels crosslinked with Irgacure 2959 versus LAP at different concentrations after a 60-minute printing time. At lower concentrations (0.3% and 0.5% w/v), both photoinitiators show good cell viability. However, at higher concentrations (0.7% and 0.9% w/v), LAP maintains significantly higher cell viability compared to Irgacure 2959, which shows a sharp decline in cell survival.[1][2][3]
Experimental Protocols
To ensure reproducible and reliable results when assessing cell viability with these photoinitiators, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for performing a Live/Dead cell viability assay and an MTT assay on cell-laden hydrogels.
Live/Dead Viability/Cytotoxicity Assay
This assay differentiates between live and dead cells based on membrane integrity and intracellular esterase activity.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Cell-laden hydrogel constructs
-
Fluorescence microscope
Protocol:
-
Preparation of Staining Solution: Prepare a fresh staining solution by adding 2 µL of Ethidium homodimer-1 and 0.5 µL of Calcein AM per 1 mL of sterile DPBS. Vortex briefly to mix. This working solution should be protected from light.
-
Sample Preparation: Place the cell-laden hydrogel constructs in a multi-well plate. Gently wash the constructs twice with sterile DPBS to remove any residual culture medium.
-
Staining: Add a sufficient volume of the staining solution to each well to completely cover the hydrogel constructs.
-
Incubation: Incubate the plate at room temperature for 30-45 minutes, protected from light.
-
Washing: Carefully aspirate the staining solution and wash the constructs three times with sterile DPBS.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate)
-
Cell-laden hydrogel constructs
-
Plate reader
Protocol:
-
Sample Preparation: Place the cell-laden hydrogel constructs in a multi-well plate with fresh cell culture medium.
-
MTT Addition: Add 10 µL of the MTT solution to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation for Solubilization: Gently mix the contents of the wells and incubate for at least 15 minutes to ensure complete solubilization of the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.
Mechanism of Cytotoxicity and Experimental Workflow
The primary mechanism of cytotoxicity for both photoinitiators is the generation of free radicals upon exposure to light. These highly reactive species can induce oxidative stress, leading to cellular damage, including DNA fragmentation and apoptosis.[1] The AKT signaling pathway has been implicated in the cellular response to photoinitiator-induced stress.[4][5][6]
Below are diagrams illustrating the experimental workflow for comparing the photoinitiators and a simplified representation of the photoinitiator-induced cytotoxicity pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs. (2020) | Heqi Xu | 103 Citations [scispace.com]
- 3. Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to LAP and Eosin Y for Hydrogel Photopolymerization
For researchers, scientists, and drug development professionals, the choice of a photoinitiator is a critical step in designing hydrogels for cell culture, tissue engineering, and drug delivery applications. This guide provides an objective comparison of two commonly used photoinitiators, Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) and Eosin Y, supported by experimental data to aid in selecting the optimal system for your specific research needs.
This document delves into the performance, mechanisms, and experimental protocols for both LAP and Eosin Y, offering a comprehensive overview to inform your experimental design.
At a Glance: Key Differences
| Feature | LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) | Eosin Y |
| Photoinitiator Type | Type I (Cleavage) | Type II (Hydrogen Abstraction) |
| Excitation Wavelength | UV-A to Visible (peak absorbance ~375-380 nm, effective at 405 nm) | Visible Light (peak absorbance ~515 nm)[1] |
| Mechanism | Upon light absorption, undergoes cleavage to directly form two free radicals. | In an excited state, abstracts a hydrogen atom from a co-initiator (e.g., TEA) to generate free radicals.[1] |
| Co-initiator Requirement | Not required. | Requires a co-initiator (e.g., triethanolamine - TEA) and often a catalyst (e.g., N-vinyl-2-pyrrolidinone - NVP).[2] |
| Water Solubility | High (>5 wt%).[1] | High.[1][3] |
| Cytocompatibility | Generally high, but can be cytotoxic at higher concentrations and light intensities.[4][5][6][7] | Generally high, though co-initiators can exhibit toxicity at higher concentrations.[2] |
Performance Comparison: Quantitative Data
The selection of a photoinitiator significantly impacts the kinetics of hydrogel formation, the mechanical properties of the resulting scaffold, and the viability of encapsulated cells. The following tables summarize key quantitative data from comparative studies.
Table 1: Gelation Kinetics and Mechanical Properties
| Hydrogel System | Photoinitiator & Concentration | Light Source & Intensity | Gelation Time (s) | Storage Modulus (G') (Pa) | Reference |
| PEG-DA | LAP (0.1% w/v) | 405 nm, 2 mW/cm² | Not specified | ~1800 | [8] |
| PEG-DA | I2959 (0.1% w/v) | 365 nm, 5 mW/cm² | Not specified | ~1200 | [8] |
| PF | LAP (0.1% w/v) | 405 nm, 4 mW/cm² | t₅₀ ~ 50 | ~120 | [8][9] |
| PF | Eosin Y (0.5 mM) + TEA | Visible, 240 mW/cm² | t₅₀ ~ 100 | ~100 | [8] |
| Collagen-PEG | LAP (0.5% w/v) | 365 nm | 187 | 3360 | [4][10] |
| Collagen-PEG | I2959 (0.5% w/v) | 365 nm | 1683 | 3029 | [4][10] |
| GelMA | LAP (0.1% w/v) | 365 nm, 10 mW/cm² | 150 | Not specified | [11] |
| GelMA | Eosin Y (0.1 nM) + TEA | 365 nm, 10 mW/cm² | Not specified | Highest compressive modulus | [5][11] |
I2959 is another commonly used photoinitiator and is included for broader comparison. PF: PEG-fibrinogen; GelMA: Gelatin Methacryloyl.
Table 2: Cell Viability
| Cell Type | Hydrogel | Photoinitiator & Concentration | Viability (%) | Reference |
| hMSCs | PEGDA | Eosin Y (0.01 mM) + TEA (0.1%) | 88.4 | [2] |
| hMSCs | PEGDA | I2959 | 77.1 | [2] |
| NHDF | PF | LAP (0.1% w/v) | >90 | [8] |
| NHDF | PF | Eosin Y (0.5 mM) + TEA | >90 | [8] |
| G292 | Media | LAP (0.1% w/v) | ~86 | [4][10] |
| G292 | Media | I2959 (0.1% w/v) | ~62 | [4][10] |
| OD21 | GelMA | LAP (0.05% w/v) | >80 | [6] |
| OD21 | GelMA | LAP (0.1% w/v) | ~50 | [6] |
hMSCs: human Mesenchymal Stem Cells; NHDF: Normal Human Dermal Fibroblasts; G292: Human Osteosarcoma cell line; OD21: Odontoblast-like cells.
Photopolymerization Mechanisms
The fundamental difference between LAP and Eosin Y lies in their mechanism of generating the free radicals necessary to initiate polymerization.
LAP: A Type I Photoinitiator
LAP operates through a unimolecular cleavage process. Upon absorption of light, the LAP molecule is promoted to an excited state and rapidly fragments into two distinct free radicals, both of which can initiate the polymerization of monomers.
Caption: Mechanism of LAP photopolymerization.
Eosin Y: A Type II Photoinitiator
Eosin Y, a xanthene dye, functions as a photosensitizer. When it absorbs visible light, it transitions to an excited triplet state. In this state, it does not cleave but rather interacts with a co-initiator, typically a tertiary amine like triethanolamine (TEA). Eosin Y abstracts a hydrogen atom from the co-initiator, generating a free radical from the co-initiator which then initiates polymerization.
Caption: Mechanism of Eosin Y photopolymerization.
Experimental Protocols
Detailed and reproducible protocols are essential for successful hydrogel synthesis. Below are representative protocols for photopolymerization using LAP and Eosin Y.
General Experimental Workflow
The following diagram illustrates a generalized workflow for preparing and photopolymerizing cell-laden hydrogels.
Caption: Generalized hydrogel photopolymerization workflow.
Protocol 1: LAP-mediated Photopolymerization of GelMA
This protocol is adapted from studies using LAP for the photocrosslinking of gelatin methacryloyl (GelMA) hydrogels.[12]
-
Prepare GelMA Solution:
-
Warm sterile 1X PBS or cell culture medium to approximately 60°C.
-
Dissolve lyophilized GelMA in the warmed solution to achieve the desired concentration (e.g., 5-20% w/v).
-
Mix on a shaker or rotator until fully dissolved. Maintain the solution at 37°C to prevent gelation.
-
-
Prepare LAP Solution:
-
Dissolve LAP photoinitiator in 1X PBS or cell culture medium to a stock concentration (e.g., 17 mg/mL).
-
Sterile filter the LAP solution.
-
-
Prepare Pre-polymer Solution:
-
Add the LAP stock solution to the GelMA solution to achieve a final concentration typically ranging from 0.05% to 0.5% w/v. Mix thoroughly.
-
-
Cell Encapsulation:
-
Centrifuge cells and resuspend the pellet in the GelMA/LAP pre-polymer solution at the desired cell density.
-
-
Photopolymerization:
-
Dispense the cell-laden pre-polymer solution into a mold or desired culture vessel.
-
Expose the solution to a 405 nm light source. The exposure time will depend on the light intensity, LAP concentration, and desired hydrogel stiffness.
-
Protocol 2: Eosin Y-mediated Photopolymerization of PEGDA
This protocol is based on the use of Eosin Y for the visible light-induced polymerization of poly(ethylene glycol) diacrylate (PEGDA) hydrogels for cell encapsulation.[2]
-
Prepare Constituent Solutions:
-
PEGDA Solution: Dissolve PEGDA macromer in a suitable buffer (e.g., PBS) to the desired final concentration (e.g., 10% w/v).
-
Eosin Y Stock Solution: Prepare a stock solution of Eosin Y in buffer (e.g., 1 mM).
-
Triethanolamine (TEA) Solution: Prepare a stock solution of TEA in buffer (e.g., 10% v/v).
-
N-vinyl-2-pyrrolidinone (NVP) Stock Solution: Prepare a stock solution of NVP in buffer (e.g., 375 nM).
-
-
Prepare Pre-polymer Solution:
-
Combine the stock solutions with the PEGDA solution to achieve the desired final concentrations. A common starting point is 0.01 mM Eosin Y, 0.1% TEA, and 37.5 nM NVP.
-
-
Cell Encapsulation:
-
Gently mix the prepared cell suspension with the final pre-polymer solution.
-
-
Photopolymerization:
-
Place the pre-polymer solution containing cells into a suitable mold.
-
Expose the solution to a visible light source (e.g., a standard microscope light source, ~400-700 nm) for a specified duration (e.g., 2 minutes).
-
Concluding Remarks
Both LAP and Eosin Y are effective photoinitiators for hydrogel photopolymerization with distinct advantages.
LAP is a highly efficient, single-component photoinitiator that works well with UV-A and 405 nm light sources. Its high water solubility and rapid polymerization kinetics make it a popular choice. However, researchers should be mindful of potential cytotoxicity at higher concentrations and light doses.
Eosin Y offers the significant advantage of being activated by visible light, which is generally considered more cytocompatible than UV light. This makes it particularly suitable for applications involving sensitive cell types. The main drawback is the requirement for a co-initiator system, which adds complexity and potential for co-initiator-induced cytotoxicity.
The optimal choice between LAP and Eosin Y will ultimately depend on the specific requirements of the application, including the cell type, the desired mechanical properties of the hydrogel, and the available light sources. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
- 1. chienchilin.org [chienchilin.org]
- 2. VISIBLE LIGHT PHOTOINITIATION OF MESENCHYMAL STEM CELL-LADEN BIORESPONSIVE HYDROGELS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design considerations for photoinitiator selection in cell-laden gelatin methacryloyl hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photopolymerization of cell-laden gelatin methacryloyl hydrogels using a dental curing light for regenerative dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Design considerations for photoinitiator selection in cell-laden gelatin methacryloyl hydrogels - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00550G [pubs.rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Polymers Synthesized with LAP Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has emerged as a highly efficient and cytocompatible photoinitiator for the polymerization of hydrogels, particularly in biomedical applications such as 3D bioprinting and tissue engineering.[1][2][3] Its superior water solubility and ability to initiate polymerization under visible light (typically around 405 nm) offer significant advantages over traditional UV-sensitive initiators like Irgacure 2959.[2][4][5] This guide provides a comparative analysis of polymers synthesized using LAP, with a focus on performance metrics supported by experimental data.
Performance Comparison: LAP vs. Other Photoinitiators
The choice of photoinitiator significantly impacts the kinetics of polymerization, the mechanical properties of the resulting polymer network, and the viability of encapsulated cells. Below is a summary of comparative data for LAP against other commonly used photoinitiators.
| Parameter | LAP | Irgacure 2959 | Eosin Y | Key Findings & Citations |
| Excitation Wavelength | ~375-405 nm (Visible Light) | ~280-365 nm (UV Light) | Visible Light | LAP and Eosin Y utilize less damaging visible light compared to the UV light required for Irgacure 2959.[1][5][6] |
| Polymerization Kinetics | Rapid | Slower | Rapid | LAP exhibits significantly faster gelation times compared to Irgacure 2959, with some studies showing gelation times up to 10 times faster.[5][7][8] |
| Mechanical Properties (Storage Modulus, G') | Can achieve high G' at low concentrations | Can achieve high G' but may require higher concentrations or UV intensity | Lower G' plateau compared to LAP and I2959 in some studies. | LAP can produce hydrogels with a high storage modulus at optimal concentrations (e.g., 0.1% w/v).[6] The mechanical properties are tunable by adjusting LAP concentration.[8] |
| Cytocompatibility / Cell Viability | High | Lower, especially at higher concentrations and UV exposure | Generally high | LAP is often preferred for biological applications due to its excellent cytocompatibility, leading to higher cell viability.[2][4][9][10] Concurrent exposure to LAP and light can be cytotoxic at higher concentrations.[11] |
| Water Solubility | Excellent (4.7 wt%) | Lower | Good | LAP's high water solubility makes it ideal for aqueous hydrogel formulations.[1][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments in the characterization of LAP-synthesized polymers.
Hydrogel Synthesis and Photopolymerization
-
Materials: Polymer precursor (e.g., Gelatin Methacryloyl - GelMA, Poly(ethylene glycol) diacrylate - PEGDA), LAP photoinitiator, phosphate-buffered saline (PBS) or cell culture media.
-
Protocol:
-
Dissolve the polymer precursor in PBS or media to the desired concentration (e.g., 10% w/v GelMA).
-
Add LAP to the polymer solution at a specific concentration (e.g., 0.1% - 0.5% w/v) and ensure complete dissolution.[12] This can be aided by gentle warming (40-60°C).[12]
-
If encapsulating cells, mix the cell suspension with the polymer-LAP solution.
-
Expose the solution to a light source with the appropriate wavelength (e.g., 405 nm) and intensity for a predetermined duration to initiate crosslinking.[2]
-
Rheological Characterization
-
Objective: To determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').
-
Protocol:
-
Place the liquid hydrogel precursor solution onto the plate of a rheometer.
-
Initiate photopolymerization in situ by exposing the sample to the curing light.
-
Monitor the change in G' and G'' over time during light exposure to determine the gelation kinetics.
-
Perform a frequency sweep on the crosslinked hydrogel to characterize its final mechanical properties.
-
Mechanical Testing (Compression)
-
Objective: To determine the compressive modulus of the hydrogel.
-
Protocol:
-
Prepare cylindrical hydrogel samples of defined dimensions.
-
Place the sample on the platform of a mechanical tester.
-
Apply a compressive force at a constant strain rate.
-
Record the stress-strain data and calculate the compressive modulus from the linear region of the curve.[13]
-
Cell Viability Assay
-
Objective: To assess the cytocompatibility of the photoencapsulation process.
-
Protocol:
-
Encapsulate cells within the hydrogel as described in the synthesis protocol.
-
Culture the cell-laden hydrogels for a specific period (e.g., 24 hours).
-
Use a cell viability assay (e.g., Live/Dead staining, Alamar Blue, CyQuant) to determine the percentage of viable cells.
-
Image the stained cells using fluorescence microscopy to visualize live and dead cells.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for hydrogel synthesis and characterization using LAP.
Caption: Simplified mechanism of LAP-initiated photopolymerization.
References
- 1. fcad.com [fcad.com]
- 2. advancedbiomatrix.com [advancedbiomatrix.com]
- 3. cellink.com [cellink.com]
- 4. cellsystems.eu [cellsystems.eu]
- 5. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LAP Photoinitiator - Matexcel [matexcel.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Water-Soluble Photoinitiators for Biomedical Applications
For researchers, scientists, and drug development professionals engaged in photopolymerization within aqueous environments, the selection of a suitable water-soluble photoinitiator is paramount to experimental success and biocompatibility. This guide offers an objective comparison of commonly used water-soluble photoinitiators, focusing on their cytotoxicity, performance, and the underlying experimental methodologies.
The ideal photoinitiator for biomedical applications should exhibit high water solubility, efficient polymerization initiation under cell-friendly light conditions, and minimal cytotoxicity. Historically, Irgacure 2959 (I2959) has been a widely used standard. However, its limited water solubility and reliance on UV-A light have prompted the investigation of more biocompatible and versatile alternatives.[1][2] This guide provides a detailed comparison of I2959 against prominent water-soluble photoinitiators: Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086), and Eosin Y.
Performance and Cytotoxicity Comparison
The choice of a photoinitiator is a balance between initiation efficiency and its cytotoxic profile. The following table summarizes key performance indicators and cytotoxicity data for I2959 and its alternatives.
| Photoinitiator | Type | Water Solubility | Initiation Wavelength | Cytotoxicity Profile | Key Observations |
| Irgacure 2959 (I2959) | Type I | < 2 wt%[1][2] | UV-A (peak at 276 nm)[2] | Higher cytotoxicity compared to alternatives, especially at increased concentrations and UV exposure.[1] | Standard photoinitiator with limitations in solubility and requires UV light.[1][2] |
| Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | Type I | ~8.5 w/v% (highly soluble)[1] | Near-UV and visible light (peak at 370 nm, with absorbance up to 405 nm)[3][4][5] | Generally lower cytotoxicity than I2959, demonstrating superior cytocompatibility.[1][3] | Exhibits significantly faster polymerization kinetics than I2959.[1] |
| 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (VA-086) | Type I | Good water solubility[1] | Far UV range[6] | Considered highly biocompatible with low cytotoxicity in both its precursor and radical forms.[1][6] | High initiation rate, but may produce nitrogen bubbles that can affect hydrogel structure.[1] |
| Eosin Y | Type II | High water solubility[1] | Visible light | Generally low cytotoxicity, making it suitable for applications with living cells.[1] | Requires a co-initiator (e.g., triethanolamine); initiation can be less efficient and sensitive to oxygen.[1] |
Experimental Methodologies
The assessment of photoinitiator cytotoxicity is crucial for their application in cell-laden hydrogels and tissue engineering. The following are detailed protocols for common assays used to evaluate cell viability and metabolic activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
-
Cells of interest (e.g., fibroblasts, mesenchymal stem cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Photoinitiator stock solutions (dissolved in sterile PBS or culture medium)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the photoinitiator. Include control groups with medium only and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group.
Live/Dead Viability/Cytotoxicity Assay
This assay uses a two-color fluorescence system to distinguish between live and dead cells. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the intensely green fluorescent calcein. Ethidium homodimer-1 (EthD-1) can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, producing a bright red fluorescence.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and EthD-1)
-
PBS or other balanced salt solution
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein-AM and EthD-1 in PBS according to the manufacturer's instructions.
-
Cell Staining: Remove the culture medium from the cells and wash with PBS. Add the staining solution to the cells and incubate for 30-45 minutes at room temperature, protected from light.
-
Imaging: After incubation, visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantification: Capture images and quantify the number of live and dead cells to determine the percentage of viable cells.
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental processes and the biological impact of photoinitiators, the following diagrams illustrate a typical cytotoxicity testing workflow and a key signaling pathway affected by some photoinitiators.
Caption: Workflow for assessing photoinitiator cytotoxicity.
Some photoinitiators have been shown to impact intracellular signaling pathways. For instance, studies have indicated that certain photoinitiators can inhibit the AKT signaling pathway, which is crucial for cell survival and proliferation.[7][8]
Caption: Inhibition of the AKT signaling pathway by certain photoinitiators.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of the Polymerization Kinetics of LAP and Other Type I Photoinitiators
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has emerged as a prominent Type I photoinitiator, particularly in biomedical applications like tissue engineering and 3D bioprinting.[1][2] Its efficacy is attributed to its notable water solubility and ability to initiate polymerization under visible light, which is less harmful to living cells than the UV light required by many other initiators.[3][4] This guide provides an objective comparison of the polymerization kinetics of LAP against other common Type I photoinitiators, supported by experimental data and detailed methodologies.
Type I photoinitiators, also known as cleavage-type photoinitiators, operate through a unimolecular mechanism where the initiator molecule absorbs light and cleaves into two free radicals, which then initiate polymerization.[5][6][7] This direct radical generation makes them highly efficient.[5]
Comparative Kinetic Data
The polymerization efficiency of a photoinitiator is determined by several factors, including its light absorption properties (molar extinction coefficient), the efficiency of radical generation (quantum yield), and the subsequent polymerization rate. Below is a summary of key kinetic parameters for LAP and other widely used Type I photoinitiators.
| Photoinitiator | Molar Extinction Coefficient (ε) | Wavelength (nm) | Polymerization Rate (Rp) / Gelation Time | Monomer System | Reference |
| LAP | 218 M⁻¹cm⁻¹ | 365 | Gelation Time: 20 s | PEG-diacrylate (PEGda) | [8][9] |
| Irgacure 2959 | - (low absorbance) | 365 | Gelation Time: 212 s | PEG-diacrylate (PEGda) | [8][9] |
| LAP | ~30 M⁻¹cm⁻¹ | 405 | Gelation Time: 120 s | PEG-diacrylate (PEGda) | [9][10] |
| Irgacure 2959 | - (negligible absorbance) | 405 | No gelation observed | PEG-diacrylate (PEGda) | [3] |
| LAP | - | 365 | Gelation Time: 50 s | Allylated Gelatin (GelAGE) | [10] |
| Irgacure 2959 | - | 365 | Gelation Time: 70 s | Allylated Gelatin (GelAGE) | [10] |
| Omnirad 819 (BAPO) | Max Absorbance: 380 nm | 365 | Higher reaction rate than HPs | Acrylate Monomers | [11][12][13][14] |
| Omnirad TPO | - | 365 | Higher reaction rate than HPs | Acrylate Monomers | [12][13][14] |
| DMPA | - | 320-500 | Higher rate than CQ/amine** | HEMA | [15] |
*Note: HPs (α-hydroxyalkylphenones) are a class of Type I photoinitiators. A kinetic study revealed that acylphosphine oxides (APOs) like Omnirad 819 and TPO result in a much higher reaction rate and greater initiation efficiency compared to HP systems.[12][13][14] **Note: CQ/amine is a classic Type II photoinitiator system.
Key Performance Comparisons
-
LAP vs. Irgacure 2959 (I2959): LAP consistently demonstrates significantly faster polymerization kinetics compared to Irgacure 2959, a commonly used photoinitiator in cell encapsulation.[3] Under 365 nm UV light, LAP-initiated polymerization of PEG-diacrylate has a gelation time approximately 10 times faster than that initiated by I2959 at similar molar concentrations.[8][9] This enhanced rate is attributed not only to LAP's higher molar absorptivity at this wavelength but also to a higher quantum yield or initiation efficiency.[3] Furthermore, LAP's ability to absorb light in the visible spectrum (around 405 nm) allows for polymerization under more cytocompatible conditions, whereas I2959 is ineffective at this wavelength.[3][8]
-
LAP vs. Acylphosphine Oxides (e.g., Irgacure 819/BAPO, TPO): Both LAP and Irgacure 819 belong to the acylphosphine oxide class of photoinitiators. This class is known for high reactivity.[12][13][14] Studies on acrylate monomers have shown that acylphosphine oxides like Omnirad 819 and TPO lead to significantly higher reaction rates and initiation efficiencies compared to other classes of Type I initiators like α-hydroxyalkylphenones.[12][13][14] While direct kinetic comparisons with LAP under identical conditions are sparse in the provided literature, their shared chemical nature suggests comparable high reactivity.
-
LAP vs. DMPA: 2,2-dimethoxy-2-phenylacetophenone (DMPA) is another efficient Type I photoinitiator.[16] For the polymerization of methacrylate monomers, DMPA has been shown to lead to higher rates of polymerization compared to Type II systems and even some other Type I initiators like BAPO, depending on the specific monomer used.[15] The efficiency of DMPA is such that high conversion can be achieved with low concentrations (e.g., 0.25 wt%).[16]
Photoinitiation Mechanism and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of Type I photoinitiation and a typical workflow for measuring polymerization kinetics.
Caption: Mechanism of Type I Photoinitiators.
Caption: Workflow for Polymerization Kinetics Measurement.
Experimental Protocols
The quantitative data presented in this guide are typically obtained using one of two primary methods: Photo-Differential Scanning Calorimetry (Photo-DSC) or Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR).
Photo-Differential Scanning Calorimetry (Photo-DSC)
This technique measures the heat released during the exothermic polymerization reaction upon exposure to light. The rate of heat flow is directly proportional to the rate of polymerization.[17]
-
Objective: To determine the polymerization rate (Rp) and monomer conversion (p) by measuring the heat of reaction.
-
Methodology:
-
Sample Preparation: A small sample (typically 5-10 mg) of the formulation (monomer + photoinitiator) is placed in an open aluminum DSC pan.[12][13]
-
Instrumentation: The sample is placed in a DSC cell equipped with a UV/Vis light source.
-
Experimental Conditions: The sample is maintained at a constant temperature (e.g., 37°C to mimic physiological conditions).[11] An inert atmosphere (e.g., argon or nitrogen) is often used to prevent oxygen inhibition.[12][13][18]
-
Initiation: The sample is irradiated with light of a specific wavelength (e.g., 365 nm) and intensity (e.g., 15-50 mW/cm²).[11][12][13]
-
Data Analysis: The heat flow (dH/dt) is recorded as a function of time. The polymerization rate (Rp) and the percentage of monomer conversion (p) are calculated using the total theoretical heat of reaction (H₀) for the specific monomer.[12][13]
-
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
This method monitors the decrease in the concentration of reactive monomer double bonds (e.g., C=C bonds in acrylates) during polymerization.[17]
-
Objective: To measure the rate of disappearance of monomer functional groups to determine polymerization kinetics.
-
Methodology:
-
Sample Preparation: A thin film of the liquid formulation is placed between two transparent substrates (e.g., polyethylene foil or salt plates).[19]
-
Instrumentation: The sample is placed in the light path of an FTIR spectrometer. A UV/Vis light source is positioned to irradiate the sample simultaneously.
-
Data Acquisition: IR spectra are collected rapidly over time. The decrease in the absorbance of the characteristic peak for the reactive group (e.g., ~810 cm⁻¹ for acrylate C=C bonds) is monitored.[19]
-
Data Analysis: The monomer conversion (X) is calculated from the change in the peak absorbance over time. The polymerization rate (Rp) is the first derivative of the conversion versus time curve.[19][20]
-
Conclusion
LAP stands out as a highly efficient Type I photoinitiator, particularly when compared to the traditional Irgacure 2959. Its primary advantages lie in its superior water solubility, faster polymerization kinetics under UV light, and its unique ability to initiate polymerization with visible light, enhancing its biocompatibility for applications involving living cells.[3][4] While other acylphosphine oxide photoinitiators like Irgacure 819 also exhibit high reactivity, LAP's combination of efficiency and cytocompatibility makes it a preferred choice for researchers in drug development and tissue engineering. The selection of an appropriate photoinitiator must always consider the specific monomer system, desired reaction speed, and the light exposure constraints of the application.
References
- 1. fcad.com [fcad.com]
- 2. adbioink.com [adbioink.com]
- 3. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Photoinitiator on Precursory Stability and Curing Depth of Thiol-Ene Clickable Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to LAP and Other Photoinitiators for Hydrogel Mechanical Testing
For Researchers, Scientists, and Drug Development Professionals
The selection of a photoinitiator is a critical step in the formulation of hydrogels for biomedical applications, directly influencing the material's mechanical properties, biocompatibility, and ultimately, its performance. This guide provides an objective comparison of hydrogels synthesized using the visible light-activated photoinitiator Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) versus those made with other common initiators, primarily the UV-activated Irgacure 2959. This comparison is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Key Performance Indicators: A Side-by-Side Comparison
Hydrogels initiated with LAP generally exhibit faster gelation kinetics and often superior cytocompatibility compared to those initiated with Irgacure 2959, which is a significant advantage for applications involving cell encapsulation.[1][2] The mechanical properties of the resulting hydrogels are influenced by the photoinitiator type and concentration, as well as the specific polymer used.
Mechanical Properties
The choice of photoinitiator can significantly impact the mechanical integrity of the hydrogel. The following tables summarize quantitative data on the mechanical properties of hydrogels prepared with LAP and Irgacure 2959.
Table 1: Comparison of Compressive and Storage Modulus
| Hydrogel System | Photoinitiator | Concentration (% w/v) | Light Source | Compressive Modulus (kPa) | Storage Modulus (G') (Pa) | Reference |
| Methacrylated Collagen (CMA) | LAP | Not Specified | Not Specified | Significantly higher than bovine CMA | Not Reported | [3][4] |
| Methacrylated Collagen (CMA) | Irgacure 2959 | Not Specified | Not Specified | Lower than rat CMA | Not Reported | [3][4] |
| 10% GelMA | LAP | 0.25% | 365 nm | 25.2 | Not Reported | [5][6] |
| 10% GelMA | LAP | 0.5% | 365 nm | 23.1 | Not Reported | [5][6] |
| 10% GelMA | LAP | 1.0% | 365 nm | 19.1 | Not Reported | [5][6] |
| Thiol-ene Collagen-PEG | LAP | 0.5% | 365 nm | Not Reported | 3360 | [2] |
| Thiol-ene Collagen-PEG | Irgacure 2959 | 0.5% | 365 nm | Not Reported | 3029 | [2] |
| Thiol-ene Collagen-PEG | LAP | 0.1% | 365 nm | Not Reported | 232 | [2] |
| Thiol-ene Collagen-PEG | Irgacure 2959 | 0.1% | 365 nm | Not Reported | 190 | [2] |
Table 2: Comparison of Tensile Properties
| Hydrogel System | Photoinitiator | Concentration (% w/v) | Tensile Strength (kPa) | Elongation at Break (%) | Reference |
| Polyvinylpyrrolidone (PVP)-based | Irgacure 2959 | 0.025 - 0.150 | Decreased with increasing concentration | Decreased with increasing concentration | [5] |
| Fish Collagen Peptide/Chitin Nanofiber | Not Specified | Not Specified | Increased with chitin nanofiber addition | Not Reported | [7] |
Note: Direct comparative data for tensile strength and elongation at break for LAP versus Irgacure 2959 is limited in the reviewed literature. The data presented for PVP-based hydrogels used a diacrylate crosslinker and the specific photoinitiator was 2-hydroxy-2-methyl-1-phenyl-propan-1-one.
Gelation Kinetics
LAP consistently demonstrates faster photopolymerization rates compared to Irgacure 2959.[5][6] This is attributed to its higher molar extinction coefficient in the near-UV and visible light spectrum.[2] For instance, in a poly(ethylene glycol) diacrylate (PEGda) system, LAP-initiated gelation was approximately 10 times faster than with Irgacure 2959 under 365 nm light.[5][6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data. Below are methodologies for key mechanical testing experiments.
Protocol for Tensile Testing of Hydrogels
This protocol is a generalized procedure based on common practices and can be adapted based on specific hydrogel properties and available equipment. It is recommended to consult ASTM D638 for plastics or ASTM D412 for elastomers for more detailed guidance.[8][9]
1. Sample Preparation:
- Prepare the hydrogel precursor solution with the desired polymer and photoinitiator (LAP or other) concentrations.
- Cast the hydrogel solution into a dumbbell-shaped mold. The dimensions should be consistent across all samples. A common choice is ASTM D412-C or D412-D.[6]
- Photocrosslink the hydrogel by exposing it to the appropriate light source (e.g., 405 nm for LAP, 365 nm for Irgacure 2959) for a predetermined time to ensure complete polymerization.
- Carefully remove the hydrogel specimens from the molds.
- Equilibrate the samples in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) for a defined period (e.g., 24 hours) before testing to ensure they are fully swollen and at equilibrium.
2. Tensile Test Procedure:
- Secure the ends of the dumbbell-shaped hydrogel specimen into the grips of a universal testing machine. To prevent tearing at the grips, specialized clamps or grips with a gentle clamping force may be necessary. Some researchers use a small piece of elastomer material on either side of the hydrogel within the clamps.[10]
- Immerse the specimen in a buffer bath during the test to maintain its hydrated state, which is crucial for obtaining physiologically relevant data.
- Apply a uniaxial tensile load at a constant strain rate (e.g., 1 mm/min or 10% of the initial length per minute).
- Record the force and displacement data until the specimen fractures.
- Calculate the tensile strength (ultimate tensile stress) from the maximum force recorded divided by the initial cross-sectional area of the gauge section.
- Calculate the elongation at break as the change in length at fracture divided by the initial gauge length, expressed as a percentage.
- Calculate the Young's modulus from the initial linear portion of the stress-strain curve.
Protocol for Rheological Characterization
Rheology is used to determine the viscoelastic properties of hydrogels, such as the storage modulus (G') and loss modulus (G''). A standardized protocol is essential for comparing data across different studies.[10][11]
1. Sample Preparation:
- Prepare the hydrogel precursor solution as described for tensile testing.
- Place a small volume of the precursor solution (typically 200-500 µL) onto the bottom plate of the rheometer.
2. Rheological Measurements:
- Lower the upper plate to the desired gap distance (e.g., 0.5-1 mm).
- If photocrosslinking in situ, ensure the rheometer is equipped with a UV/Visible light curing accessory.
- Time Sweep: Monitor the evolution of G' and G'' over time while irradiating the sample with the appropriate wavelength of light. This will determine the gelation point (where G' > G'') and the kinetics of crosslinking.
- Frequency Sweep: After the hydrogel is fully cured (G' has plateaued in the time sweep), perform a frequency sweep at a constant strain within the linear viscoelastic region (LVER). This provides information about the network structure and stability of the hydrogel.
- Strain Sweep (Amplitude Sweep): Perform a strain sweep at a constant frequency to determine the LVER, which is the range of strain where the hydrogel's structure is not being destroyed and the moduli are independent of the applied strain. Subsequent tests should be performed within this strain range.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Photoinitiation Mechanisms
The initiation of polymerization is a key differentiator between LAP and Irgacure 2959.
Caption: Photoinitiation mechanisms of LAP and Irgacure 2959.
Experimental Workflow
A standardized workflow is essential for the objective comparison of different photoinitiators.
Caption: Workflow for comparing hydrogel photoinitiators.
Conclusion
The choice between LAP and other photoinitiators like Irgacure 2959 depends heavily on the specific application requirements. LAP offers the significant advantages of visible light curing, faster gelation, and generally higher cytocompatibility, making it an excellent choice for 3D bioprinting and cell encapsulation.[1][2] However, the mechanical properties of the final hydrogel can be tailored with either initiator by adjusting factors such as polymer concentration and light exposure. For applications where high mechanical strength is the primary concern and cell viability is not a factor, Irgacure 2959 remains a viable and well-characterized option. Researchers should carefully consider the trade-offs between biocompatibility, reaction kinetics, and the desired mechanical performance when selecting a photoinitiator for their hydrogel system.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability, Gelation Kinetics and Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-Based Differences in Mechanical Properties, Cytocompatibility, and Printability of Methacrylated Collagen Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-Based Differences in Mechanical Properties, Cytocompatibility, and Printability of Methacrylated Collagen Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cellink.com [cellink.com]
- 10. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
A Comparative Guide to the Long-Term Stability of LAP-Crosslinked Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of tissue engineering scaffolds is a critical determinant of their success in regenerative medicine and drug delivery applications. Scaffolds must provide structural support for an appropriate duration, degrade at a rate commensurate with new tissue formation, and maintain biocompatibility over time. Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has emerged as a widely used photoinitiator for crosslinking hydrogel scaffolds due to its high efficiency and cytocompatibility. This guide provides an objective comparison of the long-term stability of LAP-crosslinked scaffolds with scaffolds fabricated using alternative crosslinking methodologies, supported by experimental data.
Comparison of Long-Term Stability Performance
The long-term performance of a scaffold is a multifactorial property influenced by its degradation rate, mechanical integrity over time, and its interaction with encapsulated or infiltrating cells. Here, we compare LAP-photocrosslinked scaffolds with two common alternatives: enzymatically and thermally crosslinked scaffolds.
Table 1: Long-Term Degradation Profile Comparison
| Crosslinking Method | Polymer System | Degradation Agent | Time Point | Weight Loss (%) | Source |
| LAP Photo-crosslinking | Gelatin Methacryloyl (GelMA) | Collagenase | 7 days | ~60 | [1](--INVALID-LINK--) |
| Hyaluronic Acid (HA) | Hyaluronidase | 28 days | ~44 | [2](--INVALID-LINK--) | |
| Enzymatic Crosslinking | Gelatin | Transglutaminase/Collagenase | 14 days | ~50 | [3](--INVALID-LINK--) |
| Dermis-derived ECM | Glutaraldehyde | 4 weeks | ~20 (crosslinked) vs. ~90 (non-crosslinked) | [4](--INVALID-LINK--) | |
| Thermal Crosslinking | Collagen | Dehydrothermal (DHT) | 24 hours | More resistant to collagenase than non-treated | [5](--INVALID-LINK--) |
| Poly(vinyl alcohol)/Borax | - | 9 hours at 60°C | No significant change | [2](--INVALID-LINK--) |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparative studies are limited.
Table 2: Long-Term Mechanical Stability Comparison
| Crosslinking Method | Polymer System | Measurement | Initial Value | Value at Time Point | Time Point | Source |
| LAP Photo-crosslinking | GelMA/8-arm PEG | Storage Modulus | ~6 kPa | Stable | 21 days | [1](--INVALID-LINK--) |
| Thiol-ene hydrogel | Storage Modulus | Varies with crosslinking density | Decreases over time | > 40 days | [6](--INVALID-LINK--) | |
| Enzymatic Crosslinking | Gelatin (20%) | Storage Modulus | ~50 kPa | Unchanged | 14 days | [3](--INVALID-LINK--) |
| Dermis-derived ECM | Elastic Modulus | Increases with crosslinking time | - | - | [4](--INVALID-LINK--) | |
| Thermal Crosslinking | Collagen | - | Increased rigidity after DHT treatment | - | - | [5](--INVALID-LINK--) |
| Poly(vinyl alcohol) | Stiffness | ~480 MPa | Wide range of change | 20-70°C | [7](--INVALID-LINK--) |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparative studies are limited.
Table 3: Long-Term Cell Viability Comparison
| Crosslinking Method | Polymer System | Cell Type | Viability (%) | Time Point | Source |
| LAP Photo-crosslinking | GelMA/8-arm PEG | Human osteosarcoma cells (hMG-63) | >90 | 21 days | [1](--INVALID-LINK--) |
| PVA | Adipose-derived stem cells | >95 | 5 days | [8](--INVALID-LINK--) | |
| Enzymatic Crosslinking | Collagen | Murine 3T3 fibroblasts | High | Not specified | [3](--INVALID-LINK--) |
| Alginate | Cartilage progenitor cells | ~97 | 72 hours (post-printing recovery) | (--INVALID-LINK--) | |
| Thermal Crosslinking | Collagen | Adult renal progenitor cells (ARPCs) | No significant difference compared to control | 72 hours | (--INVALID-LINK--) |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparative studies are limited.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of key experimental protocols for assessing the long-term stability of hydrogel scaffolds.
Hydrogel Degradation Assay
Objective: To quantify the rate of scaffold degradation over time.
Protocol:
-
Sample Preparation: Prepare sterile hydrogel discs of uniform size and weight. Record the initial dry weight (W_initial).
-
Incubation: Immerse the hydrogel discs in a relevant degradation solution (e.g., phosphate-buffered saline (PBS) for hydrolytic degradation, or a solution containing a specific enzyme like collagenase for enzymatic degradation) at 37°C.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the samples from the degradation solution.
-
Washing and Drying: Gently wash the samples with deionized water to remove any salts or residual enzymes and then lyophilize them until a constant weight is achieved.
-
Weight Measurement: Record the final dry weight (W_final) of the degraded scaffold.
-
Calculation: Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
Long-Term Mechanical Testing (Rheology)
Objective: To evaluate the change in mechanical properties of the scaffold over an extended period.
Protocol:
-
Sample Preparation: Fabricate hydrogel samples of a defined geometry (e.g., cylindrical discs for compression testing).
-
Incubation: Submerge the hydrogel samples in a sterile, physiologically relevant medium (e.g., cell culture medium) and incubate at 37°C.
-
Time Points: At specified intervals, remove a subset of samples for mechanical testing.
-
Rheological Measurement:
-
Place the hydrogel sample on the rheometer plate.
-
Perform a time sweep at a constant strain and frequency to determine the storage modulus (G') and loss modulus (G'').
-
A strain sweep should be conducted to identify the linear viscoelastic region, and a frequency sweep to assess the material's response to different loading rates.(--INVALID-LINK--)
-
-
Data Analysis: Plot the storage modulus as a function of time to observe the changes in scaffold stiffness.
Long-Term Cell Viability Assay (Live/Dead Staining)
Objective: To assess the viability of cells encapsulated within the scaffold over time.
Protocol:
-
Cell Encapsulation: Encapsulate the desired cell type within the hydrogel precursor solution before crosslinking.
-
Scaffold Culture: Culture the cell-laden scaffolds in an appropriate cell culture medium at 37°C and 5% CO2.
-
Time Points: At selected time points (e.g., 1, 7, 14, 21 days), retrieve the scaffolds for viability assessment.
-
Staining:
-
Wash the scaffolds with PBS.
-
Incubate the scaffolds in a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) according to the manufacturer's instructions.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope.
-
Quantification: Acquire images from multiple random fields of view and quantify the number of live and dead cells to calculate the percentage of cell viability.
Mandatory Visualizations
Signaling Pathway of Cell-Mediated Scaffold Degradation
Cells actively remodel their surrounding environment, a process that is critical for tissue regeneration. This remodeling involves the secretion of enzymes, such as matrix metalloproteinases (MMPs), which can degrade the scaffold material. This process is initiated by cell-surface receptors, primarily integrins, that bind to ligands on the scaffold.
Experimental Workflow for Long-Term Stability Assessment
A systematic workflow is essential for a comprehensive evaluation of scaffold stability. The following diagram outlines the key steps involved in assessing degradation, mechanical properties, and cell viability over an extended period.
Logical Relationship of Crosslinking to Stability
The choice of crosslinking method directly influences the resulting network structure of the hydrogel, which in turn dictates its long-term stability. This diagram illustrates the logical flow from crosslinking mechanism to the key stability parameters.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Controlled Gelation and Degradation Rates of Injectable Hyaluronic Acid-based Hydrogels through a Double Crosslinking Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. Influence of crosslinking on the stiffness and degradation of dermis-derived hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Cell Viability and Functionality in Vessel-like Bioprintable Cell-Laden Tubular Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Physico-Chemical, Mechanical and Biological Properties of Crosslinked Type-I Collagen from Horse Tendon: Towards the Development of Ideal Scaffolding Material for Urethral Regeneration [mdpi.com]
Assessing the Biocompatibility of LAP Photoinitiator Degradation Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The photoinitiator lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) is widely utilized in the fabrication of hydrogels for biomedical applications due to its high efficiency and cytocompatibility. However, a comprehensive understanding of the biocompatibility of its degradation byproducts is crucial for ensuring the long-term safety and efficacy of implanted biomaterials. This guide provides an objective comparison of the biocompatibility of LAP degradation byproducts with those of alternative photoinitiators, supported by experimental data and detailed methodologies.
Degradation Pathway of LAP
Upon exposure to UV or visible light, LAP undergoes a process known as α-cleavage, resulting in the formation of two primary radical species: a 2,4,6-trimethylbenzoyl radical and a phosphinoyl radical. These highly reactive intermediates initiate the polymerization of the hydrogel matrix. Subsequently, these radicals are converted into more stable, low molecular weight byproducts that may remain within the hydrogel or be released into the surrounding environment. The primary stable degradation byproducts of LAP are believed to be 2,4,6-trimethylbenzaldehyde , which can be further oxidized to 2,4,6-trimethylbenzoic acid , and phenylphosphinic acid .
Caption: Degradation pathway of the LAP photoinitiator.
Comparative Biocompatibility of Photoinitiator Degradation Byproducts
The following table summarizes the available quantitative cytotoxicity data for the degradation byproducts of LAP and compares them with byproducts from other commonly used photoinitiators, Irgacure 2959 and TPO-L. Cytotoxicity is a critical indicator of biocompatibility.
| Photoinitiator | Degradation Byproduct | Cell Line | Assay | IC50 / Cytotoxicity Data | Reference |
| LAP | 2,4,6-Trimethylbenzaldehyde | Not specified | Not specified | Skin, eye, and respiratory irritant.[1] | [1] |
| 2,4,6-Trimethylbenzoic Acid | Not specified | Not specified | Causes skin and serious eye irritation.[2] | [2] | |
| Phenylphosphinic Acid | Human Osteosarcoma (SAOS-2), Human Keratinocytes (HaCaT) | LDH Assay | Low cytotoxicity observed, with a dose-dependent increase. | [3] | |
| Irgacure 2959 | Benzoic Acid | Various cancer cell lines | MTT Assay | IC50 values ranged from 85.54 to 670.6 µg/mL depending on the cell line. | |
| Acetophenone | Not specified | Not specified | Data not readily available | ||
| 2-hydroxy-2-methylpropiophenone | Not specified | Not specified | Data not readily available | ||
| TPO-L | Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate | L-929 mouse fibroblasts | Not specified | Showed the highest cell viability (89.62 ± 4.93%) compared to BAPO and TPO.[4] | [4] |
| (Byproducts not explicitly identified) | TPO-L is reported to be less toxic than TPO.[5][6] | [5][6] |
Experimental Protocols
A thorough assessment of the biocompatibility of leachable byproducts from photo-crosslinked hydrogels is essential. The following are detailed methodologies for key in vitro cytotoxicity assays, primarily based on the ISO 10993-5 standard.[7][8][9][10]
Experimental Workflow for Biocompatibility Assessment
Caption: Workflow for assessing hydrogel byproduct biocompatibility.
Elution Test (ISO 10993-12 & 10993-5)[9][10][11][12]
This method is designed to evaluate the potential toxicity of leachable substances from the hydrogel.
-
Sample Preparation: Aseptically prepare the photopolymerized hydrogel of a standardized size and surface area.
-
Extraction: Immerse the hydrogel sample in a sterile extraction vehicle (e.g., cell culture medium with or without serum) at a specified ratio (e.g., 0.1-0.2 g/mL or 1-3 cm²/mL). The extraction is typically carried out at 37°C for 24 to 72 hours with gentle agitation.
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts or human primary cells) in 96-well plates at a predetermined density and incubate until cells reach sub-confluency.
-
Exposure: Remove the culture medium from the cells and replace it with the hydrogel extract (and serial dilutions thereof). Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (typically 24-48 hours).
-
Evaluation: Assess cell viability using a quantitative assay such as the MTT or Neutral Red Uptake assay.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[13][14][15][16][17]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
After the exposure period with the hydrogel extract, remove the extract from the wells.
-
Add a fresh solution of MTT in a serum-free medium to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, formazan crystals will form within the viable cells.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control. A dose-response curve can be generated to determine the IC50 value (the concentration of extract that causes a 50% reduction in cell viability).
Neutral Red Uptake (NRU) Assay[7][8][18][19][20]
This assay assesses cell viability by evaluating the integrity of the lysosomal membrane.
-
Principle: Viable cells take up and accumulate the neutral red dye within their lysosomes.
-
Procedure:
-
Following exposure to the hydrogel extract, remove the extract and incubate the cells with a medium containing a non-toxic concentration of neutral red for approximately 3 hours.
-
Wash the cells to remove any unincorporated dye.
-
Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes of viable cells.
-
Measure the absorbance of the extracted dye using a microplate reader at a wavelength of 540 nm.
-
-
Data Analysis: Similar to the MTT assay, cell viability is calculated as a percentage of the negative control, and IC50 values can be determined.
Conclusion
The assessment of degradation byproducts is a critical step in the biocompatibility evaluation of photoinitiators used in biomedical applications. While LAP is generally considered cytocompatible, its degradation into byproducts such as 2,4,6-trimethylbenzaldehyde, 2,4,6-trimethylbenzoic acid, and phenylphosphinic acid necessitates a thorough toxicological evaluation. The provided data and experimental protocols offer a framework for researchers to conduct a comprehensive and comparative analysis of LAP and its alternatives. This will aid in the selection of the most appropriate photoinitiator to ensure the safety and performance of next-generation biomaterials. Further research is warranted to obtain more extensive quantitative cytotoxicity data for the degradation byproducts of a wider range of photoinitiators.
References
- 1. 2,4,6-Trimethylbenzaldehyde | C10H12O | CID 10254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. loctiteam.com [loctiteam.com]
- 6. The Photoinitiator TPO Is Banned, And Where Should UV LED Curing Go? - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 7. measurlabs.com [measurlabs.com]
- 8. iivs.org [iivs.org]
- 9. Frontiers | Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device [frontiersin.org]
- 10. mddionline.com [mddionline.com]
A Comparative Analysis of LAP and Ruthenium-Based Photoinitiators for Biomedical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate photoinitiator is a critical step in the fabrication of photopolymerized biomaterials for applications such as tissue engineering, 3D bioprinting, and drug delivery. This guide provides a detailed comparative analysis of two widely used visible-light photoinitiators: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) and Ruthenium-based coordination complexes, focusing on their performance, biocompatibility, and experimental considerations.
This comparison guide synthesizes experimental data to offer an objective overview of their respective advantages and disadvantages, enabling informed decisions for specific research applications.
At a Glance: Key Performance Indicators
| Property | LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) | Ruthenium-Based (e.g., Tris(2,2'-bipyridyl)ruthenium(II)) |
| Photoinitiation Type | Type I (Norrish Type I)[1] | Type II (in combination with a co-initiator like sodium persulfate) |
| Excitation Wavelength | 365-405 nm (UV-A to visible blue light)[1][2] | 400-450 nm (Visible blue light) |
| Quantum Yield (α-scission) | ~0.35[3] | ~0.042 (for [Ru(bpy)3]2+)[4] (can vary with specific complex) |
| Water Solubility | High | High |
| Biocompatibility | Generally good, but cytotoxicity can be observed at higher concentrations and/or light exposure.[5][6][7][8] | Generally good, with high cell viability reported.[9] |
| Initiation Efficiency | High, leading to rapid polymerization.[2][10] | Efficient, but may be slightly slower than LAP under certain conditions.[11] |
| Oxygen Inhibition | Susceptible | Less susceptible in the presence of a co-initiator. |
| Color of Solution | Colorless | Yellow/Orange |
In-Depth Performance Analysis
Initiation Efficiency and Kinetics
LAP, a Type I photoinitiator, undergoes direct cleavage upon light absorption to generate two free radicals, leading to a high initiation efficiency as indicated by its quantum yield of approximately 0.35.[3] This translates to rapid polymerization kinetics, a desirable characteristic for applications requiring fast gelation, such as in 3D bioprinting to maintain structural fidelity.[2][10]
Ruthenium-based photoinitiators, typically Type II systems, require a co-initiator, commonly sodium persulfate (SPS). Upon light excitation, the ruthenium complex enters an excited state and then interacts with the co-initiator to generate the initiating radicals. While still highly effective, the quantum yield for the parent complex, tris(2,2'-bipyridyl)ruthenium(II) or [Ru(bpy)3]2+, is around 0.042, suggesting a lower intrinsic efficiency per photon absorbed compared to LAP.[4] However, the overall polymerization rate in a Ru/SPS system can be very rapid, in some cases even faster than LAP, due to the subsequent chain reaction mechanism.[11]
Table 1: Comparative Gelation Kinetics and Curing Depth
| Parameter | LAP | Ruthenium/SPS | Reference |
| Gelation Time | ~50 seconds | <5 seconds | [11] |
| Curing Depth | ~7.38 ± 2.13 mm | ~8.88 ± 0.94 mm | [11] |
Biocompatibility and Cytotoxicity
For biomedical applications, particularly those involving cell encapsulation, the biocompatibility of the photoinitiator is paramount. Both LAP and Ruthenium-based systems are favored for their activation by visible light, which is less damaging to cells than UV radiation.
LAP is generally considered to have good biocompatibility. However, studies have shown that it can exhibit cytotoxicity at higher concentrations (e.g., >0.1 wt%) and with prolonged light exposure.[5][6] The cytotoxic effects are attributed to the generation of free radicals which can damage cellular components.[8]
Ruthenium-based photoinitiators, when used at appropriate concentrations, have demonstrated excellent cytocompatibility with high cell viability.[9] The choice of the specific ruthenium complex and the concentration of both the complex and the co-initiator are crucial factors in minimizing any potential cytotoxic effects.
Table 2: Cytotoxicity Data
| Photoinitiator | Cell Line | Concentration | Light Exposure | Cell Viability | Reference |
| LAP | M-1 mouse kidney collecting duct cells | 3.4 mmol/L (0.1 wt%) | 10 min, 9.6 mW/cm² (405 nm) | Significantly reduced | [5] |
| LAP | NIH 3T3 fibroblasts | 2.2 mM | 1 min, 10 mW/cm² (365 nm) | ~95% | [2] |
| Ruthenium-based | NIH-3T3 fibroblasts | Not specified | Not specified | >90% | [12] |
Note: Direct comparison of IC50 values from a single study was not available in the searched literature. The data presented is from different studies and should be interpreted with caution.
Experimental Protocols and Methodologies
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Photoinitiator Exposure: Prepare solutions of LAP or Ruthenium-based photoinitiator in cell culture medium at various concentrations. Remove the old medium from the wells and add the photoinitiator solutions.
-
Light Exposure: Expose the plates to the appropriate wavelength and intensity of light for a defined duration. Include dark controls (no light exposure).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (cells not exposed to the photoinitiator).
Measurement of Mechanical Properties (Rheometry)
The mechanical properties of the resulting hydrogels, such as the storage modulus (G'), can be measured using a rheometer.
Protocol:
-
Sample Preparation: Prepare the prepolymer solution containing the photoinitiator (LAP or Ru/SPS).
-
Rheometer Setup: Place the prepolymer solution between the parallel plates of the rheometer. The gap size should be set according to the sample volume.
-
Photopolymerization: Expose the sample to light of the appropriate wavelength and intensity through a transparent plate in the rheometer setup.
-
Data Acquisition: Monitor the storage modulus (G') and loss modulus (G'') as a function of time during photopolymerization. The gelation point is typically identified as the crossover point where G' > G''.
-
Frequency Sweep: After complete curing, perform a frequency sweep to determine the final mechanical properties of the hydrogel.
Visualizing the Mechanisms and Workflows
Photoinitiation Mechanisms
Caption: Photoinitiation mechanisms of LAP and Ruthenium-based systems.
Comparative Experimental Workflow
Caption: Workflow for comparing photoinitiator performance.
Conclusion and Recommendations
The choice between LAP and Ruthenium-based photoinitiators depends heavily on the specific requirements of the application.
LAP is recommended for:
-
Applications requiring extremely rapid, single-component initiation.
-
Systems where the presence of a co-initiator is undesirable.
-
Situations where the slightly broader absorption spectrum extending into the UV-A range is advantageous.
Ruthenium-based photoinitiators are a strong choice for:
-
Applications demanding the highest levels of cytocompatibility, especially for sensitive cell types.
-
Thicker constructs where deeper light penetration is crucial.
-
Systems where minimizing oxygen inhibition is a primary concern.
Researchers should carefully consider the trade-offs between initiation speed, biocompatibility, and the complexity of the initiator system. It is crucial to optimize the concentration of the photoinitiator and the light exposure conditions to achieve the desired material properties while maximizing cell viability. This guide provides a foundational understanding to aid in this critical selection process.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]
- 5. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Photo Cross Linkable Gelatin Derivatives and Initiators for Three-Dimensional Extrusion Bioprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP): A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP), a photoinitiator commonly used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound (CAS: 85073-19-4) is a water-soluble photoinitiator that, upon exposure to light, generates free radicals to initiate polymerization. While not classified as a hazardous substance by GHS in some safety data sheets, it is crucial to handle it with care due to its potential for skin, eye, and respiratory irritation. All disposal methods must comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling LAP, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile), and a lab coat.
-
Ventilation: Handle LAP in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.
-
Avoid Ignition Sources: While not highly flammable, it is good practice to keep the compound away from open flames and excessive heat.
-
Spill Management: In case of a spill, avoid generating dust. For dry spills, carefully sweep or vacuum the material into a sealed container for disposal. For wet spills, absorb the material with an inert substance (e.g., sand or earth) and place it in a sealed container. Wash the spill area thoroughly with soap and water, but prevent runoff from entering drains.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 85073-19-4 | [1][2] |
| Molecular Formula | C₁₆H₁₈LiO₃P | [1] |
| Molecular Weight | 296.23 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water | [1] |
Step-by-Step Disposal Procedures
The primary method for the disposal of LAP is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
For Small Quantities of Unused LAP (e.g., < 10g):
-
Containerization: Carefully place the original container with the remaining LAP into a larger, labeled, and sealable secondary container.
-
Labeling: Clearly label the outer container as "Hazardous Waste" and include the chemical name: "this compound," the CAS number (85073-19-4), and the approximate quantity.
-
Segregation: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
For Large Quantities of Unused or Waste LAP (e.g., > 10g):
-
Consult EHS: Immediately contact your institution's EHS office for guidance on packaging and disposal procedures.
-
Packaging: Follow the specific packaging instructions provided by the EHS office or the waste disposal company. This may involve using specific types of containers and absorbent materials.
-
Documentation: Complete all necessary hazardous waste manifests and other documentation as required by your institution and local regulations.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste by a licensed hazardous waste hauler.
For Contaminated Materials (e.g., gloves, wipes, labware):
-
Collection: Place all disposable items contaminated with LAP into a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Do not mix this waste with non-hazardous laboratory trash.
-
Disposal: Dispose of the container as solid hazardous waste through your institution's EHS office or a licensed waste disposal company.
Experimental Protocol: Spill Decontamination
In the event of a spill, follow this procedure for decontamination of the affected area:
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure proper ventilation and wear appropriate PPE.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, avoid creating dust.
-
Collection: Carefully collect the spilled material and any contaminated absorbent into a sealable container.
-
Cleaning: Clean the spill area with soap and water. Use absorbent pads to wipe the area and place the used pads into the hazardous waste container.
-
Disposal: Label the container as "Hazardous Waste" with the chemical name and dispose of it through a licensed waste disposal company.
Disposal Workflow Diagram
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP), a widely used photoinitiator in applications such as bioprinting. Adhering to these procedural, step-by-step guidelines will minimize risks and streamline your research operations. While some safety data sheets (SDS) may not classify this substance as hazardous under the Globally Harmonized System (GHS), best laboratory practices are crucial for maintaining a safe research environment.[1][2]
Personal Protective Equipment (PPE)
A proactive approach to safety necessitates the use of appropriate personal protective equipment, even in the absence of a specific hazard classification. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Eyes | Chemical safety goggles or glasses with side shields | Protects against splashes and airborne particles.[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for tears or punctures before each use.[3][4] |
| Body | Standard laboratory coat | Protects skin and clothing from contamination.[3] |
| Respiratory | Dust respirator or work in a ventilated area | Use when handling the powder form to prevent inhalation of dust particles. All handling of the powder should be conducted in a certified chemical fume hood or other ventilated enclosure.[3][5] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.[3]
-
Ensure the container is clearly labeled.[5]
2. Storage:
-
Store in original, tightly sealed containers in a cool, shaded, and well-ventilated area.[5]
-
Avoid exposure to light.
-
Keep away from incompatible materials and sources of community water.[5]
3. Preparation and Handling:
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation.[3]
-
Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation risk.[3]
-
Avoid generating dust.[5]
-
When handling, do not eat, drink, or smoke.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
4. Spill and Emergency Procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and prevent others from entering.[5]
-
Alert Emergency Services and inform them of the location and nature of the hazard.[5]
-
If safe to do so, cover the spill with an absorbent material to prevent the powder from becoming airborne.[3]
-
Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.[3]
-
5. First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical advice if you feel unwell.[1]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[1][5] Take off contaminated clothing and wash it before reuse.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[1][5]
-
If Swallowed: Rinse mouth. Call a doctor if you feel unwell.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Segregation:
-
Small Quantities: Depending on institutional policies, may be disposed of with non-hazardous solid waste.[6]
-
Large Quantities/Contaminated Materials: Treat as chemical waste. This includes uncleaned packaging and any materials (e.g., weigh boats, contaminated gloves) that have come into direct contact with the substance.[6]
-
-
Packaging for Disposal:
-
Disposal Method:
-
Dispose of contents and container at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[5]
-
Experimental Protocols
While this document does not cite specific experiments, it is crucial to incorporate these handling and safety protocols into any experimental design involving this compound. Always perform a risk assessment before beginning any new procedure.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
